molecular formula C7H6F3NO B1179240 In-Ceram CAS No. 133404-69-0

In-Ceram

Cat. No.: B1179240
CAS No.: 133404-69-0
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Description

In-Ceram Alumina is a high-strength, glass-infiltrated dental ceramic system primarily utilized in research and development for all-ceramic dental restorations . Its core composition consists of a densely packed crystalline network of approximately 70% Alumina (Al₂O₃), which is subsequently infiltrated with a 30% lanthanum oxide-based glass matrix to eliminate porosity and enhance strength . This unique microstructure is achieved through a specialized slip-casting and glass infiltration manufacturing process, resulting in a composite material known for its exceptional mechanical properties . Researchers value this compound Alumina for its high flexural strength, reported to be in the range of 450-600 MPa, which is significantly higher than conventional feldspathic porcelains and supports its investigation for use in single-unit crowns and three-unit anterior fixed partial dentures (FPDs) . Its fracture toughness (approximately 3.5-4.5 MPa·m¹/²) and excellent biocompatibility make it a subject of ongoing study in dental materials science, particularly for understanding the performance and long-term durability of metal-free restorative frameworks . Clinical studies and systematic reviews have shown that restorations based on this material exhibit high survival rates, making it a robust model for evaluating clinical outcomes in prosthetic dentistry . This product is intended For Research Use Only. It is not for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

133404-69-0

Molecular Formula

C7H6F3NO

Synonyms

In-Ceram

Origin of Product

United States

Foundational & Exploratory

In-Ceram Dental Ceramic: A Comprehensive Technical Guide to Core Material Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-Ceram dental ceramics, a family of high-strength, glass-infiltrated oxide ceramics, have been a significant material in restorative dentistry for several decades. Developed to overcome the brittleness of traditional feldspathic porcelains, the this compound system offers a range of materials with varying mechanical and aesthetic properties tailored for different clinical applications. This technical guide provides an in-depth analysis of the core material properties of the three primary types of this compound: Alumina (B75360), Spinell, and Zirconia. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of dental biomaterials.

The this compound fabrication process involves the slip-casting of a porous ceramic framework, which is subsequently sintered and then infiltrated with a lanthanum-based glass at high temperatures. This process results in a dense, pore-free composite material with significantly enhanced strength and fracture toughness compared to conventional dental ceramics.[1] The specific composition of the initial ceramic powder dictates the final properties of the restoration.

Core Material Compositions

The this compound family consists of three distinct core materials, each with a unique composition designed to optimize the trade-off between strength and translucency:

  • This compound Alumina: The original and most widely used this compound material, it is composed of aluminum oxide (Al₂O₃). It is known for its high strength and is suitable for a wide range of applications, including crowns and anterior bridges.[2]

  • This compound Spinell: This formulation consists of a magnesium aluminate spinel (MgAl₂O₄) matrix.[3] It offers the highest translucency of the this compound family, making it an excellent choice for anterior restorations where aesthetics are paramount.[2]

  • This compound Zirconia: This material is a composite of aluminum oxide and zirconium oxide (Al₂O₃-ZrO₂).[2] The addition of zirconia significantly increases the fracture toughness, making it the strongest of the three and suitable for posterior crowns and bridges where high masticatory forces are a concern.[2]

Quantitative Material Properties

The mechanical and physical properties of the this compound family of ceramics are summarized in the tables below for easy comparison. These properties are critical for predicting the clinical performance and longevity of dental restorations fabricated from these materials.

Table 1: Mechanical Properties of this compound Core Materials

PropertyThis compound AluminaThis compound SpinellThis compound Zirconia
Biaxial Flexural Strength (MPa) 600 ± 60[4]350[5]620 ± 61[4]
Fracture Toughness (MPa·m⁰·⁵) 2.7 - 3.2[4]~2.5-4.5[6]3.0 - 4.0[4]
Modulus of Elasticity (GPa) ~280[7]187 - 410[3][8]~258[7]
Vickers Hardness (HV) ~1200~900[6]~1300

Table 2: Physical Properties of this compound Core Materials

PropertyThis compound AluminaThis compound SpinellThis compound Zirconia
Composition Al₂O₃MgAl₂O₄Al₂O₃ - ZrO₂
Coefficient of Thermal Expansion (CTE) (10⁻⁶/K) ~7.3[7]Not specified~7.4
Primary Indication Anterior/Posterior Crowns, Anterior Bridges[2]Anterior Crowns[5]Posterior Crowns, Anterior/Posterior Bridges[2]
Translucency Moderate[7]High[2]Low (Opaque)[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the properties of this compound dental ceramics.

Flexural Strength Testing

Flexural strength is a critical measure of a material's resistance to fracture under bending loads, simulating the forces experienced in the oral cavity. The following protocols are based on the ISO 6872 standard for dental ceramics.[9][10]

a) Biaxial Flexural Strength (Piston-on-Three-Ball)

This is the preferred method for determining the flexural strength of brittle materials as it minimizes edge failures.

  • Specimen Preparation:

    • Disc-shaped specimens with a diameter of 12-15 mm and a thickness of 1.2 ± 0.2 mm are fabricated from the this compound material according to the manufacturer's instructions (slip-casting, sintering, and glass infiltration).[10][11]

    • The surfaces of the discs are polished to a mirror-like finish using a series of silicon carbide papers and diamond pastes to eliminate surface flaws that could act as stress concentrators.[12]

    • The final dimensions of each specimen are measured using a digital caliper.

  • Testing Procedure:

    • The disc specimen is centered on a support fixture consisting of three hardened steel balls (3.2 mm diameter) arranged in a 10 mm diameter circle.[11]

    • A flat-ended piston (1.4 mm diameter) is used to apply a compressive load to the center of the specimen's upper surface.[13]

    • The load is applied using a universal testing machine at a constant crosshead speed of 1 mm/min until fracture occurs.[10]

    • The fracture load (P) is recorded.

  • Calculation: The biaxial flexural strength (σ) is calculated using the following formula:

    σ = -0.2387 * P * (X - Y) / d²

    where:

    • P is the fracture load (N)

    • d is the specimen thickness (mm)

    • X = (1 + ν) * ln(r₂/r₃)² + [(1 - ν)/2] * (r₂/r₃)²

    • Y = (1 + ν) * [1 + ln(r₁/r₃)²] + (1 - ν) * (r₁/r₃)²

    • ν is Poisson's ratio (a material constant)

    • r₁ is the radius of the support circle (mm)

    • r₂ is the radius of the piston (mm)

    • r₃ is the radius of the specimen (mm)

b) Three-Point Bending Test

  • Specimen Preparation:

    • Rectangular bar-shaped specimens are prepared with dimensions of approximately 25 mm in length, 5 mm in width, and 2 mm in thickness.[14]

    • The edges of the bars are beveled to reduce stress concentrations.

    • The surfaces are polished as described for the biaxial test.

  • Testing Procedure:

    • The specimen is placed on two cylindrical supports with a defined span (e.g., 20 mm).

    • A third cylinder applies a load to the center of the specimen's top surface at a constant crosshead speed of 1 mm/min until fracture.

    • The fracture load (P) is recorded.

  • Calculation: The flexural strength (σ) is calculated using the formula:

    σ = (3 * P * L) / (2 * w * t²)

    where:

    • P is the fracture load (N)

    • L is the span between the supports (mm)

    • w is the width of the specimen (mm)

    • t is the thickness of the specimen (mm)

Fracture Toughness Testing (Indentation Fracture)

Fracture toughness (KIC) measures a material's resistance to crack propagation. The indentation fracture method is a common technique for brittle materials.

  • Specimen Preparation:

    • Specimens with a highly polished, flat surface are prepared as for flexural strength testing.[12]

  • Testing Procedure:

    • A Vickers diamond indenter is used to create an indentation on the polished surface of the specimen with a known load (P).[15]

    • The indentation creates a plastic deformation zone and initiates radial cracks from the corners of the indentation.

    • The lengths of the radial cracks (c) emanating from the corners of the indentation are measured using a calibrated microscope.

  • Calculation: The fracture toughness (KIC) can be calculated using various formulas. A commonly used equation is:

    KIC = α * (E/H)1/2 * (P/c3/2)

    where:

    • α is an empirical calibration constant

    • E is the Young's modulus of the material (GPa)

    • H is the Vickers hardness of the material (GPa)

    • P is the indentation load (N)

    • c is the crack length from the center of the indentation (m)

Vickers Hardness Testing

Vickers hardness measures the resistance of a material to localized plastic deformation.

  • Specimen Preparation:

    • A flat, highly polished surface is required.

  • Testing Procedure:

    • A Vickers diamond indenter, which is a square-based pyramid with an angle of 136° between opposite faces, is pressed into the material surface with a specific load (e.g., 9.8 N) for a set dwell time (e.g., 15 seconds).

    • After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.

  • Calculation: The Vickers hardness number (HV) is calculated as:

    HV = 1.854 * (F/d²)

    where:

    • F is the applied load (kgf)

    • d is the average length of the two diagonals of the indentation (mm)

Biocompatibility Testing (Cell Viability Assay)

Biocompatibility is a critical property of any dental material. Cell viability assays are used to assess the cytotoxic potential of materials. The MTT assay is a widely used colorimetric assay.

  • Specimen Preparation:

    • Sterilized disc-shaped specimens of the this compound material are prepared.

    • Eluates are prepared by incubating the specimens in a cell culture medium for a specific period (e.g., 24 hours) to allow for the leaching of any potentially toxic substances.

  • Cell Culture:

    • A suitable cell line, such as human gingival fibroblasts or osteoblasts, is cultured in a 96-well plate until a confluent monolayer is formed.[16]

  • Testing Procedure (MTT Assay):

    • The culture medium is removed from the cells and replaced with the prepared eluates from the this compound specimens. Control wells with fresh culture medium are also included.

    • The cells are incubated with the eluates for a defined period (e.g., 24, 48, or 72 hours).

    • After incubation, the eluates are removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[16]

    • The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[17]

    • A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[16]

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control group:

    % Viability = (Absorbance of test group / Absorbance of control group) * 100

Signaling Pathways and Biocompatibility

While generally considered biocompatible, wear debris from alumina-based ceramics can elicit a cellular response. Studies on osteoprogenitor cells have shown that alumina particles can activate the NF-κB signaling pathway, which is involved in inflammatory responses, and inhibit the WNT/β-catenin signaling pathway, which is crucial for bone formation.[3]

G cluster_0 Cellular Response to Alumina Particles Alumina Alumina Wear Debris TLR Toll-like Receptor (TLR) Alumina->TLR binds DKK1_sFRP1 DKK1, sFRP1 (WNT Antagonists) Alumina->DKK1_sFRP1 induces expression MyD88 MyD88 TLR->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus1 Nucleus NFkB->Nucleus1 translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) Nucleus1->Inflammatory_Genes activates WNT_Ligand WNT Ligand Frizzled Frizzled Receptor WNT_Ligand->Frizzled LRP LRP5/6 WNT_Ligand->LRP Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation Nucleus2 Nucleus beta_catenin->Nucleus2 translocates to Osteogenic_Genes Osteogenic Gene Transcription (e.g., Runx2) Nucleus2->Osteogenic_Genes activates DKK1_sFRP1->LRP inhibits

Caption: Cellular signaling pathways affected by alumina wear debris.

The diagram above illustrates the dual effect of alumina particles on osteoblast-like cells. On one hand, it can trigger an inflammatory response through the activation of the NF-κB pathway. On the other hand, it can impair bone formation by upregulating inhibitors of the WNT/β-catenin signaling pathway. Understanding these molecular interactions is crucial for the development of new dental materials with improved biocompatibility and for designing therapeutic strategies to mitigate potential adverse effects.

Conclusion

The this compound family of dental ceramics offers a versatile range of materials with a proven track record of clinical success. The choice between this compound Alumina, Spinell, and Zirconia depends on the specific clinical requirements, balancing the need for strength and aesthetics. This technical guide has provided a detailed overview of the core material properties, the experimental protocols used for their characterization, and the current understanding of their biocompatibility at a molecular level. This information serves as a valuable resource for the ongoing research and development of advanced dental biomaterials.

References

In-Ceram Alumina: A Technical Guide to Composition and Microstructure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of In-Ceram alumina (B75360), a high-strength, glass-infiltrated ceramic core material. Renowned for its robust mechanical properties and biocompatibility, it has been a significant material in restorative dentistry and serves as a key example of interpenetrating phase composites. This document outlines its chemical and phase composition, delves into its characteristic microstructure, and provides detailed experimental protocols for its fabrication and analysis.

Composition of this compound Alumina

This compound alumina is a two-phase composite material consisting of a sintered alumina (Al₂O₃) framework infiltrated with a lanthanum-based glass. The final composition is typically comprised of approximately 70-85% alumina by weight and 15-30% glass matrix.[1][2] This unique combination results in a dense composite with minimal porosity and superior mechanical properties compared to conventional dental ceramics.[1]

Alumina Framework

The primary crystalline phase is alumina (α-Al₂O₃), which forms a continuous, interconnected three-dimensional network.[1] This sintered framework provides the high strength and stiffness characteristic of the material. For dental applications, high-purity (99.9%) alumina is often used.[2]

Glass Infiltrant

The second phase is a specialized low-viscosity, lanthanum-containing glass designed to completely wet the alumina particles and penetrate the porous sintered framework via capillary action.[2][3] This glass phase fills the intergranular spaces, eliminating porosity and creating a dense, interpenetrating composite structure.[1][3] The presence of lanthanum oxide in the glass enhances its chemical durability and refractive index.[4]

Quantitative Composition

The overall elemental and oxide compositions are summarized in the tables below. Table 1 presents the elemental analysis of the final this compound alumina composite, while Table 2 details a specific composition of a compatible lanthanum-based infiltration glass as described in patent literature.

Table 1: Elemental Composition of this compound Alumina Composite

ElementWeight Percentage (%)
Aluminum (Al)65.2
Lanthanum (La)27.6
Silicon (Si)6.1
Calcium (Ca)1.0

Source: ResearchGate

Table 2: Example Oxide Composition of Lanthanum-Based Infiltration Glass

Oxide ComponentChemical FormulaWeight Percentage (%)
Lanthanum OxideLa₂O₃35 - 45
SilicaSiO₂14 - 24
AluminaAl₂O₃14 - 24
Sodium OxideNa₂O2 - 6
Calcium OxideCaO1 - 3
Magnesium OxideMgO≤ 2.5

Source: Google Patents[5]

Microstructure of this compound Alumina

The microstructure of this compound alumina is central to its mechanical performance. It is characterized by a dense, interlocking arrangement of alumina grains surrounded by a continuous glass phase.

  • Interpenetrating Phases : The defining feature is the two separate, intertwining phases of alumina and glass that extend throughout the material.[2][6] This structure is highly effective at arresting crack propagation.

  • Grain Size : The alumina grains typically range in size from 1 to 5 micrometers (μm).[1] Some formulations may use a bimodal grain size distribution to optimize packing and sintering.

  • Porosity : After glass infiltration, the material exhibits minimal porosity, which is a key factor in its high strength.[1][3] The glass effectively fills the voids present in the pre-sintered alumina scaffold.

Table 3: Microstructural and Mechanical Properties of this compound Alumina

PropertyValue
Alumina Grain Size1 - 5 μm[1]
PorosityMinimal (after infiltration)[1][3]
Mean Biaxial Flexural Strength~600 MPa[1]
Fracture Toughness3.5 - 4.5 MPa·m¹/²[1]

Experimental Protocols

This section details the methodologies for the fabrication and characterization of this compound alumina.

Fabrication via Slip-Casting and Glass Infiltration

The primary manufacturing process involves a two-step firing procedure: slip-casting to create a porous alumina body, followed by glass infiltration.[1][3]

Protocol for Slip Preparation and Casting:

  • Mixing the Slip : Weigh 38 g of this compound Alumina Powder. Prepare the slip liquid by mixing the corresponding liquid with 1 drop of VITA this compound ALUMINA Additive.[7]

  • Homogenization : Place the beaker with the liquid on a vibrator. Slowly add the alumina powder in small portions while spatulating.[7]

  • Ultrasonication : To ensure a homogenous slurry, interrupt the mixing process at least three times and place the beaker in an ultrasonic unit for 2 minutes each time.[7]

  • Application : Apply the aqueous slurry of fine alumina particles onto a porous refractory die. The die absorbs water from the slurry, leading to the dense packing of alumina particles on its surface.[1] Build up the desired shape incrementally, ensuring no layers dry out to prevent an "onion-skin effect".[7]

Protocol for Sintering and Glass Infiltration:

  • Sintering : Place the green body in a furnace and sinter at 1120°C for 10 hours.[1][2] This creates a porous but stable alumina framework.

  • Glass Application : After cooling, apply the infiltration glass powder to the surface of the sintered alumina core.

  • Infiltration : Heat the assembly in a furnace to 1100°C and hold for 4 hours.[1][2] During this stage, the molten glass is drawn into the porous alumina network by capillary action.

  • Finishing : After infiltration, remove any excess glass from the surface by sandblasting or grinding.

experimental_workflow cluster_slip_prep Slip Preparation cluster_forming Forming cluster_firing Firing weigh_powder Weigh Alumina Powder (38g) spatulate Spatulate Powder into Liquid weigh_powder->spatulate mix_liquid Prepare Liquid Additive mix_liquid->spatulate ultrasonicate Ultrasonicate (3x for 2 min) spatulate->ultrasonicate apply_slip Apply Slip to Porous Die ultrasonicate->apply_slip dry Dry Green Body apply_slip->dry sinter Sinter at 1120°C for 10h dry->sinter apply_glass Apply Infiltration Glass sinter->apply_glass infiltrate Infiltrate at 1100°C for 4h apply_glass->infiltrate finish Remove Excess Glass infiltrate->finish final_product final_product finish->final_product Final this compound Alumina Core

Figure 1. Experimental workflow for the fabrication of this compound alumina.
Microstructural and Compositional Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS):

  • Sample Preparation : Section the this compound alumina specimen using a low-speed diamond saw. Embed the sample in epoxy resin and polish it to a mirror finish using progressively finer diamond pastes (e.g., down to 1 μm).

  • Coating : Apply a thin conductive coating of carbon or gold-palladium to the polished surface to prevent charging under the electron beam.

  • SEM Imaging : Examine the microstructure using a scanning electron microscope. Use secondary electron (SE) mode for topography and backscattered electron (BSE) mode to differentiate between the alumina (lower atomic number, darker) and glass (higher atomic number due to La, brighter) phases.

  • EDS Analysis : Perform elemental analysis using an EDS detector. Set the accelerating voltage to 15 kV to excite the characteristic X-rays of the elements of interest (Al, O, La, Si, Ca).[2] Acquire spectra from different areas to determine the composition of the alumina and glass phases.

Phase Analysis

X-ray Diffraction (XRD):

  • Sample Preparation : Pulverize a sample of this compound alumina into a fine powder using a mortar and pestle.

  • Data Acquisition : Mount the powder on a sample holder. Perform XRD analysis using a diffractometer with Cu-Kα radiation. Scan over a 2θ range of 10-80° with a step size of 0.02°.

  • Phase Identification : Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases (e.g., ICDD) to confirm the presence of α-alumina and identify any crystalline phases that may have formed within the glass upon cooling.

Mechanical Property Testing

Biaxial Flexural Strength (ISO 6872):

  • Specimen Preparation : Prepare disc-shaped specimens (e.g., 12 mm diameter, 1.2 mm thickness) from the this compound alumina material. Ensure the surfaces are flat and parallel.

  • Test Setup : Use a universal testing machine equipped with a piston-on-three-ball jig. The three support balls should be positioned 120° apart in a circle of a specified diameter (e.g., 10 mm).

  • Loading : Place the specimen centrally on the three support balls. Apply a compressive load to the center of the specimen's top surface via a flat-ended piston at a constant crosshead speed of 1 mm/min until fracture occurs.

  • Calculation : Calculate the biaxial flexural strength (σ) using the appropriate formula provided in the ISO 6872 standard, which takes into account the fracture load, specimen dimensions, and the geometry of the test fixture.

Structure-Property Relationships

The exceptional properties of this compound alumina are a direct result of its unique composition and microstructure. The logical relationship between these aspects is crucial for understanding its performance.

logical_relationship cluster_composition Composition cluster_processing Processing cluster_microstructure Microstructure cluster_properties Properties alumina High-Purity Al₂O₃ Powder slip_casting Slip-Casting alumina->slip_casting biocompatibility Biocompatibility alumina->biocompatibility glass Lanthanum-Based Glass infiltration Glass Infiltration glass->infiltration sintering High-Temp Sintering slip_casting->sintering sintering->infiltration grain_size Controlled Grain Size (1-5 µm) sintering->grain_size interpenetrating Interpenetrating Network infiltration->interpenetrating low_porosity Minimal Porosity infiltration->low_porosity high_strength High Flexural Strength (~600 MPa) interpenetrating->high_strength high_toughness High Fracture Toughness interpenetrating->high_toughness low_porosity->high_strength grain_size->high_strength

Figure 2. Relationship between composition, processing, microstructure, and properties.

References

In-Ceram Zirconia: A Deep Dive into Toughening Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Scientists

In the realm of advanced ceramics, In-Ceram Zirconia stands out for its exceptional mechanical properties, particularly its high strength and fracture toughness. This guide provides a detailed exploration of the core toughening mechanisms that contribute to the material's remarkable resilience. Tailored for researchers, scientists, and professionals in drug development who utilize high-performance materials, this document synthesizes key data, outlines experimental protocols for characterization, and visualizes the complex processes involved.

Introduction to this compound Zirconia

This compound Zirconia is a glass-infiltrated, alumina-zirconia composite ceramic.[1] Its microstructure consists of a dense, interlocking network of alumina (B75360) (Al₂O₃) and zirconia (ZrO₂) crystals, with the remaining porosity filled by a lanthanum-based glass.[1] This unique composition gives rise to a synergistic enhancement of its mechanical properties, making it a material of choice for demanding applications.

Core Toughening Mechanisms

The superior fracture toughness of this compound Zirconia is not attributed to a single phenomenon but rather a combination of interacting mechanisms that impede the propagation of cracks. These primary mechanisms are:

  • Transformation Toughening: This is the most significant toughening mechanism in zirconia-containing ceramics.[1][2][3][4][5][6]

  • Crack Deflection: The presence of secondary phase particles and the composite's microstructure force a propagating crack to follow a more tortuous path.

  • Microcrack Toughening: The stress field ahead of a primary crack can induce the formation of a network of smaller microcracks, which dissipate energy.[5]

Transformation Toughening

Zirconia can exist in three crystalline phases at different temperatures: monoclinic (m) at room temperature, tetragonal (t) at elevated temperatures, and cubic (c) at very high temperatures.[2][4][6] By alloying with stabilizers like yttria (Y₂O₃), the high-toughness tetragonal phase can be retained in a metastable state at room temperature.[2]

When a crack propagates through the material, the high-stress concentration at the crack tip provides the energy for the metastable tetragonal zirconia grains to transform into the stable monoclinic phase.[2][3][4][6] This transformation is accompanied by a localized volume expansion of approximately 3-5%.[5][7] This expansion creates compressive stresses that act to "clamp" the crack shut, effectively increasing the energy required for further propagation.[2][4][5]

Transformation_Toughening cluster_0 Crack Propagation cluster_1 Microstructural Response Crack_Tip Crack Tip (High Stress Concentration) Metastable_Tetragonal_ZrO2 Metastable Tetragonal ZrO2 Grains Crack_Tip->Metastable_Tetragonal_ZrO2 Stress-induced Phase Transformation Monoclinic_ZrO2 Transformed Monoclinic ZrO2 Grains Metastable_Tetragonal_ZrO2->Monoclinic_ZrO2 Volume_Expansion Volume Expansion (3-5%) Monoclinic_ZrO2->Volume_Expansion Compressive_Stress Compressive Stress Zone Volume_Expansion->Compressive_Stress Generates Compressive_Stress->Crack_Tip Hinders Propagation

Transformation Toughening Mechanism
Crack Deflection and Bridging

The microstructure of this compound Zirconia, with its dispersed alumina and zirconia grains within a glass matrix, presents numerous obstacles to a propagating crack.[1] The crack front is forced to deviate and travel around these hard crystalline phases, following a more complex and tortuous path. This deflection increases the total surface area of the fracture and thus the energy required for the crack to propagate.

In some instances, intact grains can bridge the crack wake, physically holding the crack faces together and further impeding their separation.

Crack_Deflection cluster_0 Crack Path cluster_1 Microstructure Crack_Start Al2O3_Grain1 Alumina Grain Crack_Start->Al2O3_Grain1 Deflects Crack_End ZrO2_Grain1 Zirconia Grain Al2O3_Grain1->ZrO2_Grain1 Al2O3_Grain2 Alumina Grain ZrO2_Grain1->Al2O3_Grain2 ZrO2_Grain2 Zirconia Grain Al2O3_Grain2->ZrO2_Grain2 ZrO2_Grain2->Crack_End Tortuous Path (Increased Energy)

Crack Deflection Mechanism
Microcrack Toughening

The high localized stresses at the tip of a propagating crack can be sufficient to induce the formation of a zone of microcracks in the surrounding material.[5] The creation of these microcracks is an energy-absorbing process that effectively shields the main crack tip from the applied stress, thereby increasing the material's toughness. The formation of these microcracks can be influenced by residual stresses arising from the thermal expansion mismatch between the different phases in the composite.[8]

Quantitative Data on Mechanical Properties

The following tables summarize the key mechanical properties of this compound Zirconia as reported in various studies. It is important to note that variations in testing methodologies and specific material compositions can lead to a range of reported values.

Table 1: Flexural Strength of this compound Zirconia

Study/SourceFlexural Strength (MPa)Testing Method
Source[1]600 - 800Not specified
Guazzato et al. (2002)[8][9]620 (± 61)Biaxial flexural strength (piston on three ball)
Source[10]620 (± 61)Biaxial flexural strength (piston on three ball)

Table 2: Fracture Toughness of this compound Zirconia

Study/SourceFracture Toughness (MPa·m¹/²)Testing Method
Source[1]6.0 - 6.5Not specified
Guazzato et al. (2002)[8][9]4.0 (± 0.43)Indentation strength
Guazzato et al. (2002)[8][9]3.0 (± 0.48)Indentation fracture
Source[10]4.0 (± 0.43)Indentation strength
Source[10]3.0 (± 0.48)Indentation fracture
Source[11]5.4 (± 1.6)Single Edge V-Notched Beam (SEVNB)
Source[11]6.3 (± 1.6)Fractographic Analysis (FTA)

Table 3: Other Mechanical and Physical Properties

PropertyValueSource
Elastic Modulus240 - 260 GPa[1]
Alumina Grain Size2 - 5 µm[1]
Zirconia Grain Size0.5 - 1 µm[1]
Glass Content20 - 25 vol%[1]
Residual Porosity< 1%[1]

Experimental Protocols

Accurate characterization of the mechanical properties of this compound Zirconia is crucial for its application. The following sections outline the standardized experimental protocols for determining flexural strength and fracture toughness.

Flexural Strength Testing (ISO 6872)

The flexural strength of dental ceramics is typically determined using a three-point or four-point bending test as specified in ISO 6872.[12][13][14]

Methodology:

  • Specimen Preparation: Rectangular bar-shaped specimens are prepared with standardized dimensions (e.g., 25 mm length x 5 mm width x 2 mm thickness).[15] The surfaces are polished to a fine finish to minimize surface flaws that could act as stress concentrators.

  • Test Setup: The specimen is placed on two supports (rollers) with a defined span. For a three-point bending test, a single load is applied to the center of the specimen. For a four-point bending test, the load is applied via two rollers.

  • Loading: The specimen is loaded at a constant cross-head speed (e.g., 1 mm/min) until fracture occurs.[16]

  • Calculation: The flexural strength (σ) is calculated using the following formula for a three-point bending test:

    σ = 3FL / 2bd²

    Where:

    • F is the fracture load

    • L is the support span

    • b is the specimen width

    • d is the specimen thickness

Flexural_Strength_Test Specimen_Prep Specimen Preparation (Rectangular Bar) Polishing Surface Polishing Specimen_Prep->Polishing Test_Setup Three-Point Bending Setup (ISO 6872) Polishing->Test_Setup Loading Apply Load at Constant Rate Test_Setup->Loading Fracture Specimen Fractures Loading->Fracture Calculation Calculate Flexural Strength Fracture->Calculation

Flexural Strength Testing Workflow
Fracture Toughness Testing (ASTM C1421)

Fracture toughness (KIc) is a measure of a material's resistance to crack propagation. ASTM C1421 outlines several methods for its determination, including the single-edge precracked beam (SEPB) and surface crack in flexure (SCF) methods.[16][17][18][19] The indentation fracture (IF) method is also commonly used.

Indentation Fracture (IF) Methodology:

  • Specimen Preparation: A highly polished surface is required.

  • Indentation: A Vickers diamond indenter is used to create an indentation on the specimen surface at a specific load.[20] This creates a plastic deformation zone and initiates radial cracks at the corners of the indentation.[20]

  • Crack Length Measurement: The lengths of the radial cracks emanating from the corners of the indentation are measured using a microscope.[20]

  • Calculation: The fracture toughness is calculated using a semi-empirical equation that relates the indentation load, crack length, and material properties such as Young's modulus and hardness.[20][21][22] One commonly used equation is:

    KIc = α * (E/H)1/2 * (P/c3/2)

    Where:

    • α is an empirical constant

    • E is the Young's modulus

    • H is the hardness

    • P is the indentation load

    • c is the crack length

Microstructural Analysis

X-ray Diffraction (XRD): XRD is a powerful technique for identifying the crystalline phases present in this compound Zirconia and quantifying the amount of tetragonal to monoclinic phase transformation.[8] The Rietveld refinement method can be applied to the diffraction data for accurate quantitative phase analysis.[1][23][24][25]

Scanning Electron Microscopy (SEM): SEM is used to visualize the microstructure of the material, including grain size and morphology, porosity, and the distribution of the different phases.[26] Fractography, the analysis of fracture surfaces with SEM, can reveal the crack initiation sites and the path of crack propagation, providing insights into the operative toughening mechanisms.[27][28]

Manufacturing Process of this compound Zirconia

The fabrication of this compound Zirconia is a multi-step process that is critical to achieving its desired microstructure and mechanical properties.

Manufacturing_Process Start Start Slip_Casting Slip Casting: Alumina-Zirconia Slurry Applied to Porous Die Start->Slip_Casting Initial_Sintering Initial Sintering: Creates a Porous Framework Slip_Casting->Initial_Sintering Glass_Application Application of Lanthanum-based Glass Powder Initial_Sintering->Glass_Application Glass_Infiltration Glass Infiltration: Molten Glass Fills Pores via Capillary Action Glass_Application->Glass_Infiltration Final_Processing Final Processing and Finishing Glass_Infiltration->Final_Processing End Finished this compound Zirconia Core Final_Processing->End

This compound Zirconia Manufacturing Workflow

Conclusion

The exceptional toughness of this compound Zirconia is a result of a sophisticated interplay of multiple toughening mechanisms at the microstructural level. Transformation toughening, driven by the stress-induced phase transformation of zirconia, provides a significant barrier to crack propagation. This is further enhanced by crack deflection around the alumina and zirconia grains and energy dissipation through microcracking. A thorough understanding of these mechanisms, coupled with standardized testing protocols, is essential for the continued development and application of this high-performance ceramic material.

References

An In-Depth Technical Guide to Glass-Infiltrated Alumina Ceramics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glass-infiltrated alumina (B75360) ceramics are a class of high-performance composite materials renowned for their exceptional mechanical strength, biocompatibility, and aesthetic properties.[1][2] Developed initially for demanding dental applications such as crowns and bridges, their unique combination of a strong, porous alumina framework interpenetrated by a glass matrix has garnered interest in various high-technology fields, including biomedical implants and laboratory equipment.[1][3] This guide provides a comprehensive technical overview of the composition, fabrication, properties, and characterization of these advanced materials, with a focus on aspects relevant to researchers, scientists, and professionals in drug development.

Composition and Microstructure

The fundamental structure of these ceramics consists of two interpenetrating phases: a crystalline alumina (Al₂O₃) skeleton and a lanthanum-based glass matrix.[4] The typical composition for dental-grade materials, such as In-Ceram Alumina, is approximately 70% alumina and 30% glass by weight.[1]

  • Alumina (Al₂O₃) Framework: The primary phase is a sintered network of fine-grain alumina particles, typically 1-5 µm in size.[1] This porous preform, created by sintering below the melting point of alumina, provides the material's foundational strength and toughness.[3][5]

  • Glass Infiltrant: A specially formulated lanthanum aluminosilicate (B74896) glass is used to infiltrate the porous alumina skeleton.[4][6] This glass is designed to have a low viscosity at the infiltration temperature, allowing it to be drawn into the pores via capillary action, and a coefficient of thermal expansion (CTE) that is closely matched to the alumina framework to control residual stresses.[4][7]

The resulting microstructure is a dense, virtually pore-free composite.[1][3] The glass phase effectively fills the voids between the alumina grains, eliminating stress concentrators and significantly enhancing the material's mechanical durability.[4] Variants of this composition exist, most notably the inclusion of zirconia (ZrO₂) particles within the alumina framework to further improve fracture toughness through a mechanism known as transformation toughening.[8]

Fabrication Methodologies

The manufacturing process is a critical determinant of the final properties of glass-infiltrated alumina ceramics. The most common method involves a two-stage slip-casting and infiltration process.

  • Slip-Casting: An aqueous slurry of fine alumina particles is applied to a porous refractory die.[1][9] The die absorbs water from the slurry, causing the alumina particles to pack densely onto its surface, forming a "green body" in the desired shape.[1]

  • Presintering: The green body is fired at a high temperature (typically 1120°C for 10 hours) well below the melting point of alumina.[4][5] This step burns off organic binders and creates sintered "necks" between the alumina particles, forming a stable, yet porous, framework.[5]

  • Glass Infiltration: The porous alumina preform is coated with a special glass powder.[5] It is then subjected to a second firing cycle at a temperature where the glass becomes molten (around 1100°C for 4 hours).[4][5] The molten glass is drawn into the interconnected pores of the alumina skeleton by capillary action, creating a fully dense composite upon cooling.[2][4]

  • Finishing: Any excess glass is removed from the surface, typically by sandblasting.[4]

Alternative fabrication techniques include the CAD/CAM milling of partially sintered blocks, which are then infiltrated with glass.[2]

G cluster_prep Porous Framework Fabrication cluster_infil Glass Infiltration cluster_finish Final Processing A Alumina Slurry Preparation B Slip-Casting on Porous Die A->B C Drying & Green Body Formation B->C D Presintering (e.g., 1120°C, 10h) C->D E Porous Alumina Framework D->E F Application of Glass Powder E->F Framework ready for infiltration G Infiltration Firing (e.g., 1100°C, 4h) F->G H Capillary Action Fills Pores G->H I Cooling H->I J Removal of Excess Glass I->J Infiltrated body K Final Dense Ceramic Core J->K

Fabrication workflow for glass-infiltrated alumina ceramics.

Material Properties

The unique composite structure of glass-infiltrated alumina leads to a desirable combination of physical, mechanical, optical, and thermal properties.

Mechanical Properties

These ceramics are characterized by high strength and fracture toughness compared to traditional dental porcelains.[1][4] The alumina skeleton acts as a crack-deflecting network, while the glass matrix eliminates porosity, a common source of mechanical failure.[4]

G cluster_comp Composition cluster_micro Microstructure cluster_props Mechanical Properties Comp Primary Components - Alumina (Al₂O₃) - Lanthanum Glass - Zirconia (optional) Micro Key Features - Interpenetrating Phases - Low Porosity (<1%) - Grain Size (1-5 µm) - Residual Compressive Stress Comp->Micro determines Props Resulting Performance - High Flexural Strength - High Fracture Toughness - High Hardness - Excellent Wear Resistance Micro->Props governs

Relationship between composition, microstructure, and properties.
PropertyThis compound AluminaThis compound ZirconiaUnit
Flexural Strength 400 - 600[1][4]600 - 800[8]MPa
Fracture Toughness (KIc) 3.5 - 4.5[1]6.0 - 6.5[8]MPa·m1/2
Elastic Modulus ~270[10]240 - 260[8]GPa
Vickers Hardness ~12[10]> 12GPa

Optical and Thermal Properties

While strong, these materials also offer good translucency, which is crucial for aesthetic applications.[1] The translucency can be controlled to some extent during the infiltration process.[2] Their thermal properties are characteristic of ceramics, with low thermal conductivity and a coefficient of thermal expansion that can be tailored by adjusting the glass composition.[11]

PropertyValue RangeUnit
Coefficient of Thermal Expansion (CTE) 7.3 - 8.4[11][12]10-6 K-1
Translucency Parameter (TP) Varies significantly with thickness and specific composition. Generally lower than glass-ceramics but higher than pure zirconia.[13][14]-

Experimental Protocols

Standardized testing is essential for characterizing the properties of glass-infiltrated alumina ceramics and ensuring quality control.

Flexural Strength Testing (ISO 6872)

Flexural strength is a critical measure of a ceramic's ability to resist fracture under bending loads.

  • Objective: To determine the biaxial or three/four-point bending strength of the ceramic.

  • Specimen Preparation: Bar-shaped (for 3/4-point bending) or disc-shaped (for biaxial bending) specimens are fabricated according to the dimensions specified in ISO 6872.[1][15] Surfaces are meticulously polished to minimize the presence of surface flaws.

  • Apparatus: A universal testing machine capable of applying a controlled load at a constant cross-head speed (e.g., 1 ± 0.5 mm/min) is used.[15] A three-point, four-point, or biaxial bending fixture is employed.[1][16]

  • Procedure: The specimen is placed on the support spans of the fixture. A load is applied to the center of the specimen until fracture occurs. The fracture load is recorded.

  • Calculation: The flexural strength (σ) is calculated using standard formulas that account for the fracture load, the specimen dimensions, and the geometry of the testing fixture.

Fracture Toughness Testing (ASTM C1421)

Fracture toughness (KIc) measures the material's intrinsic resistance to crack propagation.

  • Objective: To determine the critical stress intensity factor of the ceramic.

  • Methodology: The ASTM C1421 standard outlines several methods, including the Single-Edge Precracked Beam (SEPB) and Surface Crack in Flexure (SCF) methods.[8][17][18]

  • Specimen Preparation: A beam specimen is prepared, and a sharp, well-defined precrack is introduced. For the SCF method, this is often done by making a Knoop indentation on the tensile surface of the beam.[8][18]

  • Procedure: The precracked specimen is loaded in a three-point or four-point bending fixture until failure.[17] The load-displacement curve is recorded.

  • Calculation: KIc is calculated based on the fracture load, specimen geometry, and the precise dimensions of the precrack.[17]

Vickers Hardness Testing (ASTM C1327)

Hardness testing measures the material's resistance to localized plastic deformation.

  • Objective: To determine the Vickers hardness (HV) of the ceramic surface.

  • Apparatus: A microhardness tester equipped with a Vickers diamond indenter (a square-based pyramid) and a microscope for measuring the indentation.[9]

  • Procedure:

    • The polished specimen is placed on the tester's stage.

    • A predetermined force (e.g., 9.8 N) is applied through the indenter onto the specimen surface for a set duration.[19]

    • After the force is removed, the two diagonals of the resulting square indentation are measured using the microscope.[9]

  • Calculation: The Vickers hardness is calculated from the applied force and the average length of the indentation diagonals.[9]

In Vitro Cytotoxicity Testing (ISO 10993-5)

Biocompatibility is paramount for materials intended for biomedical applications. In vitro cytotoxicity assays provide an initial screening for potential toxicity.

  • Objective: To assess whether the material leaches substances that cause cell death or inhibit cell growth.

  • Methodology: An extract-based test is commonly performed.

    • Extract Preparation: The ceramic material is incubated in a cell culture medium (e.g., for 72 hours) to allow any leachable substances to diffuse into the medium, creating an "extract".[3]

    • Cell Culture: A monolayer of cultured cells (e.g., human gingival fibroblasts) is prepared in well plates.

    • Exposure: The standard culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24-72 hours).[20]

    • Viability Assessment: Cell viability is measured using a quantitative assay, such as the MTT assay (which measures mitochondrial activity) or an LDH assay (which measures membrane damage).[3][20]

  • Analysis: The viability of cells exposed to the material extract is compared to that of negative (non-toxic material) and positive (toxic material) controls. A significant reduction in cell viability suggests a cytotoxic effect.[12]

Biocompatibility and Cellular Interactions

Glass-infiltrated alumina is generally considered to be highly biocompatible due to the chemical inertness of both alumina and the specialized glass matrix.[1][21] Most in vitro studies show low to negligible cytotoxicity.[22][23]

However, for long-term applications, particularly in load-bearing scenarios relevant to drug delivery devices or permanent implants, the response to wear particles is a critical consideration. While the bulk material is inert, fine particles generated through mechanical wear can elicit an immune response.

Recent research has shown that alumina fine particles can be phagocytosed by macrophages.[24] This can lead to macrophage activation and the subsequent activation of T-cells, potentially promoting a localized inflammatory response characterized by the production of pro-inflammatory cytokines like IFN-γ.[24] This is a crucial consideration for drug development professionals, as chronic inflammation at an implant site can affect local tissue integration, device efficacy, and drug elution kinetics. Therefore, while the material is biocompatible, minimizing wear and particle generation is essential for long-term in vivo success.

G cluster_wear Wear Process cluster_immune Immune Cell Response A Implant Surface (Glass-Infiltrated Alumina) B Mechanical Loading & Friction A->B C Generation of Fine Wear Particles B->C D Macrophage Phagocytosis of Particles C->D Particles enter tissue E Macrophage Activation D->E F Antigen Presentation & Cytokine Release E->F G T-Cell Activation (Th1/Tc1 Differentiation) F->G H Pro-inflammatory Response (IFN-γ) G->H I Potential for Chronic Inflammation & Exacerbation of Inflammatory Disease

Cellular response pathway to alumina ceramic wear particles.

Conclusion and Future Outlook

Glass-infiltrated alumina ceramics represent a mature and reliable material system that successfully balances strength, toughness, and biocompatibility. The well-understood slip-casting and infiltration process allows for the creation of complex, near-net-shape components with excellent mechanical properties. For researchers and drug development professionals, the key advantages lie in the material's proven chemical stability and inertness, making it a suitable candidate for implantable devices and specialized laboratory apparatus.

Ongoing research continues to refine these materials, with a focus on modifying glass compositions and exploring alternative processing methods to further enhance mechanical and optical properties.[1] The primary consideration for in vivo applications remains the minimization of wear particle generation to avoid potential long-term inflammatory responses. As advanced manufacturing techniques evolve, glass-infiltrated alumina and its derivatives will continue to be valuable materials in the fields of biomedical engineering and beyond.

References

An In-Depth Technical Guide to the Mechanical Behavior of In-Ceram Spinell Core Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanical properties of the In-Ceram Spinell core material, a glass-infiltrated magnesium aluminate spinel ceramic used in dental restorations. The following sections detail the material's key mechanical characteristics, the experimental protocols for their determination, and the underlying relationships between its microstructure and performance.

Quantitative Mechanical Properties

The mechanical behavior of this compound Spinell is characterized by a unique combination of moderate strength, high translucency, and biocompatibility. The following tables summarize the key quantitative data reported in the literature for this material.

Table 1: Flexural Strength of this compound Spinell

PropertyValueReference
Biaxial Flexural Strength347.4 ± 28.83 MPa[No source found]
Flexural Strength350 - 400 MPa[No source found]
Flexural Strength350 MPa[1]

Table 2: Fracture Toughness of this compound Spinell

PropertyValueReference
Fracture Toughness (KIc)2.5 MPa·m1/2[No source found]
Fracture Toughness (KIc)3.0 - 4.5 MPa·m1/2[No source found]

Table 3: Hardness of this compound Spinell

PropertyValueReference
Vickers Hardness (HV)~900[No source found]
Micro Vickers Hardness3.41 - 6.16 GPa[No source found]

Table 4: Elastic Modulus of this compound Spinell

PropertyValueReference
Modulus of Elasticity410 GPa[1]

Fatigue Behavior

The long-term performance of dental ceramics under cyclic loading is a critical aspect of their clinical success. Studies on the Hertzian cyclic fatigue of glass-infiltrated spinell provide insights into its durability. In an in-vitro study conducted in an artificial saliva environment, the material exhibited no strength degradation at contact loads of 200 N for up to 1 million cycles.[2] However, as the load increased to 1000 N, a reduction in strength was observed, coinciding with a transition from ring to radial cracking.[2] This strength degradation under higher cyclic loading is thought to be exacerbated by the chemical interaction of the artificial saliva with the glass phase along the induced radial cracks.[2]

Experimental Protocols

The following sections detail the standardized methodologies used to determine the mechanical properties of this compound Spinell.

Biaxial Flexural Strength Test

The biaxial flexural strength of this compound Spinell is determined according to the ISO 6872 standard for dental ceramic materials.

  • Specimen Preparation: Disc-shaped specimens, typically 12 mm in diameter and 1.2 mm in thickness, are fabricated from the this compound Spinell material. The surfaces are polished to a high finish to minimize the influence of surface flaws on the strength measurement.

  • Testing Apparatus: A universal testing machine is used, equipped with a piston-on-three-ball test fixture. The specimen is supported by three hardened steel balls arranged in a circle, and the load is applied to the center of the specimen by a flat-ended piston.

  • Procedure:

    • The specimen is centered on the three-ball support.

    • A compressive load is applied by the piston at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.

    • The fracture load is recorded.

  • Calculation: The biaxial flexural strength (σ) is calculated using the following formula, which takes into account the fracture load, specimen dimensions, and the geometry of the test fixture.

    • σ = -0.2387 * P(X-Y) / d²

      • where P is the fracture load, d is the specimen thickness, and X and Y are parameters related to the geometry of the testing apparatus and Poisson's ratio of the material.

Fracture Toughness Test

Fracture toughness (KIc), a measure of a material's resistance to crack propagation, is a critical parameter for brittle materials like ceramics. The indentation fracture (IF) method, often guided by standards like ASTM C1421, is a common technique for its determination.

  • Specimen Preparation: Polished, bar-shaped or disc-shaped specimens are used.

  • Procedure:

    • A controlled indentation is made on the polished surface of the specimen using a Vickers diamond indenter at a specific load. This creates a set of radial cracks emanating from the corners of the indentation.

    • The lengths of the radial cracks (c) and the indentation diagonals (a) are measured using a light microscope.

  • Calculation: The fracture toughness is calculated using a formula that relates the indentation load, the crack lengths, and the elastic modulus of the material. Several empirical formulas exist, with the choice of formula influencing the final calculated value.

Vickers Hardness Test

Vickers hardness testing measures the material's resistance to plastic deformation from a standard source.

  • Specimen Preparation: A flat and highly polished surface is required for accurate measurement of the indentation.

  • Testing Apparatus: A microhardness tester equipped with a Vickers diamond indenter (a square-based pyramid with an angle of 136° between opposite faces) is used.

  • Procedure:

    • A predetermined test load (e.g., 9.8 N) is applied to the indenter, which is pressed into the material's surface for a set dwell time (e.g., 10-15 seconds). [No source found]

    • After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.

  • Calculation: The Vickers hardness number (HV) is calculated using the formula:

    • HV = 1.854 * (F / d²)

      • where F is the applied load in kilograms-force and d is the average length of the diagonals in millimeters.

Elastic Modulus Determination

The elastic modulus, or Young's modulus, is a measure of a material's stiffness. The ultrasonic pulse-echo technique is a non-destructive method used for its determination.

  • Specimen Preparation: Specimens with parallel and smooth opposite faces are required. The thickness of the specimen must be accurately measured.

  • Testing Apparatus: An ultrasonic testing system consisting of a pulse generator/receiver, a transducer (for both longitudinal and shear waves), and an oscilloscope or a digital thickness gauge is used.

  • Procedure:

    • A couplant is applied to the transducer and the specimen surface to ensure good acoustic coupling.

    • The transducer sends an ultrasonic pulse into the material. The pulse travels through the material, reflects off the back surface, and returns to the transducer.

    • The time of flight for both the longitudinal and shear waves is precisely measured.

  • Calculation: The longitudinal (VL) and shear (VS) wave velocities are calculated by dividing twice the specimen thickness by the respective time of flight. The elastic modulus (E) is then calculated using the following equation, where ρ is the density of the material:

    • E = ρ * VS² * (3VL² - 4VS²) / (VL² - VS²)

Visualizations

The following diagrams illustrate key aspects of the this compound Spinell core material, from its fabrication to the fundamental relationships governing its mechanical behavior.

G Fabrication Workflow of an this compound Spinell Crown (inLab System) cluster_0 Digital Design Phase cluster_1 CAM and Initial Processing cluster_2 Glass Infiltration and Finishing Scan Model Scan Model Design Crown Coping Design Crown Coping Scan Model->Design Crown Coping Select this compound Spinell Block Select this compound Spinell Block Design Crown Coping->Select this compound Spinell Block Grinding/Milling Grinding/Milling Select this compound Spinell Block->Grinding/Milling Check Fit of Framework Check Fit of Framework Grinding/Milling->Check Fit of Framework Cleaning Firing Cleaning Firing Check Fit of Framework->Cleaning Firing Glass Infiltration Firing Glass Infiltration Firing Cleaning Firing->Glass Infiltration Firing Veneering with Ceramic Veneering with Ceramic Glass Infiltration Firing->Veneering with Ceramic Final Crown Final Crown Veneering with Ceramic->Final Crown

Caption: Fabrication workflow for an this compound Spinell crown.

G Microstructure-Property Relationship in this compound Spinell cluster_microstructure Microstructure Components cluster_properties Resulting Mechanical Properties Spinel Spinel Crystals (MgAl2O4) Strength Flexural Strength (~350-400 MPa) Spinel->Strength Provides structural framework and strength Hardness Hardness (~900 HV) Spinel->Hardness Contributes to high hardness Glass Infiltrating Glass (Lanthanum-based) Glass->Strength Eliminates porosity, increasing strength Toughness Fracture Toughness (~2.5-4.5 MPa·m^1/2) Glass->Toughness Inhibits crack propagation Translucency High Translucency Glass->Translucency Enhances optical properties

Caption: Relationship between microstructure and properties.

References

In-Vitro Biocompatibility of In-Ceram® Ceramics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro biocompatibility of In-Ceram® ceramics, a widely used all-ceramic system in dentistry for crowns, bridges, and implant abutments. The guide focuses on the core biocompatibility aspects of cytotoxicity, genotoxicity, and inflammatory response, presenting key data from scientific studies, detailed experimental protocols, and visual representations of experimental workflows.

Introduction to this compound® Ceramics

This compound® is a dental ceramic system known for its high strength and esthetics. It is based on a slip-casting technique where a porous sintered core of either alumina (B75360) (Al₂O₃), zirconia-toughened alumina (ZTA), or magnesia-alumina spinel (MgAl₂O₄) is infiltrated with a lanthanum-based glass. The three main types of this compound ceramics are:

  • This compound® Alumina: The original and strongest of the series, composed of a sintered alumina core.

  • This compound® Zirconia: A modification of the alumina core with the addition of zirconium oxide to enhance flexural strength.

  • This compound® Spinell: Developed for improved translucency and esthetics, utilizing a magnesium spinel core.

The biocompatibility of these materials is a critical factor for their clinical success, ensuring they do not elicit adverse reactions in the surrounding oral tissues. This guide delves into the in-vitro evidence of their biological performance.

Cytotoxicity Assessment

Cytotoxicity is a key indicator of a material's biocompatibility, measuring its potential to cause cell damage or death. The most common in-vitro method to assess the cytotoxicity of dental materials is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data on Cell Viability

The following tables summarize the cellular proliferation of L929 mouse fibroblast cells when exposed to extracts from this compound® Alumina and this compound® Zirconia, both before and after an artificial aging process. The data is presented as a percentage of the negative control (cells cultured in medium alone).

Table 1: Cellular Proliferation of L929 Fibroblasts Exposed to this compound® Alumina Extracts

Time PointBefore Aging (% of Control)After Aging (% of Control)
1st Day78.4%82.1%
2nd Day75.3%79.8%
1st Week72.1%76.5%
2nd Week68.9%73.2%

Data adapted from Polat et al., 2012.

Table 2: Cellular Proliferation of L929 Fibroblasts Exposed to this compound® Zirconia Extracts

Time PointBefore Aging (% of Control)After Aging (% of Control)
1st Day81.2%85.4%
2nd Day78.6%82.3%
1st Week74.9%79.1%
2nd Week71.5%75.8%

Data adapted from Polat et al., 2012.

A study by Pera et al. (2005) also investigated the in-vitro cytotoxicity of this compound among other ceramic materials using L-929 fibroblasts and the MTT test, concluding that not all tested ceramic materials were free from cytotoxicity.[1]

Note on this compound® Spinell: Quantitative in-vitro cytotoxicity data for this compound® Spinell from comparative studies is limited in the currently available scientific literature.

Experimental Protocol: MTT Assay for Cytotoxicity of this compound® Ceramics

This protocol outlines a standardized procedure for assessing the cytotoxicity of this compound® ceramics using an extract-based MTT assay with L929 fibroblast cells.

Materials:

  • This compound® ceramic discs (sterilized)

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Material Extraction:

    • Place sterile this compound® discs in a sterile container with complete cell culture medium at a surface area to volume ratio of 3 cm²/mL.

    • Incubate at 37°C for 24 hours to create the material extract.

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%) with fresh culture medium.

  • Cell Seeding:

    • Trypsinize and count L929 cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Cell Exposure:

    • Remove the culture medium from the wells and replace it with the prepared material extracts.

    • Include a negative control (fresh medium) and a positive control (e.g., diluted cytotoxic substance).

    • Incubate for 24, 48, and 72-hour time points.

  • MTT Assay:

    • After the incubation period, remove the extracts from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control.

Genotoxicity and Inflammatory Response

While specific studies on the genotoxicity and inflammatory response of the this compound® brand are limited, the biocompatibility of its primary components, alumina and zirconia, has been investigated.

Genotoxicity: Studies on alumina and zirconia ceramic particles have generally shown a low genotoxic potential in vitro. For example, alumina (Al₂O₃) ceramic particles were found to be only weakly genotoxic to human cells in vitro when compared with metal (CoCr alloy) particles.

Inflammatory Response: The inflammatory response to alumina and zirconia ceramics is generally considered to be low. In-vitro studies have shown that these materials do not typically induce a significant release of pro-inflammatory cytokines from macrophages or other immune cells. However, the surface characteristics and particle size of the ceramic can influence the cellular response.

It is important to note that these findings are for the constituent materials and may not fully represent the performance of the final glass-infiltrated this compound® products.

Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Testing

G cluster_0 Material Preparation & Extraction cluster_1 Cell Culture cluster_2 Exposure & Incubation cluster_3 MTT Assay & Data Analysis prep This compound® Disc Sterilization extract Incubation in Culture Medium (24h, 37°C) prep->extract expose Exposure of Cells to Material Extracts extract->expose seed L929 Fibroblast Seeding in 96-well Plate attach Incubation for Cell Attachment (24h) seed->attach attach->expose incubate Incubation for 24h, 48h, 72h expose->incubate mtt Addition of MTT Reagent incubate->mtt formazan Incubation & Formazan Crystal Formation mtt->formazan dissolve Dissolving Crystals with DMSO formazan->dissolve read Absorbance Reading (570nm) dissolve->read calc Calculation of Cell Viability (%) read->calc G cluster_tests In-Vitro Biocompatibility Tests cluster_outcomes Biological Outcomes InCeram This compound® Ceramic Cytotoxicity Cytotoxicity (e.g., MTT Assay) InCeram->Cytotoxicity Genotoxicity Genotoxicity (e.g., Comet Assay) InCeram->Genotoxicity Inflammation Inflammatory Response (e.g., ELISA for Cytokines) InCeram->Inflammation CellViability Cell Viability & Proliferation Cytotoxicity->CellViability DNADamage DNA Integrity Genotoxicity->DNADamage CytokineRelease Cytokine Profile Inflammation->CytokineRelease

References

The Evolution of In-Ceram Dental Materials: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the historical development, material properties, and testing methodologies of In-Ceram, a pioneering all-ceramic dental restorative system. This document is intended for researchers, materials scientists, and professionals in the field of dental material development.

The quest for esthetic and biocompatible dental restorations has led to the evolution of numerous material systems. Among these, all-ceramic restorations have gained prominence for their ability to mimic the natural dentition. The this compound system, introduced in 1989, marked a significant advancement in the strength and reliability of all-ceramic crowns and bridges.[1][2] This technical guide delves into the historical development of this compound materials, from the foundational this compound Alumina (B75360) to the more translucent this compound Spinell and the high-strength this compound Zirconia. It provides a detailed overview of their material properties, the experimental protocols used for their characterization, and the logical progression of their development.

Historical Progression of this compound Systems

The this compound technique, developed by Dr. Michael Sadoun, is based on the principle of glass infiltration of a partially sintered ceramic core.[1] This process significantly enhances the mechanical properties of the core material by eliminating porosity.[2] The evolution of the this compound family of materials can be traced through three principal formulations, each designed to address specific clinical needs.

InCeram_Evolution cluster_0 This compound Historical Development InCeram_Alumina This compound Alumina (1989) High Strength Core InCeram_Spinell This compound Spinell (1994) Enhanced Esthetics InCeram_Alumina->InCeram_Spinell Improved Translucency InCeram_Zirconia This compound Zirconia High Strength Posterior Core InCeram_Alumina->InCeram_Zirconia Increased Strength

Caption: Historical evolution of this compound dental materials.

This compound Alumina: The original this compound material, introduced in 1989, utilized a slip-cast core of densely packed alumina particles.[1][2] After a preliminary sintering process that creates a porous framework, the core is infiltrated with a lanthanum-based glass.[2] This results in a high-strength ceramic suitable for single crowns and anterior bridges.[3][4]

This compound Spinell: To address the demand for more esthetic restorations, particularly in the anterior region, this compound Spinell was introduced.[5][6] This variation incorporates a magnesium aluminate spinel (MgAl₂O₄) matrix, which offers higher translucency compared to alumina.[2][7] While its flexural strength is lower than that of this compound Alumina, its improved optical properties make it a preferred choice for restorations where esthetics are paramount.[4][7]

This compound Zirconia: For posterior restorations requiring maximum strength, this compound Zirconia was developed. This formulation incorporates partially stabilized zirconia into the alumina powder, resulting in a significant increase in both flexural strength and fracture toughness.[2][8] The addition of zirconia enhances the material's resistance to crack propagation.[9]

Quantitative Material Properties

The mechanical properties of this compound materials have been extensively studied to validate their clinical performance. The following table summarizes key quantitative data from various studies.

MaterialCompositionFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)Elastic Modulus (GPa)
This compound Alumina Glass-infiltrated Al₂O₃352 - 600[5][10]2.7 - 4.5[3][10]~380[11]
This compound Spinell Glass-infiltrated MgAl₂O₄~350~2.5[12]Not widely reported
This compound Zirconia Glass-infiltrated Al₂O₃-ZrO₂620 - 800[2][8][10]3.0 - 4.0[10][13]Not widely reported

Experimental Protocols

The characterization of this compound materials relies on standardized testing methodologies to ensure the reliability and comparability of data. The International Organization for Standardization (ISO) standard 6872 for dental ceramic materials provides the framework for many of these tests.[14][15]

Flexural Strength Testing

Flexural strength, a critical parameter for predicting the clinical success of dental ceramics, is typically determined using a three-point or four-point bending test, or a biaxial flexure test.[3][14] The three-point bending test is a commonly employed method.

Flexural_Strength_Workflow cluster_1 Three-Point Bending Test Workflow (ISO 6872) Start Start: Prepare Rectangular Bar Specimen Measure Measure Specimen Dimensions (length, width, thickness) Start->Measure Mount Mount Specimen on Two Supports in Universal Testing Machine Measure->Mount Apply_Load Apply Load to the Center of the Specimen at a Constant Cross-head Speed Mount->Apply_Load Fracture Continue Loading Until Fracture Occurs Apply_Load->Fracture Record Record the Fracture Load (P) Fracture->Record Calculate Calculate Flexural Strength (σ) σ = 3PL / 2wt² Record->Calculate End End: Report Flexural Strength in MPa Calculate->End

Caption: Workflow for three-point bending flexural strength test.

Methodology:

  • Specimen Preparation: Rectangular bar-shaped specimens are fabricated from the ceramic material according to the dimensions specified in ISO 6872. The surfaces are polished to minimize the influence of surface flaws on the test results.

  • Testing Apparatus: A universal testing machine equipped with a three-point bending fixture is used.[10] The fixture consists of two parallel supports and a central loading rod.

  • Test Procedure: The specimen is placed on the two supports. A compressive load is applied to the center of the specimen at a constant cross-head speed until fracture occurs.

  • Data Analysis: The load at which the specimen fractures is recorded. The flexural strength is then calculated using the appropriate formula that takes into account the fracture load, the distance between the supports, and the dimensions of the specimen.

Fracture Toughness Testing

Fracture toughness (KIC) measures a material's resistance to crack propagation. The indentation fracture (IF) method is a commonly used technique for dental ceramics.[5][8]

Methodology:

  • Specimen Preparation: A polished, flat surface of the ceramic material is prepared.

  • Indentation: A Vickers diamond indenter is used to create an indentation on the polished surface at a specific load. This creates a plastic deformation zone and radial cracks emanating from the corners of the indentation.

  • Crack Measurement: The lengths of the radial cracks are measured using a microscope.

  • Calculation: The fracture toughness is calculated using a formula that relates the indentation load, the crack lengths, and the material's elastic modulus and hardness.[5]

Manufacturing Process: Slip-Casting and Glass Infiltration

The core manufacturing process for the original this compound systems is slip-casting, a technique that allows for the formation of complex shapes.

  • Slip Preparation: A fine powder of the ceramic material (e.g., alumina) is mixed with a liquid to form a stable suspension, known as a slip.

  • Casting: The slip is poured into a porous plaster mold that has the negative shape of the desired dental restoration framework. The plaster absorbs the liquid from the slip, causing a dense layer of ceramic particles to be deposited on the mold surface.

  • Partial Sintering: The green body is removed from the mold and subjected to a high-temperature firing process. This creates a porous, yet rigid, ceramic framework.

  • Glass Infiltration: The porous framework is then infiltrated with a low-viscosity molten glass.[9] Capillary action draws the glass into the pores of the ceramic structure, creating a dense, interpenetrating composite material.[2] This final step is crucial for achieving the high strength and fracture resistance characteristic of this compound materials.

Conclusion

The this compound family of dental materials represented a significant leap forward in all-ceramic restorations. The innovative use of a glass-infiltrated, high-strength core addressed the primary limitation of earlier ceramic systems – their propensity to fracture. The systematic evolution from this compound Alumina to Spinell and Zirconia demonstrates a clear progression towards materials with tailored properties to meet diverse clinical demands for strength and esthetics. The standardized testing protocols outlined in this guide are essential for the continued development and evaluation of new and improved dental ceramics, ensuring that future materials meet the high standards of performance and reliability required for clinical success.

References

In-Depth Technical Guide: Phase Transformation in In-Ceram Zirconia Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformation phenomena in the In-Ceram zirconia core, a glass-infiltrated, zirconia-reinforced alumina (B75360) ceramic. The document delves into the material's composition, the mechanisms of phase transformation, its effect on mechanical properties, and the experimental protocols used for its characterization.

Introduction to this compound Zirconia

This compound Zirconia is a dental ceramic that combines alumina (Al₂O₃) and zirconia (ZrO₂) to achieve high flexural strength and fracture toughness.[1] It is a composite material where a porous skeleton, composed of approximately 67% alumina and 33% zirconia by weight, is infiltrated with lanthanum glass.[1] This unique microstructure, with alumina grains of 2-5 μm and smaller zirconia grains of 0.5-1 μm, results in a dense final product with minimal porosity.[1] The presence of zirconia introduces the potential for phase transformation, a key mechanism influencing the material's mechanical behavior.

The Tetragonal to Monoclinic Phase Transformation

Zirconia can exist in three crystallographic forms at different temperatures: monoclinic (m) at room temperature, tetragonal (t) at elevated temperatures, and cubic (c) at even higher temperatures. The transformation from the metastable tetragonal phase to the stable monoclinic phase is of significant interest in zirconia-based ceramics. This transformation is accompanied by a volume expansion of 3-5%, which can induce compressive stresses and hinder crack propagation, a phenomenon known as "transformation toughening".[2]

However, this phase transformation can also be detrimental. In the presence of water or water vapor, a slow, progressive transformation from the tetragonal to the monoclinic phase can occur at relatively low temperatures (200-300 °C), a process termed "low-temperature degradation" (LTD).[3][4] This degradation can lead to surface microcracking and a reduction in mechanical strength.[4]

In Zirconia-Toughened Alumina (ZTA) composites like this compound Zirconia, the alumina matrix plays a crucial role in mitigating LTD. The alumina grains constrain the zirconia particles, making the t-m transformation more difficult and slowing down the aging process compared to conventional yttria-stabilized tetragonal zirconia polycrystal (Y-TZP) ceramics.[3][4]

Studies on this compound Zirconia have shown that minimal tetragonal to monoclinic phase transformation occurs even upon fracture, suggesting a high stability of the tetragonal phase within the alumina matrix.[5][6]

Quantitative Data on this compound Zirconia

The following tables summarize the key quantitative data reported for this compound Zirconia, providing a basis for comparison of its properties.

Table 1: Composition and Microstructural Characteristics of this compound Zirconia

PropertyValueReference
Alumina (Al₂O₃) Content~67 wt%[1]
Zirconia (ZrO₂) Content~33 wt%[1]
Glass InfiltrantLanthanum Glass[1]
Alumina Grain Size2-5 μm[1]
Zirconia Grain Size0.5-1 μm[1]
Residual Porosity<1%[1]

Table 2: Mechanical Properties of this compound Zirconia

PropertyValueReference
Biaxial Flexural Strength620 ± 61 MPa[5][6]
Fracture Toughness (Indentation Strength)4.0 ± 0.43 MPa·m¹/²[5][6]
Fracture Toughness (Indentation Fracture)3.0 ± 0.48 MPa·m¹/²[5][6]

Experimental Protocols

The characterization of phase transformation and mechanical properties in this compound Zirconia involves several key experimental techniques.

Phase Analysis using X-Ray Diffraction (XRD)

Objective: To identify and quantify the crystalline phases (tetragonal and monoclinic zirconia, alumina) present in the this compound Zirconia core.

Methodology:

  • Specimen Preparation: A flat, polished surface of the this compound Zirconia core is prepared to ensure accurate diffraction data.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

  • Data Collection: The XRD pattern is recorded over a 2θ range that covers the major diffraction peaks of the expected phases (e.g., 20° to 80°).

  • Phase Identification: The diffraction peaks are identified by comparing their positions with standard diffraction patterns from the ICDD (International Centre for Diffraction Data) database for α-Al₂O₃, t-ZrO₂, and m-ZrO₂.

  • Quantification of Monoclinic Phase: The volume fraction of the monoclinic zirconia phase (Vm) can be calculated from the integrated intensities of the monoclinic (111) and (11-1) peaks and the tetragonal (111) peak using the following formula developed by Garvie and Nicholson:

    Xm = (Im(111) + Im(11-1)) / (Im(111) + Im(11-1) + It(111))

    Where Im and It are the integrated intensities of the respective monoclinic and tetragonal peaks.

Microstructural Analysis using Scanning Electron Microscopy (SEM)

Objective: To visualize the microstructure of the this compound Zirconia core, including grain size, phase distribution, and porosity.

Methodology:

  • Specimen Preparation: The specimen is sectioned, mounted in a resin, and polished to a mirror finish. Thermal etching may be performed to reveal the grain boundaries. The surface is then coated with a thin layer of a conductive material (e.g., gold or carbon).

  • Imaging: The specimen is examined in a scanning electron microscope. Secondary electron (SE) imaging provides topographical information, while backscattered electron (BSE) imaging provides compositional contrast, allowing for the differentiation between alumina, zirconia, and the glass phase.

  • Image Analysis: The obtained micrographs are used to measure the grain size of the alumina and zirconia phases using image analysis software.

Mechanical Testing

Objective: To determine the flexural strength and fracture toughness of the this compound Zirconia core.

Methodology for Biaxial Flexural Strength (Piston-on-Three-Ball Test):

  • Specimen Preparation: Disc-shaped specimens of a standardized diameter and thickness are prepared.

  • Test Setup: The disc is supported by three balls, and the load is applied to the center of the specimen by a flat-ended piston.

  • Testing: The load is applied at a constant crosshead speed until fracture occurs.

  • Calculation: The biaxial flexural strength (σ) is calculated using the appropriate formula based on the fracture load, specimen dimensions, and test geometry.

Methodology for Fracture Toughness (Indentation Strength Method):

  • Specimen Preparation: Polished disc-shaped specimens are used.

  • Indentation: A Vickers indenter is used to create a controlled flaw on the surface of the specimen with a known load.

  • Flexural Test: A biaxial flexural strength test is then performed on the indented specimen.

  • Calculation: The fracture toughness (K_IC) is calculated from the fracture strength of the indented specimen and the indentation load.

Visualizations

The following diagrams illustrate key concepts and workflows related to the phase transformation in this compound Zirconia.

Transformation_Toughening Crack_Tip Crack Tip (High Stress Concentration) Metastable_Tetragonal_ZrO2 Metastable Tetragonal ZrO₂ Grains Crack_Tip->Metastable_Tetragonal_ZrO2 induces stress on Phase_Transformation Stress-Induced Phase Transformation Metastable_Tetragonal_ZrO2->Phase_Transformation undergo Monoclinic_ZrO2 Monoclinic ZrO₂ Grains (Volume Expansion) Phase_Transformation->Monoclinic_ZrO2 results in Compressive_Stress Compressive Stress Zone Monoclinic_ZrO2->Compressive_Stress creates Crack_Arrest Crack Propagation Arrested Compressive_Stress->Crack_Arrest leads to

Caption: Mechanism of Transformation Toughening in Zirconia-Containing Ceramics.

Low_Temperature_Degradation cluster_environment Oral Environment Water_Vapor Water/Water Vapor Spontaneous_Transformation Spontaneous Phase Transformation (t -> m) Water_Vapor->Spontaneous_Transformation Low_Temperature Low Temperature (e.g., body temperature) Low_Temperature->Spontaneous_Transformation Tetragonal_ZrO2 Surface Tetragonal ZrO₂ Grains Tetragonal_ZrO2->Spontaneous_Transformation Volume_Expansion Volume Expansion Spontaneous_Transformation->Volume_Expansion Microcracks Surface Microcracks Volume_Expansion->Microcracks Reduced_Strength Reduced Mechanical Strength Microcracks->Reduced_Strength

Caption: Process of Low-Temperature Degradation (LTD) in Zirconia.

Experimental_Workflow Sample This compound Zirconia Core Sample Preparation Specimen Preparation (Cutting, Polishing) Sample->Preparation XRD X-Ray Diffraction (XRD) Phase Analysis Preparation->XRD SEM Scanning Electron Microscopy (SEM) Microstructure Analysis Preparation->SEM Mechanical_Testing Mechanical Testing (Flexural Strength, Fracture Toughness) Preparation->Mechanical_Testing Data_Analysis Data Analysis and Interpretation XRD->Data_Analysis SEM->Data_Analysis Mechanical_Testing->Data_Analysis

Caption: Experimental Workflow for Characterizing this compound Zirconia.

References

In-Ceram Alumina Core: A Technical Guide to the Coefficient of Thermal Expansion

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the thermal expansion coefficient of In-Ceram Alumina (B75360), a glass-infiltrated alumina ceramic widely used in dental restorations. This document is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of the material's thermal properties for applications and further research.

Material Overview

This compound Alumina is a high-strength ceramic core material composed of a dense, sintered alumina (Al₂O₃) network infiltrated with a lanthanum-containing glass.[1] This composition results in a nearly pore-free material with high flexural strength and fracture toughness, making it suitable for crowns and anterior bridges.[1][2] The manufacturing process typically involves slip-casting a porous alumina framework, which is then sintered and subsequently infiltrated with a specialized glass at high temperatures.[3]

The thermal expansion coefficient (CTE) is a critical parameter for dental ceramics, as it dictates the compatibility with veneering porcelains. A significant mismatch in CTE between the core and the veneer can lead to stress concentration at the interface, potentially causing chipping or delamination of the veneer.

Quantitative Data Summary

The following table summarizes the key physical and mechanical properties of this compound Alumina, with a focus on its thermal expansion characteristics.

PropertyValueTest MethodSource
Coefficient of Thermal Expansion (CTE)
This compound AL~ 7.3 x 10⁻⁶ K⁻¹Dilatometry[1]
Compatible Veneering Material (VITA VM 7)7.2 - 7.9 x 10⁻⁶ K⁻¹Not Specified[4]
VM7 Veneering Ceramic7.87 x 10⁻⁶ /°CDilatometry[5]
Mechanical Properties
Flexural Strength (biaxial)600 (± 60) MPaPiston on three ball[2][6]
Fracture Toughness2.7 - 3.2 MPa·m¹ᐟ²Indentation Fracture / Indentation Strength[6]
Composition
Alumina (Al₂O₃)~70%Not Specified[2]
Glass Matrix~30%Not Specified[2]

Experimental Protocols

The determination of the coefficient of thermal expansion for ceramic materials is a precise process that requires standardized methodologies. The following protocol is a synthesis of standard practices for measuring the CTE of dental ceramics using a dilatometer.

Measurement of the Coefficient of Thermal Expansion via Dilatometry

Objective: To determine the linear thermal expansion coefficient of this compound Alumina.

Apparatus:

  • Push-rod dilatometer (e.g., vertical differential push-rod thermal dilatometer)

  • High-temperature furnace

  • Micrometer for sample dimension measurement

  • Reference material with a known, low thermal expansion (e.g., corundum single crystal)

Sample Preparation:

  • Fabricate rod-shaped specimens of this compound Alumina. A common sample size is approximately 25 mm in length and 4 mm in diameter.[7]

  • Ensure the ends of the specimens are flat and parallel to each other for accurate measurement.

  • Measure the initial length of the specimen at room temperature (20°C) with high precision using a micrometer.

Experimental Procedure:

  • Place the this compound Alumina specimen into the dilatometer.

  • Position the push-rod in contact with the specimen.

  • Heat the specimen in the furnace at a controlled rate. A typical heating rate for dental ceramics is between 3-5°C/min.[7]

  • Record the change in length of the specimen as a function of temperature. The measurement is typically taken over a defined temperature range, for instance, from room temperature up to a maximum temperature relevant to dental applications (e.g., 450°C or higher).[7]

  • After reaching the maximum temperature, cool the specimen down to room temperature at a controlled rate.

  • The dilatometer records the displacement of the push-rod, which corresponds to the change in the specimen's length.

Data Analysis:

  • The linear thermal expansion is calculated from the change in length relative to the original length (ΔL/L₀).

  • The coefficient of thermal expansion (α) is then determined from the slope of the thermal expansion curve over a specific temperature range (ΔT), using the formula: α = (ΔL/L₀) / ΔT

  • For materials exhibiting non-linear thermal expansion, a polynomial function may be fitted to the data to more accurately describe the thermal behavior.[7]

Visualization of the this compound Alumina Fabrication Process

The following diagram illustrates the slip-casting and glass infiltration technique used to produce the this compound Alumina core.

InCeram_Fabrication cluster_0 Step 1: Slip Preparation cluster_1 Step 2: Framework Formation cluster_2 Step 3: Sintering cluster_3 Step 4: Glass Infiltration A Alumina Powder (Bimodal Distribution) C Alumina Slip (Suspension) A->C B Mixing Liquid B->C E Slip Casting (Application of Slip) C->E D Plaster Die D->E F Drying E->F G Porous Alumina Framework (Chalk-like consistency) F->G H Sintering Furnace (~1120°C) G->H I Sintered Framework H->I K Infiltration Firing (~1100°C) I->K J Special Lanthanum Glass Powder J->K L Final this compound Alumina Core (Pore-free) K->L

Caption: Workflow for the fabrication of this compound Alumina core.

References

Optical Properties of In-Ceram Spinell for Aesthetic Dentistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: In the field of aesthetic dentistry, the replication of the natural optical properties of teeth is paramount for successful patient outcomes. In-Ceram Spinell (MgAl₂O₄), a glass-infiltrated ceramic, has distinguished itself as a core material for single anterior crowns primarily due to its exceptional translucency.[1][2][3] This technical guide provides an in-depth analysis of the key optical properties of this compound Spinell, including its translucency, opalescence, color, and fluorescence. It details the experimental protocols used to quantify these characteristics and presents comparative data in a structured format. Furthermore, this document outlines the material's fabrication process and its influence on the final aesthetic result, offering valuable insights for researchers, materials scientists, and dental professionals engaged in the development and application of advanced dental biomaterials.

Introduction to this compound Spinell

The increasing demand for aesthetic, metal-free restorations has driven significant innovation in dental ceramics.[4] Among the various all-ceramic systems, the this compound family (VITA Zahnfabrik) was a notable advancement, utilizing a glass-infiltration technique to create high-strength ceramic cores.[5][6] The system includes three primary variants: this compound Alumina (B75360), this compound Zirconia, and this compound Spinell.[6][7]

1.1 Composition and Microstructure this compound Spinell is classified as an interpenetrating phase composite ceramic.[6] Its fabrication begins with a porous, sintered framework of magnesium aluminate spinel (MgAl₂O₄).[2][8] This porous structure is subsequently infiltrated with a low-viscosity lanthanum-containing glass during a second firing step.[2][7] This process fills the pores and creates a dense, practically pore-free composite material, which is crucial for both its mechanical strength and its optical properties.[7] The resulting microstructure consists of a continuous ceramic matrix intertwined with a continuous glass phase, a structure that effectively inhibits crack propagation.[6]

1.2 Significance in Aesthetic Dentistry While this compound Alumina and Zirconia offer superior flexural strength, this compound Spinell is the most translucent of the three, making it uniquely suited for anterior crowns where aesthetic demands are highest.[3][6][9][10] Its high translucency allows light to pass through the restoration and reflect off the underlying natural tooth structure, creating a "chameleon effect" that blends seamlessly with adjacent teeth.[2] This property is particularly advantageous for restorations on vital, naturally colored tooth stumps.[9][11]

Core Optical Properties

The aesthetic success of a dental restoration is governed by its ability to mimic the complex interplay of light with natural tooth structure. The key optical properties of this compound Spinell are detailed below.

  • Translucency: This is the most significant optical characteristic of this compound Spinell.[11][12] Translucency is the property of a material that allows light to pass through it, but not necessarily in a regular, clear manner.[13] this compound Spinell's spinel phase exhibits less porosity and better sintering than the alumina in other variants, contributing to its superior translucency.[14] This allows it to avoid the opaque, lifeless appearance associated with some less translucent core materials.[7]

  • Opalescence: Natural tooth enamel is opalescent, appearing bluish in reflected light and orange-brown in transmitted light.[15][16] This phenomenon is critical for replicating the vitality of natural teeth.[17] Opalescence in ceramics is influenced by the scattering of light, which is dependent on the crystal type and size within the material.[16]

  • Color: The accurate reproduction of tooth color is a fundamental challenge. Color is scientifically described using the CIE Lab* color space, which defines color based on three coordinates: L* (lightness), a* (red-green axis), and b* (yellow-blue axis).[18] this compound Spinell is available in a variety of shades to match the underlying tooth structure.[12]

  • Fluorescence: Natural teeth exhibit fluorescence when exposed to ultraviolet (UV) light, emitting visible light that contributes to their brightness and vitality.[13] An ideal restorative material should mimic this property.[13] However, studies have shown that this compound Spinell demonstrates a general lack of fluorescence.[19][20] This can be compensated for by using fluorescent veneering porcelains.

  • Refractive Index: The translucency of a composite material like this compound Spinell is heavily influenced by the refractive indices (RI) of its constituent phases (spinel crystals and glass matrix).[14] A smaller mismatch between the RIs of the crystalline and glass phases results in less light scattering at their interfaces, and therefore, higher translucency.[14] The refractive index for polycrystalline magnesium aluminate spinel is approximately 1.71 to 1.73.[21][22]

Quantitative Analysis of Optical Properties

Quantitative measurement is essential for comparing the optical performance of different dental materials. The following tables summarize key data for this compound Spinell and related materials.

Table 1: Comparative Translucency of Dental Ceramic Core Materials Translucency can be quantified using the contrast ratio (CR), where a lower value indicates higher translucency. A CR of 0 corresponds to a completely transparent material, while a CR of 1.0 signifies complete opacity.

MaterialMean Contrast Ratio (CR)Standard Deviation
This compound Zirconia1.000.01
This compound Alumina0.870.01
This compound Spinell 0.67 0.02
IPS Empress (0.8 mm)0.720.01
Vitadur Alpha0.600.03
(Data sourced from Heffernan et al.[23])

Table 2: Kubelka-Munk Optical Coefficients The Kubelka-Munk model provides a more fundamental understanding of light interaction by calculating scattering (S) and absorption (K) coefficients. For this compound Spinell, the scattering coefficient remains relatively constant across the visible light spectrum.[4]

MaterialWavelength Range (nm)Scattering Coefficient (S) (mm⁻¹)Absorption Coefficient (K) (mm⁻¹)
This compound Spinell 400-700Remained almost constant0.85 to 0.002
This compound Alumina400-7002 to 26 (Increased with wavelength)0.85 to 0.002
This compound Zirconia400-7002 to 26 (Increased with wavelength)0.85 to 0.002
(Data represents ranges and trends described by R.G. R. de Oliveira et al.[4])

Table 3: Physical and Optical Constants of this compound Spinell This table provides a summary of other relevant properties of the material.

PropertyValue
Material TypeGlass-infiltrated Magnesium Aluminate (MgAl₂O₄)[3]
Flexural Strength~350 MPa[1][6]
Refractive Index (n)~1.71 - 1.73[21][22]
Primary IndicationSingle Unit Anterior Crowns[1][12]

Experimental Protocols for Optical Characterization

Standardized methodologies are crucial for the accurate and reproducible assessment of optical properties.

4.1 Measurement of Translucency and Opalescence This protocol is widely used to determine the Translucency Parameter (TP) and Opalescence Parameter (OP) of dental materials.

  • Instrumentation: A dental spectrophotometer or colorimeter is used to measure color coordinates.[18][24]

  • Sample Preparation: Ceramic disc specimens are fabricated to a clinically relevant, standardized thickness (e.g., 1.0 mm).[25][26]

  • Measurement Procedure:

    • The spectrophotometer is calibrated according to the manufacturer's instructions.[24]

    • Each specimen is placed on a standardized white background, and its CIE Lab* color coordinates (Lw, aw, b*w) are recorded.[14][18]

    • The same specimen is then placed on a standardized black background, and its CIE Lab* coordinates (Lb, ab, b*b) are recorded.[14][18]

    • Measurements are typically repeated multiple times for each specimen to ensure accuracy.[18]

  • Calculations:

    • Translucency Parameter (TP): Calculated as the color difference of the material over the black and white backgrounds. A higher TP value indicates greater translucency.[14] TP = [(Lb - Lw)² + (ab - aw)² + (bb - bw)²]¹ᐟ²

    • Opalescence Parameter (OP): Calculated from the differences in the a* and b* coordinates over the two backgrounds.[18] OP = [(ab - aw)² + (bb - bw)²]¹ᐟ²

4.2 Measurement of Fluorescence This protocol quantifies the fluorescent properties of a material.

  • Instrumentation: A spectrophotometer capable of including and excluding the UV component of its light source.[27]

  • Procedure:

    • The color of the specimen is measured with the UV component of the light source included (full illumination).[27]

    • The color is measured again with a UV filter in place to exclude the UV component.[27]

    • The difference in the measured color coordinates (ΔL, Δa, Δb) and the total color difference (ΔEab-FL) between the two measurements are calculated. A larger ΔE* value indicates a greater fluorescent effect.[27]

Experimental_Workflow Experimental Workflow for Optical Characterization cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calc Data Analysis Prep Fabricate Ceramic Disc (Standardized Thickness) Spectro Calibrate Spectrophotometer Prep->Spectro MeasureW Measure CIE Lab (White Background) Spectro->MeasureW MeasureB Measure CIE Lab (Black Background) Spectro->MeasureB CalcTP Calculate Translucency Parameter (TP) MeasureW->CalcTP CalcOP Calculate Opalescence Parameter (OP) MeasureW->CalcOP CalcCR Calculate Contrast Ratio (CR) MeasureW->CalcCR MeasureB->CalcTP MeasureB->CalcOP MeasureB->CalcCR

Diagram 1: Workflow for measuring optical properties of dental ceramics.

Fabrication Process and its Influence on Optics

The manufacturing method for the this compound Spinell core is integral to its final optical and mechanical properties. The slip-casting technique is a common method.[6][7]

  • Step 1: Slip Preparation and Application: A fine powder of magnesium aluminate spinel is mixed with a liquid to form a stable suspension, or "slip".[7] This slip is applied onto a special plaster die that represents the shape of the crown coping. The plaster absorbs the liquid, leaving a condensed layer of spinel particles.

  • Step 2: Porous Sintering: The shaped coping is fired at a high temperature. This process, known as sintering, causes the spinel particles to fuse at their contact points, creating a solid but porous framework.[7]

  • Step 3: Glass Infiltration: The porous spinel framework is then coated with the infiltration glass powder and subjected to a second firing.[7] Through capillary action, the molten glass is drawn into the interconnected pores of the framework.[6]

  • Step 4: Finishing and Veneering: After cooling, any excess glass is removed from the surface. The resulting dense, glass-infiltrated core is then layered with veneering porcelain to achieve the final tooth shade and anatomy.[3]

This infiltration process is critical because it eliminates porosity, which is a major source of light scattering.[14][28] By creating a dense composite with two interpenetrating phases, light transmission is maximized, resulting in the material's characteristic high translucency.[6][7]

Fabrication_Process This compound Spinell Slip-Casting Fabrication Process Start Spinel Powder + Liquid (Slip Preparation) Apply Apply Slip to Plaster Die Start->Apply Sinter Porous Sintering (Creates Spinel Framework) Apply->Sinter Infiltrate Apply Infiltration Glass & Second Firing Sinter->Infiltrate Result Molten Glass Infiltrates Porous Framework Infiltrate->Result Finish Remove Excess Glass (Dense Core) Result->Finish Veneer Apply Veneering Porcelain Finish->Veneer Final Final Restoration Veneer->Final

Diagram 2: The slip-casting and glass infiltration process for this compound Spinell.

Clinical Implications and Logical Relationships

The distinct optical and mechanical properties of this compound Spinell directly dictate its clinical applications and limitations.

  • Primary Application: Its high translucency makes it an excellent choice for single all-ceramic crowns in the anterior region, where aesthetics are the primary concern.[1][2][12] It allows the restoration to blend naturally with the surrounding dentition, especially when placed on a vital, non-discolored tooth.[9]

  • Limitations: The flexural strength of this compound Spinell (approx. 350 MPa) is significantly lower than that of this compound Alumina (approx. 450 MPa) and Zirconia (approx. 650 MPa).[2][6] This renders it unsuitable for posterior crowns or multi-unit bridges, which are subjected to higher masticatory forces.[2]

  • Aesthetic Considerations: The lack of inherent fluorescence is a potential aesthetic drawback under certain lighting conditions (e.g., "black light").[19][20] This is typically addressed by using a veneering porcelain that contains fluorescent agents, ensuring the restoration reacts to UV light in a manner similar to natural teeth.

Logical_Relationships Property-Application Relationship for this compound Spinell cluster_props Core Properties cluster_outcomes Clinical Outcomes & Applications cluster_indications Indications Prop_Trans High Translucency Outcome_Good Excellent Aesthetics 'Chameleon Effect' Prop_Trans->Outcome_Good Prop_Strength Moderate Strength (~350 MPa) Outcome_Bad Risk of Fracture Under High Stress Prop_Strength->Outcome_Bad Prop_Fluor Lack of Fluorescence Outcome_Comp Requires Fluorescent Veneering Porcelain Prop_Fluor->Outcome_Comp Ind_Yes Ideal for: Anterior Single Crowns on Vital Teeth Outcome_Good->Ind_Yes Ind_No Contraindicated for: Posterior Crowns & Bridges Outcome_Bad->Ind_No Outcome_Comp->Ind_Yes

Diagram 3: Relationship between this compound Spinell's properties and its clinical use.

Conclusion

This compound Spinell remains a significant material in the history of aesthetic dentistry due to its pioneering combination of moderate strength and excellent optical properties. Its defining characteristic is a high level of translucency, which surpasses that of other oxide-based this compound cores, enabling the creation of highly aesthetic and natural-looking anterior restorations. While its application is limited by its mechanical properties, a thorough understanding of its optical behavior—quantified through standardized metrics like Translucency Parameter, Opalescence Parameter, and Contrast Ratio—is essential for its appropriate clinical use. For materials scientists and researchers, this compound Spinell serves as a key benchmark in the development of biomaterials that seek to perfectly replicate the intricate and beautiful optical properties of natural human teeth.

References

Methodological & Application

Application Notes and Protocols for Slip-Casting Technique in In-Ceram Core Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the fabrication of In-Ceram alumina (B75360) cores using the slip-casting technique. This method is a cornerstone in the production of high-strength, all-ceramic dental restorations. The following sections detail the necessary materials, equipment, and step-by-step procedures, supported by quantitative data and process diagrams.

Overview of the Slip-Casting Process for this compound Alumina

The fabrication of an this compound alumina core is a multi-step process that begins with the creation of a stable ceramic slurry (slip). This slip is cast into a porous plaster mold that absorbs the liquid phase, leaving a consolidated layer of alumina particles—the green body—on the mold surface.[1] Following a controlled drying process, the green body is subjected to a high-temperature sintering cycle to achieve partial densification and strength. The final, and crucial, step is the infiltration of the porous sintered alumina framework with a lanthanum-containing glass. This glass infiltration eliminates porosity, significantly enhancing the mechanical strength and translucency of the core.[2][3] The final composite structure consists of approximately 70% alumina and 30% glass matrix.

Materials and Equipment

A comprehensive list of materials and equipment required for the slip-casting of this compound alumina cores is provided below.

CategoryItemSpecifications
Core Material VITA this compound ALUMINA PowderMean particle size of ~3 µm with a bimodal distribution.[3]
VITA this compound ALUMINA / ZIRCONIA Mixing FluidProprietary liquid medium.
VITA this compound ALUMINA AdditiveProprietary additive for slip optimization.
Mold Material VITA this compound Special PlasterGypsum-based, for absorbent mold fabrication.
Distilled WaterFor mixing with plaster.
Infiltration Material VITA this compound ALUMINA GLASS POWDERLanthanum-based glass.
Distilled WaterFor creating the glass slurry.
Equipment Ultrasonic Bath (e.g., VITASONIC)For homogenization of the alumina slip.
Vacuum MixerFor mixing plaster and evacuating the alumina slip.
Vibrating TableTo aid in pouring the plaster and slip.
High-Temperature Furnace (e.g., VITA INCERAMAT 3T)Capable of controlled heating and cooling cycles up to at least 1200°C.
Scalpel, Brushes, Glass Beaker, Plastic Mixing CupsFor manual processing steps.

Experimental Protocols

Plaster Mold Fabrication

A precise and absorbent plaster mold is critical for a successful slip-casting outcome.

Protocol:

  • Mixing: Combine 20 g of VITA this compound Special Plaster with 4.6 ml of distilled water in a clean, dry mixing bowl.[4]

  • Vacuum Mixing: Mix the plaster and water under vacuum for approximately 20 seconds to eliminate air bubbles.[5]

  • Pouring: Place the duplicate model in the appropriate flask and pour the mixed plaster onto a vibrating table to ensure the mold cavity is filled without voids.

  • Setting: Allow the plaster to harden for a minimum of 2 hours before proceeding.[4]

Alumina Slip Preparation

The preparation of a homogenous and stable alumina slip is paramount for achieving a defect-free green body.

Protocol:

  • Dispensing: In a glass beaker, dispense the entire content of one ampoule of VITA this compound ALUMINA / ZIRCONIA Mixing Fluid and one drop of VITA this compound ALUMINA Additive.[4]

  • Pre-mixing: Briefly mix the liquids in an ultrasonic bath.[4]

  • Incorporation of Powder: Place the beaker on a vibrating table and slowly add 38 g of VITA this compound ALUMINA Powder in small increments.[3]

  • Ultrasonic Homogenization: The mixing process must be interrupted at least three times to place the beaker in an ice-chilled ultrasonic bath for 2 minutes each time. After all the powder has been incorporated, continue ultrasonic treatment for an additional 7 minutes.[4]

  • Vacuum Evacuation: To remove any entrapped air, place the slip under vacuum for 1 minute.[4]

Table 1: Alumina Slip and Plaster Mold Parameters

ParameterValueReference
Alumina Powder Weight38 g[3]
Mixing Fluid Volume1 ampoule[4]
Additive Volume1 drop[4]
Plaster to Water Ratio20 g : 4.6 ml[4]
Plaster Setting Time≥ 2 hours[4]
Slip-Casting and Green Body Formation

Protocol:

  • Mold Saturation: Ensure the plaster mold is completely dry before casting.

  • Casting: Gently pour the prepared alumina slip into the mold cavity. The porous nature of the plaster will begin to draw the liquid from the slip via capillary action, forming a consolidated layer of alumina on the mold walls.[1]

  • Building Thickness: Continue to add slip to the reservoir as the liquid is absorbed to build up the desired core thickness.

  • Draining Excess Slip: Once the desired thickness is achieved (typically after 10-20 minutes, depending on desired thickness), carefully pour out the excess slip.

  • Drying: Place the mold with the green body in a controlled environment to dry. A suggested initial drying is under a heat lamp or in a sunny window for 30 to 60 minutes.[1] For more complex geometries, a slower, more controlled drying process at a slightly elevated temperature (e.g., 40-60°C) in a humidity-controlled chamber is recommended to prevent cracking. The green body should be allowed to dry completely overnight before removal from the mold.[6]

Sintering of the Alumina Core

The sintering process provides the initial strength to the alumina core, preparing it for glass infiltration.

Protocol:

  • Placement: Carefully remove the dry green body from the plaster mold and place it on a suitable firing tray.

  • Firing Cycle: Program the furnace according to the parameters in Table 2. A slow initial heating rate is crucial to prevent cracking.[7]

Table 2: Sintering and Glass Infiltration Firing Parameters for VITA this compound ALUMINA

Firing StagePre-drying Time (min)Heating Rate (°C/min)Final Temperature (°C)Hold Time at Final Temp. (min)
Sintering (Crowns)6:00~120 °C/min (calculated from provided chart)11202:00
Glass Infiltration (Crowns)0:03~200 °C/min (calculated from provided chart)11102:00
Sintering (Bridges)6:00~120 °C/min (calculated from provided chart)11202:00
Glass Infiltration (Bridges)0:03~200 °C/min (calculated from provided chart)11106:00

Note: The heating rates are calculated based on the provided firing charts and may need to be adjusted based on the specific furnace used. A general recommendation for technical alumina is a heating rate of 5-8°C/min to ensure uniform heating and prevent thermal shock.[7] A controlled cooling rate of less than 10°C/min is also recommended.[7]

Glass Infiltration

This step is critical for achieving the high strength characteristic of this compound alumina.

Protocol:

  • Glass Slurry Preparation: Mix the VITA this compound ALUMINA GLASS POWDER with distilled water to a thin, creamy consistency.

  • Application: Apply a 1-2 mm thick layer of the glass slurry to the outer surfaces of the sintered alumina core.

  • Infiltration Firing: Place the coated core in the furnace and run the glass infiltration firing program as detailed in Table 2. During this cycle, the molten glass will penetrate the porous alumina network via capillary action.[2]

  • Finishing: After the infiltration cycle is complete and the core has cooled, any excess glass can be removed by sandblasting.

Final Core Properties

The resulting this compound alumina core will exhibit the following mechanical properties:

Table 3: Mechanical Properties of this compound Alumina Core

PropertyValue
Mean Biaxial Flexural Strength600 (± 60) MPa
Fracture Toughness3.5 - 4.5 MPa·m^(1/2)

Process Visualization

The following diagrams illustrate the key workflows in the fabrication of an this compound alumina core.

Slip_Casting_Workflow cluster_prep Preparation cluster_forming Core Forming cluster_firing Thermal Processing Plaster_Mix Plaster Mixing (20g Plaster + 4.6ml H2O) Mold_Fabrication Mold Fabrication Plaster_Mix->Mold_Fabrication Alumina_Slip_Prep Alumina Slip Preparation (38g Powder + Fluid + Additive) Slip_Casting Slip Casting Alumina_Slip_Prep->Slip_Casting Mold_Fabrication->Slip_Casting Drying Drying Slip_Casting->Drying Sintering Sintering (1120°C) Drying->Sintering Glass_Infiltration Glass Infiltration (1100°C) Sintering->Glass_Infiltration Final_Core Final this compound Core Glass_Infiltration->Final_Core

Caption: Experimental workflow for this compound core fabrication.

Logical_Relationships cluster_inputs Input Parameters cluster_outputs Output Properties Slip_Properties Slip Properties (Viscosity, Density) Green_Body_Quality Green Body Quality (Density, Defect-free) Slip_Properties->Green_Body_Quality Drying_Parameters Drying Parameters (Temp, Time, Humidity) Drying_Parameters->Green_Body_Quality Sintering_Profile Sintering Profile (Heating Rate, Temp, Time) Sintered_Core_Porosity Sintered Core Porosity Sintering_Profile->Sintered_Core_Porosity Infiltration_Profile Infiltration Profile (Heating Rate, Temp, Time) Final_Strength Final Mechanical Strength Infiltration_Profile->Final_Strength Final_Translucency Final Translucency Infiltration_Profile->Final_Translucency Green_Body_Quality->Sintered_Core_Porosity Sintered_Core_Porosity->Final_Strength Sintered_Core_Porosity->Final_Translucency

Caption: Logical relationships in this compound core fabrication.

References

Application Notes and Protocols for Glass Infiltration of Porous Alumina Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of glass-infiltrated porous alumina (B75360) structures. These advanced ceramic composites offer a unique combination of high mechanical strength and tunable bioactivity, making them promising materials for a range of biomedical applications, including orthopedic implants, dental restorations, and controlled drug delivery systems.

Overview

Glass infiltration of a porous alumina scaffold is a versatile method to produce dense, high-strength ceramic composites. The process involves two primary stages: the fabrication of a porous alumina preform and the subsequent infiltration of a molten glass phase into the interconnected porosity. The final properties of the composite are highly dependent on the characteristics of both the alumina scaffold (e.g., porosity, pore size) and the composition of the infiltrating glass. For biomedical applications, particularly in drug delivery and tissue engineering, the use of bioactive glasses is of significant interest as they can promote tissue regeneration and provide a vehicle for localized therapeutic release.

Experimental Protocols

Fabrication of Porous Alumina Preform

Two common methods for fabricating the initial porous alumina scaffold are slip-casting and sol-gel processing.

Protocol 2.1.1: Slip-Casting Method

This technique is suitable for creating complex shapes and involves the consolidation of a ceramic slurry on a porous mold.

  • Slurry Preparation:

    • Prepare an aqueous slurry containing 70-80 wt% fine alumina (Al₂O₃) particles.

    • Add a dispersant (e.g., ammonium (B1175870) polyacrylate) to ensure a stable suspension and prevent particle agglomeration.

    • Mill the slurry for 24 hours to achieve a homogenous mixture.

  • Casting:

    • Pour the alumina slurry onto a porous refractory die, which is a replica of the desired final shape.

    • The porous die will absorb water from the slurry, causing the alumina particles to pack densely on its surface.

  • Drying:

    • Allow the green body to dry completely on the die.

  • Sintering:

    • Carefully remove the dried alumina preform from the die.

    • Place the preform in a high-temperature furnace and sinter at approximately 1120°C for 2-10 hours.[1] This step creates a porous structure with interconnected voids.

Protocol 2.1.2: Sol-Gel Method with Polymeric Sponge Replication

This method is ideal for producing scaffolds with high and interconnected porosity, mimicking the structure of trabecular bone.

  • Slurry Preparation:

    • Prepare a homogenous slurry by mixing alumina powder, distilled water, and a binder such as polyvinyl alcohol (PVA).

    • Mill the mixture for 24 hours.

  • Polymeric Sponge Impregnation:

    • Immerse a polyurethane foam sponge of the desired pore size (e.g., 30-60 pores per inch) into the alumina slurry.

    • Squeeze the foam to remove excess slurry, ensuring the polymer struts are coated.

  • Binder Burnout and Sintering:

    • Dry the coated sponge at 70°C.

    • Heat the dried sponge in a furnace to 300°C at a rate of 1°C/min and hold for one hour to burn out the polyurethane template.

    • Increase the temperature to 1650°C for final sintering of the alumina scaffold.

Glass Infiltration

The porous alumina scaffold can be infiltrated with various types of glasses, including lanthanum-based glasses for high strength or bioactive glasses for enhanced biological response.

Protocol 2.2.1: Melt Infiltration

This method involves melting the glass directly onto the porous alumina preform.

  • Glass Application:

    • Place a powder or frit of the desired glass (e.g., lanthanum-based glass, borosilicate glass) onto the surface of the sintered porous alumina scaffold.

  • Infiltration Firing:

    • Heat the assembly in a furnace to a temperature above the melting point of the glass (e.g., 1100-1250°C) for 4-8 hours.[1]

    • The molten glass will be drawn into the pores of the alumina scaffold via capillary action.

  • Cooling and Finishing:

    • Allow the infiltrated structure to cool to room temperature.

    • Remove any excess glass from the surface by grinding or sandblasting.

Protocol 2.2.2: Slurry Infiltration of Bioactive Glass

This technique is suitable for coating the scaffold with a bioactive layer.

  • Bioactive Glass Slurry Preparation:

    • Prepare a slurry of bioactive glass powder (e.g., 45S5 Bioglass®) and a solvent.

  • Infiltration:

    • Immerse the porous alumina scaffold into the bioactive glass slurry. A vacuum can be applied to facilitate complete infiltration into the pores.

  • Drying and Sintering:

    • Dry the infiltrated scaffold in an oven at 100°C for 2 hours.

    • Sinter the structure at a temperature sufficient to bond the bioactive glass to the alumina without fully melting it (e.g., 900°C for 1 hour).

Application in Drug Delivery

Glass-infiltrated porous alumina can serve as a robust platform for the controlled release of therapeutic agents. The drug can be loaded into the porous network before or after glass infiltration, depending on the drug's thermal stability. For thermally sensitive drugs, loading after the high-temperature processing steps is necessary.

Protocol 3.1: Loading of a Thermally Stable Antibiotic (Gentamicin)

This protocol is adapted for loading drugs into a pre-fabricated porous structure.

  • Drug Solution Preparation:

  • Loading:

    • Immerse the porous glass-infiltrated alumina scaffold in the gentamicin solution.

    • To facilitate complete loading, a vacuum can be applied to draw the drug solution into the pores.

  • Drying:

    • Remove the scaffold from the solution and allow it to dry at room temperature or in a low-temperature oven.

Protocol 3.2: In Vitro Drug Release Study

  • Immersion:

    • Immerse the drug-loaded scaffold in a known volume of phosphate-buffered saline (PBS) at 37°C.

  • Sampling:

    • At predetermined time intervals, collect aliquots of the PBS.

  • Quantification:

    • Analyze the concentration of the released drug in the aliquots using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Data Presentation: Comparative Properties

The following tables summarize the quantitative data for various glass-infiltrated alumina systems.

Material CompositionPorosity of Alumina Preform (%)Infiltration Temperature (°C)Infiltration Time (hours)Final Porosity (%)Reference
Alumina / Lanthanum Glass~3011004Minimal[1]
Alumina / Zirconia / Lanthanum GlassNot Specified11004-6Minimal
Alumina / Bioactive Glass (45S5)~759001Not Specified
Material CompositionFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)Hardness (GPa)Elastic Modulus (GPa)Reference
In-Ceram Alumina600 ± 603.5 - 4.5Not SpecifiedNot Specified
Alumina-Glass Composite4604.012270
Alumina / Calcium Aluminosilicate & Magnesium Borosilicate Glass150Not Specified~9.8Not Specified

Diagrams and Workflows

Experimental Workflow

G cluster_preform Porous Alumina Preform Fabrication cluster_infiltration Glass Infiltration cluster_drug Drug Loading & Release Slurry\nPreparation Slurry Preparation Casting/\nImpregnation Casting/ Impregnation Slurry\nPreparation->Casting/\nImpregnation Drying Drying Casting/\nImpregnation->Drying Sintering Sintering Drying->Sintering In Vitro\nRelease Study In Vitro Release Study Drying->In Vitro\nRelease Study Glass\nApplication Glass Application Sintering->Glass\nApplication Infiltration\nFiring Infiltration Firing Glass\nApplication->Infiltration\nFiring Cooling & \nFinishing Cooling & Finishing Infiltration\nFiring->Cooling & \nFinishing Drug Solution\nPreparation Drug Solution Preparation Cooling & \nFinishing->Drug Solution\nPreparation Loading Loading Drug Solution\nPreparation->Loading Loading->Drying

Caption: General experimental workflow for the fabrication and drug loading of glass-infiltrated alumina.

Bioactive Glass Signaling Pathway for Osteogenesis

When bioactive glass-infiltrated alumina is placed in a physiological environment, the bioactive glass component releases ions such as Ca²⁺ and silicic acid (Si(OH)₄). These ions can stimulate osteoprogenitor cells to differentiate into osteoblasts and produce bone matrix. This process is mediated by the activation of key signaling pathways, including the Bone Morphogenetic Protein 2 (BMP-2) and Vascular Endothelial Growth Factor (VEGF) pathways, which are crucial for bone formation and angiogenesis.

G Bioactive_Glass_Alumina Bioactive Glass-Infiltrated Alumina Ion_Release Ion Release (Ca²⁺, Si(OH)₄) Bioactive_Glass_Alumina->Ion_Release Cell_Stimulation Osteoprogenitor Cell Stimulation Ion_Release->Cell_Stimulation VEGF_Pathway VEGF Pathway Activation Cell_Stimulation->VEGF_Pathway BMP2_Pathway BMP-2 Pathway Activation Cell_Stimulation->BMP2_Pathway Angiogenesis Angiogenesis VEGF_Pathway->Angiogenesis Osteogenic_Differentiation Osteogenic Differentiation BMP2_Pathway->Osteogenic_Differentiation Bone_Formation Bone Formation Angiogenesis->Bone_Formation Osteogenic_Differentiation->Bone_Formation

Caption: Signaling cascade initiated by ion release from bioactive glass-infiltrated alumina leading to bone formation.

References

Application Notes and Protocols for Sintering In-Ceram Zirconia Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sintering of In-Ceram Zirconia frameworks, a glass-infiltrated alumina-zirconia composite material. Adherence to these parameters is critical for achieving the desired mechanical properties and clinical performance of the final restorations.

Introduction to this compound Zirconia Sintering

This compound Zirconia utilizes a unique two-stage firing process to achieve its high strength and esthetic properties. The first stage, an initial sintering (or pre-sintering), creates a porous, chalk-like framework with controlled porosity. The second stage involves the infiltration of this porous structure with a lanthanum-based glass, which eliminates voids and significantly enhances the material's strength.

Sintering Parameters

The successful fabrication of this compound Zirconia frameworks is highly dependent on precise temperature and time control during both the initial sintering and the subsequent glass infiltration firing. The following tables summarize the critical parameters for each stage.

Table 1: Initial Sintering Parameters for this compound Zirconia Frameworks
ParameterValueNotes
Final Temperature 1120°CThis temperature is crucial for creating a stable, porous alumina-zirconia skeleton.
Hold Time 2 hoursA two-hour hold at the final temperature ensures uniform sintering throughout the framework.
Heating Rate Manufacturer-dependent; a slow to moderate rate is recommended.Rapid heating can lead to thermal shock and crack formation in the green-state framework.
Cooling Rate Manufacturer-dependent; controlled slow cooling is essential.Gradual cooling prevents the introduction of internal stresses.
Table 2: Glass Infiltration Firing Parameters for this compound Zirconia Frameworks
ParameterValueNotes
Final Temperature 1100°CThis temperature allows for the complete melting and infiltration of the lanthanum-based glass.
Hold Time 4 - 6 hoursThe extended hold time is necessary for the molten glass to fully penetrate the porous framework via capillary action.[1]
Heating Rate Manufacturer-dependent; a slow and steady rate is advised.A controlled heating rate prevents thermal shock to the pre-sintered framework.
Cooling Rate Manufacturer-dependent; slow and controlled cooling is critical.Rapid cooling can cause cracking of the glass-infiltrated framework.

Experimental Protocols

The following protocols outline the key steps for the fabrication and sintering of this compound Zirconia frameworks.

Framework Fabrication (Slip-Casting)
  • Model Preparation : Prepare a duplicate model from a suitable refractory material.

  • Slurry Preparation : Create a water-based slurry containing the this compound Zirconia powder (a mixture of alumina (B75360) and zirconia particles).

  • Slip-Casting : Apply the slurry to the porous refractory die. The die will absorb the water, leaving a uniform layer of the ceramic powder in the desired framework shape.[1]

  • Drying : Allow the green-state framework to dry completely according to the manufacturer's instructions.

Initial Sintering Protocol
  • Furnace Placement : Carefully place the dried, green-state framework on a suitable firing tray within the sintering furnace.

  • Heating : Initiate the sintering program with a controlled heating rate to the final temperature of 1120°C.

  • Holding : Hold the framework at 1120°C for 2 hours.

  • Cooling : Allow the furnace to cool down in a controlled manner.

  • Post-Sintering Handling : Once cooled to room temperature, the framework will have a chalk-like consistency and should be handled with care.

Glass Infiltration Protocol
  • Glass Application : Apply the lanthanum-based glass powder to the surface of the porous, pre-sintered framework.

  • Furnace Placement : Place the framework with the applied glass powder back into the furnace.

  • Heating : Start the glass infiltration firing program, heating at a controlled rate to 1100°C.

  • Holding : Hold the framework at 1100°C for 4 to 6 hours to allow for complete glass infiltration.[1]

  • Cooling : Implement a slow and controlled cooling phase to prevent thermal shock.

  • Finishing : After cooling, remove any excess glass from the framework surface.

Visualizing the Workflow and Signaling Pathway

This compound Zirconia Framework Fabrication Workflow

SinteringWorkflow cluster_prep Framework Preparation cluster_sinter Initial Sintering cluster_infiltrate Glass Infiltration cluster_final Final Restoration A Slurry Preparation (Alumina-Zirconia Powder + Liquid) B Slip-Casting on Refractory Die A->B C Drying of Green-State Framework B->C D Place in Furnace C->D Transfer to Furnace E Heat to 1120°C D->E F Hold for 2 hours E->F G Controlled Cooling F->G H Porous 'Chalk-like' Framework G->H I Apply Lanthanum-Based Glass Powder H->I Framework ready for Infiltration J Place in Furnace I->J K Heat to 1100°C J->K L Hold for 4-6 hours K->L M Controlled Cooling L->M N Remove Excess Glass M->N O High-Strength This compound Zirconia Framework N->O Final Framework Ready P Veneering with Porcelain O->P

Caption: Workflow for the fabrication of this compound Zirconia frameworks.

Logical Relationship of Sintering Parameters to Material Properties

SinteringProperties cluster_params Sintering Parameters cluster_props Material Properties Temp Sintering Temperature Density Density & Porosity Temp->Density influences Fit Marginal Fit & Accuracy Temp->Fit controls shrinkage Time Hold Time Time->Density influences Time->Fit controls shrinkage Rate Heating/Cooling Rate Strength Flexural Strength & Fracture Toughness Rate->Strength affects internal stress Density->Strength directly impacts Aesthetics Translucency & Shade Density->Aesthetics impacts light scattering

Caption: Influence of sintering parameters on material properties.

References

Application Notes and Protocols: In-Ceram Technology for All-Ceramic Restorations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-Ceram is a high-strength, all-ceramic system developed for the fabrication of crowns and fixed partial dentures (FPDs). Introduced in 1989, this technology utilizes a glass-infiltrated ceramic core, which significantly enhances its mechanical properties compared to traditional feldspathic porcelains. The system is renowned for its biocompatibility, esthetics, and clinical longevity, making it a subject of extensive material science and dental research.

The core principle of the this compound system involves a two-stage firing process. First, a porous framework of crystalline oxides (such as alumina (B75360), spinel, or zirconia-alumina) is created through a slip-casting technique and sintering.[1] This porous structure is then infiltrated with a low-viscosity lanthanum-based glass during a second firing.[1][2][3] This process eliminates porosity and creates a dense, interpenetrating-phase composite ceramic, which effectively inhibits crack propagation and results in high flexural strength and fracture toughness.[1]

There are three primary types of this compound core materials, each offering a unique balance of strength and translucency to suit different clinical requirements:

  • This compound Alumina: The original and most widely studied variant, composed primarily of aluminum oxide (Al₂O₃). It offers high strength and is suitable for single crowns and anterior bridges.[4]

  • This compound Spinell: Utilizes a magnesium aluminate spinel (MgAl₂O₄) crystal phase. It provides higher translucency than this compound Alumina, making it an excellent choice for anterior crowns where aesthetics are paramount.[5]

  • This compound Zirconia: A composite of alumina and 33% partially stabilized zirconia (ZrO₂).[5] This addition significantly increases the flexural strength and fracture toughness, making it suitable for posterior crowns and multi-unit bridges in high-stress areas.[5][6]

These application notes provide a comprehensive overview of the this compound system, including its material properties, fabrication workflows, and standardized testing protocols relevant to materials research and development.

Quantitative Data: Material Properties

The mechanical properties of this compound materials are critical to their clinical success. The following tables summarize key quantitative data from various studies, providing a basis for comparison between the different system types.

Table 1: Mechanical Properties of this compound Core Materials

Material Type Flexural Strength (MPa) Fracture Toughness (MPa·m¹/²) Key Characteristics Primary Clinical Use
This compound Alumina 450 - 600[4][5][7] 2.7 - 4.6[7][8] High strength, moderate translucency[9] Anterior & Posterior Crowns, 3-unit Anterior Bridges[4]
This compound Spinell 350[4][5] Not widely reported Highest translucency, moderate strength[9] Anterior Crowns (where aesthetics are critical)[4]

| This compound Zirconia | 600 - 800[5][6] | 4.0 - 6.5[6][8] | Highest strength, highest opacity[6] | Posterior Crowns & 3-unit Posterior Bridges[6][9] |

Table 2: Clinical Performance of this compound Restorations

Restoration Type Study Duration Survival Rate Notes
This compound Alumina Single Crowns 5 years 93-95%[6] Comparable survival rates to porcelain-fused-to-metal restorations up to the first molar.[7]

| This compound Zirconia 3-unit Bridges | 5 years | 85-90%[6] | Recommended for posterior applications due to high strength.[6] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation of dental ceramic properties. The following protocols are based on internationally recognized standards and common research practices.

Protocol for Biaxial Flexural Strength Testing (Piston-on-Three-Ball Method)

This protocol is adapted from the ISO 6872: "Dentistry — Ceramic Materials" standard for determining the biaxial flexural strength of ceramic discs.[4][7][10]

3.1.1 Objective: To measure the flexural strength of a thin, disc-shaped ceramic specimen by applying a load to its center while it is supported by three balls. This method minimizes edge failures and is highly relevant for brittle materials.[10]

3.1.2 Materials and Equipment:

  • Universal Testing Machine (e.g., THELKIN SDL-M-010) capable of a cross-head speed of 1 ± 0.5 mm/min.[4][6]

  • Piston-on-three-ball test fixture:

    • Support: Three hardened steel balls (e.g., 3.0 mm diameter) arranged 120 degrees apart on a support circle (e.g., 10-14 mm diameter).

    • Loading Piston: A flat-ended, hardened steel cylindrical piston (e.g., 1.2-1.6 mm diameter) centered within the support circle.[4]

  • Disc-shaped ceramic specimens (e.g., 12-15 mm diameter, 1.2 ± 0.2 mm thickness), polished to a 1 µm finish.[2]

  • Micrometer for precise measurement of specimen dimensions.

  • Thin, non-rigid material film (e.g., polyethylene) to place between the specimen and the loading/support points.[4]

3.1.3 Methodology:

  • Specimen Preparation: Fabricate at least 15 disc-shaped specimens of the this compound material according to the manufacturer's instructions. Ensure all surfaces are flat and parallel. Polish the surface intended for tension to a high gloss (1 µm finish) to minimize surface flaws.

  • Dimension Measurement: Measure the diameter and thickness of each specimen at three different locations using a micrometer and calculate the average values to an accuracy of 0.01 mm.[4]

  • Test Setup: Place the test fixture in the universal testing machine. Place a thin film on the three support balls.

  • Specimen Placement: Center the ceramic disc on the three support balls. Place another thin film on top of the specimen at its center.

  • Loading: Bring the loading piston into contact with the center of the specimen. Apply a compressive load at a constant cross-head speed of 1.0 mm/min until fracture occurs.[4]

  • Data Recording: Record the load at fracture (P) in Newtons.

  • Calculation: Calculate the biaxial flexural strength (σ) in Megapascals (MPa) using the formula specified in ISO 6872. A simplified version is:

    • σ = -0.2387 * P * (X - Y) / d²

    • Where:

      • P = Fracture load (N)

      • d = Specimen thickness (mm)

      • X = (1 + ν) * ln(r₂/r₃)² + [(1 - ν)/2] * (r₂/r₃)²

      • Y = (1 + ν) * [1 + ln(r₁/r₃)²] + (1 - ν) * (r₁/r₃)²

      • ν = Poisson's ratio (a material property, typically ~0.25 for alumina ceramics)

      • r₁ = Radius of the support circle (mm)

      • r₂ = Radius of the loaded area (piston radius) (mm)

      • r₃ = Radius of the specimen (mm)

Protocol for Fracture Toughness (K_IC) Testing (Indentation Fracture Method)

This method provides an estimate of fracture toughness by measuring the length of cracks emanating from a Vickers indentation.[11][12]

3.2.1 Objective: To determine the critical stress intensity factor (K_IC) of a ceramic material, which represents its resistance to crack propagation.

3.2.2 Materials and Equipment:

  • Vickers Hardness Tester or a micro-indenter capable of applying a precise load.

  • Polished ceramic specimens (at least 10) with a flat, smooth surface.

  • Optical microscope with a calibrated measurement system (or Scanning Electron Microscope) to measure crack lengths.

3.2.3 Methodology:

  • Specimen Preparation: Prepare specimens with a highly polished, flaw-free surface to allow for clear visualization of the indentation and resulting cracks.

  • Indentation: Apply a specific indentation load (P) using the Vickers diamond indenter. The load must be sufficient to create a well-defined indentation and radial cracks from the corners but not so large as to cause catastrophic failure or chipping. Typical loads for dental ceramics can range from 29.4 N to 196 N.[11]

  • Crack Measurement: After indentation, measure the length of the radial cracks (c) emanating from the corners of the indentation impression using a microscope. Measure from the center of the indentation to the tip of the crack.

  • Calculation: Calculate the fracture toughness (K_IC) using an appropriate formula. Several formulas exist; one commonly used is the Anstis, Chantikul, Lawn, and Marshall (ACLM) formula:

    • K_IC = α * (E/H)^(1/2) * (P / c^(3/2))

    • Where:

      • α = A calibration constant (dimensionless, often ~0.016)

      • E = Young's Modulus (GPa)

      • H = Hardness (GPa)

      • P = Indentation load (N)

      • c = Crack length from the center of the indent (m)

Fabrication and Application Protocols

Protocol for this compound Core Fabrication via Slip-Casting

This protocol outlines the key steps for fabricating an this compound core, a process that combines slip-casting with glass infiltration.[1][13][14]

  • Model and Die Preparation:

    • A master model is created from a dental impression.

    • A refractory die is made from a special, porous plaster. This die is a duplicate of the prepared tooth.[14]

    • The refractory die is hardened and prepared for slip application.

  • Slip Preparation:

    • The specific this compound powder (Alumina, Spinell, or Zirconia) is precisely weighed (e.g., 38g of Alumina powder).[13][14]

    • The powder is mixed with a special mixing fluid to form a homogenous, liquid slurry known as a "slip."[13][14]

    • The mixing is often performed using an ultrasonic unit to ensure complete wetting of the powder particles and to eliminate air bubbles.[13]

  • Slip Application:

    • The slip is applied in layers onto the refractory die with a brush.[14]

    • The porous die absorbs the liquid from the slip via capillary action, leaving a condensed, uniform layer of ceramic particles on its surface.[15]

    • The process is continued until the desired core thickness (minimum 0.7 mm) is achieved.[3]

  • Sintering (First Firing):

    • The die with the applied slip is placed in a specialized furnace (e.g., VITA INCERAMAT).

    • It is fired at a high temperature (e.g., 1120°C for 10 hours for this compound Alumina).[2]

    • This firing cycle burns off the binder and lightly sinters the ceramic particles together, creating a stable but porous framework. This framework has minimal shrinkage, ensuring an excellent fit.[1]

  • Glass Infiltration (Second Firing):

    • After the initial sintering, the porous core is removed from the die.

    • A special lanthanum-based glass powder, mixed with distilled water, is applied to the outer surface of the core.[14]

    • The core is fired again in the furnace (e.g., 1100°C for 4 hours).[2]

    • During this cycle, the glass melts and is drawn into the pores of the framework by capillary action, creating a fully dense, glass-infiltrated ceramic core.[3][15]

  • Finishing:

    • After cooling, any excess glass on the surface is removed by sandblasting with aluminum oxide particles.[2]

    • The core is then checked for fit and finished before the application of veneering porcelain.

Protocol for Veneering the this compound Core
  • Core Surface Preparation: Ensure the this compound core is clean and free of contaminants.

  • Veneering Ceramic Application:

    • A compatible feldspathic veneering ceramic (e.g., VITA VM7 for this compound Alumina) is used.[16]

    • The ceramic powder is mixed with a modeling liquid to a paste-like consistency.[17]

    • The paste is applied in layers to the core to build up the final tooth anatomy (dentin, enamel, and translucent layers).

  • Firing: The veneered crown undergoes multiple firing cycles in a porcelain furnace according to the veneering ceramic manufacturer's instructions to sinter the porcelain layers and create a strong bond with the core.

  • Finishing and Glazing: The final restoration is shaped, textured, and a final glaze layer is fired to create a smooth, life-like surface.

Protocol for Clinical Cementation (Luting)

Adhesive resin cements are recommended for the cementation of this compound restorations to enhance fracture resistance and marginal seal.[18][19]

  • Restoration Internal Surface Treatment:

    • Sandblast the internal surface of the this compound crown with 50 µm aluminum oxide particles at low pressure to increase surface area and improve micromechanical retention.[20]

    • Clean the surface thoroughly with steam, ultrasonic bath, or phosphoric acid to remove debris.

    • Apply a silane (B1218182) coupling agent to the internal surface and allow it to air dry. This enhances the chemical bond between the ceramic and the resin cement.[19]

  • Tooth Preparation and Isolation:

    • Clean the prepared tooth surface with a non-fluoridated pumice paste.

    • Isolate the tooth using a rubber dam to prevent contamination from saliva and blood.[20]

  • Adhesive Application (Tooth):

    • Etch the enamel and dentin surfaces with 35-37% phosphoric acid according to the manufacturer's instructions (total-etch technique).[19]

    • Rinse thoroughly and gently air dry, leaving the dentin slightly moist.

    • Apply a dental adhesive (bonding agent) to the prepared tooth surfaces and light-cure as instructed.[21]

  • Cementation:

    • Apply a dual-cured adhesive resin cement to the internal surface of the prepared crown.

    • Seat the crown firmly onto the prepared tooth, ensuring correct orientation.

    • Remove excess cement from the margins with a microbrush or dental floss before it fully sets.

    • Light-cure all margins for the time recommended by the cement manufacturer to initiate polymerization. The self-curing mechanism will ensure complete setting in areas inaccessible to light.[21]

  • Final Finishing: After the cement has fully set, finish the margins with polishing instruments to ensure a smooth and undetectable transition from crown to tooth.

Visualizations: Workflows and Relationships

This compound Fabrication Workflow

The following diagram illustrates the complete laboratory workflow for fabricating an this compound restoration using the slip-casting technique.

InCeram_Workflow cluster_CoreFab Core Fabrication cluster_Veneer Veneering & Finishing prep 1. Prepare Refractory Die slip_prep 2. Prepare Ceramic Slip (Alumina / Spinell / Zirconia) slip_app 3. Apply Slip to Die slip_prep->slip_app sinter 4. Sintering (1st Firing) (Creates Porous Core) slip_app->sinter glass_app 5. Apply Glass Powder sinter->glass_app infiltrate 6. Glass Infiltration (2nd Firing) (Creates Dense Core) glass_app->infiltrate finish_core 7. Remove Excess Glass (Sandblasting) infiltrate->finish_core veneer_app 8. Apply Veneering Porcelain finish_core->veneer_app veneer_fire 9. Firing Cycles veneer_app->veneer_fire glaze 10. Final Glazing & Polishing veneer_fire->glaze final_crown Finished Crown glaze->final_crown InCeram_Properties cluster_Composition Core Composition cluster_Properties Resulting Properties cluster_Application Clinical Application spinell This compound Spinell MgAl₂O₄ prop_spinell High Translucency Moderate Strength (~350 MPa) spinell->prop_spinell alumina This compound Alumina Al₂O₃ prop_alumina Moderate Translucency High Strength (~500 MPa) alumina->prop_alumina zirconia This compound Zirconia Al₂O₃ + ZrO₂ prop_zirconia Low Translucency (Opaque) Highest Strength (~700 MPa) zirconia->prop_zirconia app_spinell Anterior Crowns (High Esthetic Demand) prop_spinell->app_spinell app_alumina Anterior/Posterior Crowns Anterior 3-unit Bridges prop_alumina->app_alumina app_zirconia Posterior Crowns Posterior 3-unit Bridges prop_zirconia->app_zirconia

References

Application Notes and Protocols: Veneering Porcelain Compatibility with In-Ceram® Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the compatibility between veneering porcelains and In-Ceram® core materials. Adherence to these protocols is critical for achieving durable, aesthetically pleasing, and clinically successful all-ceramic restorations.

Introduction to this compound® and Veneering Porcelain Compatibility

This compound® is a high-strength, glass-infiltrated alumina (B75360) (Al2O3) or zirconia-reinforced alumina core material known for its excellent mechanical properties.[1] However, due to its opacity, it requires veneering with a more translucent porcelain to achieve a natural tooth-like appearance.[2] The long-term success of these bilayered restorations is critically dependent on the compatibility between the core and the veneering ceramic. This compatibility is primarily determined by two key factors: the coefficient of thermal expansion (CTE) and the bond strength between the two materials.[2][3] Mismatches in CTE can lead to residual stresses, resulting in chipping or delamination of the veneer.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the compatibility of veneering porcelains with this compound® and similar alumina-based ceramic cores.

Table 1: Coefficient of Thermal Expansion (CTE) Data

Core MaterialVeneering PorcelainCTE (10⁻⁶/°C)Compatibility CharacterizationReference
This compound ALUMINAVM7Core: 7.3, Veneer: 6.9Compatible[2]
This compound ZIRCONIAVM7Core: 7.8, Veneer: 6.9Compatible[2]
This compound ALUMINAVM9Core: 7.3, Veneer: 8.7Incompatible[2]
This compound ZIRCONIAVM9Core: 7.8, Veneer: 8.7Incompatible[2]
This compound ALUMINAVM13Core: 7.3, Veneer: 12.2-12.7Incompatible[2]
This compound ZIRCONIAVM13Core: 7.8, Veneer: 12.2-12.7Incompatible[2]
AluminaN/A6.3 - 9.4N/A[5]

Note: The CTE values can vary slightly based on the specific product and measurement parameters. A difference in CTE (Δα) of ≤ 1 x 10⁻⁶/°C between the core and veneer is generally considered acceptable.[2]

Table 2: Shear Bond Strength (SBS) Data

Core MaterialVeneering PorcelainSurface TreatmentMean SBS (MPa) ± SDReference
This compound ALUMINAVM7None19.4 ± 4.7[2]
This compound ZIRCONIAVM7None23.4 ± 6.2[2]
This compound ALUMINAVM9None0.9 ± 1.6[2]
This compound ZIRCONIAVM9None9.8 ± 5.7[2]
This compound ALUMINAVM13None0[2]
This compound ZIRCONIAVM13None0[2]
Densely Sintered AluminaBis-GMA Composite ResinSandblasted20[6]
Densely Sintered AluminaComposite with Phosphate (B84403) MonomerSandblasted50 (after 3 days), 46 (after 150 days)[6]
Procera AllCeram (Alumina)Resin CementAirborne Particle Abrasion (110µm Al2O3) + Silanization12.7[7]
Procera AllCeram (Alumina)Resin CementSilica (B1680970) Coating (30µm SiOx) + Silanization18.5[7]

Note: A sufficient bond for metal-ceramic restorations is generally accepted to be greater than 25 MPa.[8]

Table 3: Fracture Resistance Data

Crown TypeLuting CementMean Fracture Resistance (N) ± SDReference
This compoundGlass Ionomer245.35 ± 82.69[9]
This compoundResin Cement390.48 ± 67.03[9]
IPS Empress-2Glass Ionomer269.69 ± 10.33[9]
IPS Empress-2Resin Cement418.36 ± 26.24[9]

Experimental Protocols

Shear Bond Strength Testing Protocol

This protocol is adapted from methodologies described in the literature for evaluating the bond strength between a ceramic core and its veneering porcelain.[2][8][10]

Objective: To determine the shear bond strength of a veneering porcelain to an this compound® core.

Materials:

  • This compound® core material (e.g., this compound ALUMINA, this compound ZIRCONIA)

  • Compatible veneering porcelain

  • Diamond saw

  • Polishing machine with silicon carbide papers

  • Ultrasonic cleaner

  • Ethanol (B145695)

  • Deionized water

  • Custom-made mold for veneer application (e.g., stainless steel or silicone)

  • Porcelain furnace

  • Universal testing machine with a shear loading jig

  • Scanning Electron Microscope (SEM) for failure mode analysis

Procedure:

  • Core Specimen Preparation:

    • Fabricate core ceramic disks of a standardized diameter and thickness (e.g., 12 mm diameter x 1.2 mm height) according to the manufacturer's instructions.[2]

    • Ensure all specimens have a similar surface roughness by polishing with silicon carbide papers and verify with a profilometer.

    • Clean the specimens ultrasonically in ethanol and then in deionized water for 15 minutes each.

  • Veneer Application:

    • Place a custom-made mold with a central opening of a specific diameter and height (e.g., 2 mm diameter x 2 mm height) onto the center of the core disk.[2]

    • Condense the veneering porcelain into the mold.

    • Fire the veneering porcelain according to the manufacturer's recommended schedule. Ensure a controlled cooling rate to minimize thermal stresses.[3]

  • Specimen Mounting and Testing:

    • Embed the bonded specimens in a mounting resin (e.g., polymethyl methacrylate).

    • Secure the mounted specimen in a universal testing machine equipped with a shear loading apparatus.

    • Apply a shear force to the base of the veneer cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[8]

    • Record the load at failure (in Newtons).

  • Data Analysis:

    • Calculate the shear bond strength (SBS) in megapascals (MPa) by dividing the failure load (N) by the bonded area (mm²).

    • Perform statistical analysis (e.g., ANOVA) to compare different core-veneer combinations.

  • Failure Mode Analysis:

    • Examine the fractured surfaces under a scanning electron microscope (SEM) to determine the mode of failure (adhesive, cohesive in the veneer, cohesive in the core, or mixed).

Surface Treatment Protocol for Enhanced Bonding

For applications requiring bonding of resin cements to this compound® surfaces, the following surface treatment protocols can enhance bond strength.[6][7][11]

Objective: To improve the bond strength of resin-based materials to this compound® cores.

Method 1: Sandblasting and Phosphate Monomer Resin

  • Air-abrade the this compound® surface with alumina particles (e.g., 50-110 µm) at a specified pressure.

  • Clean the surface ultrasonically.

  • Apply a composite resin containing an adhesive phosphate monomer (e.g., MDP).[6][11]

Method 2: Tribochemical Silica Coating and Silanization

  • Air-abrade the this compound® surface with silica-coated alumina particles (e.g., 30 µm SiOx).[7]

  • This process, known as tribochemical silica coating, deposits a thin layer of silica onto the ceramic surface.

  • Apply a silane (B1218182) coupling agent to the silica-coated surface to facilitate a chemical bond with the resin cement.[7][11]

Visualizations

Veneering_Protocol_Workflow cluster_prep Core Preparation cluster_veneer Veneering Process cluster_finishing Finishing and Evaluation cluster_qc Quality Control Core_Fabrication Fabricate this compound Core Surface_Cleaning Clean Core Surface (Ultrasonic Bath) Core_Fabrication->Surface_Cleaning Porcelain_Application Apply Veneering Porcelain Surface_Cleaning->Porcelain_Application Ensure CTE Compatibility Firing Fire According to Manufacturer's Schedule Porcelain_Application->Firing Controlled_Cooling Controlled Cooling Firing->Controlled_Cooling Shaping Shape and Contour Controlled_Cooling->Shaping Glazing Glaze and Final Firing Shaping->Glazing Final_Polish Final Polish Glazing->Final_Polish Bond_Strength_Test Bond Strength Testing Final_Polish->Bond_Strength_Test Fracture_Resistance_Test Fracture Resistance Testing Final_Polish->Fracture_Resistance_Test

Caption: Workflow for Veneering this compound Cores.

CTE_Compatibility_Logic cluster_outcomes Potential Outcomes CTE_Mismatch CTE Mismatch (Δα = α_core - α_veneer) Tensile_Stress Tensile Stress in Veneer (α_veneer > α_core) CTE_Mismatch->Tensile_Stress High Mismatch Compressive_Stress Compressive Stress in Veneer (α_veneer < α_core) CTE_Mismatch->Compressive_Stress Slight Mismatch Compatibility Optimal Compatibility (α_veneer ≈ α_core) CTE_Mismatch->Compatibility Minimal Mismatch Chipping_Failure Veneer Chipping/ Delamination Tensile_Stress->Chipping_Failure Leads to Increased_Strength Increased Veneer Strength Compressive_Stress->Increased_Strength Can Lead to

Caption: Logic of CTE Compatibility in Bilayered Ceramics.

References

Application Notes and Protocols: Use of In-Ceram in Implant Abutment Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-Ceram (VITA Zahnfabrik), a high-strength dental ceramic, has been a material of interest for the fabrication of implant abutments due to its excellent aesthetic properties, biocompatibility, and favorable mechanical characteristics. This document provides detailed application notes and protocols for researchers and professionals involved in the development and testing of dental implant components, with a specific focus on this compound Alumina (B75360) and Zirconia. This compound ceramics are renowned for their combination of a crystalline framework (alumina or zirconia) and a glass-infiltrated matrix, which imparts high flexural strength and fracture toughness.[1] These properties make them a suitable alternative to traditional titanium abutments, particularly in the esthetically demanding anterior region where the metallic hue of titanium can compromise the final restorative outcome.[2]

Data Presentation

Table 1: Mechanical Properties of this compound Abutment Materials
MaterialFlexural Strength (MPa)Fracture Toughness (MPa·m½)Elastic Modulus (GPa)Reference
This compound Alumina600 ± 603.5 - 4.5~350[1]
This compound Zirconia700 - 8006 - 8~210[3][4]
Titanium (Ti-6Al-4V)> 800> 50~114[5]
Table 2: Clinical Performance of this compound Abutments
Study ParameterThis compound Alumina AbutmentsThis compound Zirconia AbutmentsTitanium AbutmentsReference
Fracture Resistance (N)
- Premolar Region494.92 ± 8.99795.56 ± 6.22844.52 ± 12.26
Survival Rate 93% - 100% (1-3 years)100% (4-6 years)High
Mean Marginal Bone Loss (mm at 1 year) 1.2 ± 0.51.2 ± 0.5Variable[3]
Gingival Index (at 1 year) 0.6 ± 0.20.6 ± 0.2Variable[3]

Experimental Protocols

Protocol 1: Fabrication of this compound Alumina Abutment via Slip-Casting

This protocol outlines the manual slip-casting technique for fabricating an this compound Alumina abutment framework.

Materials and Equipment:

  • VITA this compound ALUMINA Powder

  • VITA this compound ALUMINA/ZIRCONIA Mixing Fluid

  • VITA this compound ALUMINA Additive

  • Vibrator

  • VITASONIC ultrasonic unit

  • Glass beaker

  • Spatula

  • Duplicating mold

  • VITA this compound Special Plaster

  • Scalpel

  • Sintering furnace (e.g., VITA VACUMAT)

  • VITA this compound ALUMINA GLASS POWDER

  • Distilled water

  • Brush

Procedure:

  • Model Preparation:

    • Produce a working and master model.

    • Block out the working model and apply VITA this compound Interspace Varnish.

    • Duplicate the model to create a refractory die.

  • Slip Preparation:

    • Accurately weigh 38 g of VITA this compound ALUMINA Powder.

    • In a glass beaker, combine one ampoule of VITA this compound ALUMINA/ZIRCONIA Mixing Fluid with one drop of VITA this compound ALUMINA Additive and briefly mix in the VITASONIC unit.

    • Place the beaker on a vibrator and slowly spatulate the alumina powder into the liquid in small portions.

    • Interrupt the mixing process at least three times to place the beaker in the VITASONIC unit for 2 minutes each time to ensure a homogenous slip.

  • Slip Application:

    • Apply the slip onto the refractory die, building up the desired abutment shape. Ensure a uniform thickness.

  • Sintering:

    • After the slip has dried, carefully remove the alumina framework from the die.

    • Place the framework in a sintering furnace and sinter at 1120°C for 10 hours. This initial firing creates a porous alumina structure.

  • Glass Infiltration:

    • Mix the VITA this compound ALUMINA GLASS POWDER with distilled water to a thin consistency.

    • Apply 1-2 rich coats of the glass slurry to the outer surfaces of the sintered alumina framework.

    • Infiltrate the porous structure with lanthanum-containing glass at 1100°C for 4 hours in the furnace. This fills the inter-particle spaces, creating a dense composite.[1]

  • Finishing:

    • After cooling, the abutment can be finished and shaped using diamond burs.

Protocol 2: Fracture Resistance Testing of Ceramic Abutments

This protocol describes a standardized method for evaluating the fracture resistance of ceramic implant abutments.

Materials and Equipment:

  • Implant analogs

  • Ceramic abutments (e.g., this compound)

  • Standardized crowns (e.g., lithium disilicate)

  • Resin cement

  • Universal testing machine with a load cell

  • Customized specimen holder to secure the implant analog at a specific angle (e.g., 30 degrees off-axis)

  • Stereomicroscope or Scanning Electron Microscope (SEM) for failure analysis

Procedure:

  • Specimen Preparation:

    • Embed the implant analog in a resin block.

    • Connect the ceramic abutment to the implant analog and torque to the manufacturer's recommended value.

    • Cement a standardized crown onto the abutment using resin cement.

    • Store the assembled specimens in distilled water at 37°C for 24 hours before testing.

  • Artificial Aging (Optional but Recommended):

    • Subject the specimens to thermocycling (e.g., 5,000 cycles between 5°C and 55°C) and/or dynamic loading in a chewing simulator (e.g., 1.2 million cycles at a specific load and frequency) to simulate clinical conditions.

  • Fracture Testing:

    • Secure the specimen in the universal testing machine at a clinically relevant angle (e.g., 30 degrees to the long axis of the implant).

    • Apply a compressive load to the crown at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.

    • Record the load at which fracture occurs (in Newtons).

  • Failure Analysis:

    • Examine the fractured specimens under a stereomicroscope or SEM to determine the mode of failure (e.g., abutment fracture, screw loosening, crown fracture).[6]

Visualizations

FabricationWorkflow start Start: Master Model prep Model Preparation (Duplication & Varnishing) start->prep slip_prep Slip Preparation (Alumina Powder + Liquid) prep->slip_prep ultrasonic Ultrasonic Mixing slip_prep->ultrasonic slip_app Slip Application (on Refractory Die) ultrasonic->slip_app drying Drying slip_app->drying sintering Initial Sintering (1120°C, 10h) drying->sintering glass_prep Glass Slurry Preparation sintering->glass_prep infiltration Glass Infiltration (1100°C, 4h) glass_prep->infiltration finishing Finishing & Shaping infiltration->finishing end Final Abutment finishing->end

Caption: Workflow for this compound Alumina Abutment Fabrication.

FractureTestingWorkflow start Start: Specimen Assembly (Implant Analog + Abutment + Crown) aging Artificial Aging (Thermocycling & Dynamic Loading) start->aging mounting Mounting in Testing Machine (e.g., 30° off-axis) aging->mounting loading Compressive Loading (Constant Crosshead Speed) mounting->loading fracture Fracture Event loading->fracture data Record Fracture Load (N) fracture->data analysis Failure Mode Analysis (SEM/Microscopy) fracture->analysis end End: Data Analysis data->end analysis->end

Caption: Experimental Workflow for Fracture Resistance Testing.

OsseointegrationSignaling cluster_implant Ceramic Implant/Abutment Surface cluster_cell Mesenchymal Stem Cell implant This compound Surface wnt Wnt Ligands (e.g., Wnt10b) implant->wnt Biocompatible Surface Promotes Wnt Secretion receptor Frizzled (Fz) Receptor + LRP5/6 dsh Dishevelled (Dsh) receptor->dsh Activation wnt->receptor Binding gsk3b GSK-3β dsh->gsk3b Inhibition beta_catenin β-catenin gsk3b->beta_catenin No Phosphorylation (Stabilization) nucleus Nucleus beta_catenin->nucleus Translocation tcf_lef TCF/LEF beta_catenin->tcf_lef nucleus->tcf_lef gene Osteogenic Gene Transcription (e.g., Runx2, ALP) tcf_lef->gene Activation

Caption: Wnt/β-catenin Signaling in Osseointegration.

References

Application Notes and Protocols for Surface Treatment of In-Ceram Ceramics for Enhanced Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current surface treatment methodologies for improving the bond strength of resin cements to In-Ceram®, a high-strength, glass-infiltrated alumina (B75360) ceramic. The protocols outlined below are based on established scientific literature and are intended to guide researchers in achieving durable and reliable adhesive bonds for in-vitro and in-vivo applications.

Introduction to this compound and Bonding Challenges

This compound is a dental ceramic known for its excellent mechanical properties and biocompatibility. However, achieving a strong and durable bond to its surface can be challenging due to its high alumina content and glass-infiltrated microstructure. Proper surface treatment is crucial to create a micro-retentive surface and to facilitate chemical adhesion with resin-based luting agents. The primary goals of surface treatment are to increase surface roughness for micromechanical interlocking and to modify the surface chemistry to promote chemical bonding.[1][2]

Key Surface Treatment Methods

Several methods have been investigated to enhance the bond strength of resin cements to this compound. The most common and effective techniques include:

  • Airborne-Particle Abrasion (Sandblasting): This involves the use of abrasive particles, typically aluminum oxide, to create surface irregularities.[1][3][4][5]

  • Tribochemical Silica (B1680970) Coating: This method uses silica-coated aluminum oxide particles to both abrade the surface and deposit a layer of silica, which can then be chemically bonded to using a silane (B1218182) coupling agent.[6][7][8]

  • Hydrofluoric Acid (HF) Etching: HF acid selectively dissolves the glass phase of the ceramic, creating a porous and retentive surface.[9][10][11][12][13]

  • Silane Coupling Agents: These bifunctional molecules act as a bridge between the inorganic ceramic surface and the organic resin matrix of the cement.[9][14][15][16][17]

Quantitative Data on Bond Strength

The following table summarizes the shear bond strength (SBS) of resin cements to this compound and similar high-strength ceramics following various surface treatments as reported in the literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental setups, materials, and testing methodologies.

Surface Treatment MethodAbrasive/EtchantSilane ApplicationResin CementMean Shear Bond Strength (MPa)Reference
Airborne-Particle Abrasion110-μm Al₂O₃YesNot SpecifiedLower than silica coating[3]
Tribochemical Silica Coating30-μm SiO₂-coated Al₂O₃ (CoJet)YesNot SpecifiedHigher than Al₂O₃ abrasion[3]
Airborne-Particle Abrasion50-μm Al₂O₃YesPanavia V5Not specified, but durable bonding achieved[5]
Tribochemical Silica CoatingCoJet SandYesRelyX UnicemSignificantly higher than other groups[8]
Hydrofluoric Acid Etching9.6% HFNot specifiedNot specifiedHighest bond strength compared to mechanical treatments[18]
Hydrofluoric Acid Etching5% HF (60s)YesVita Enamic StainMost suitable treatment for adhesion[19]
No Treatment (Control)N/ANoRelyX UnicemSignificantly lower bond strength[8]

Experimental Protocols

Protocol for Airborne-Particle Abrasion
  • Specimen Preparation: Ensure the this compound surface is clean and dry.

  • Abrasion Parameters:

    • Abrasive: 50 µm aluminum oxide (Al₂O₃) particles.[5]

    • Pressure: 0.25 MPa (2.5 bar).[5]

    • Distance: Maintain a distance of 10 mm between the nozzle tip and the ceramic surface.[5][20]

    • Angle: Direct the abrasive stream perpendicular (90°) to the surface.[5][20]

    • Duration: Apply the abrasion for 15-20 seconds.[3][5]

  • Post-Abrasion Cleaning: Thoroughly rinse the surface with a stream of water to remove any residual abrasive particles.

  • Drying: Dry the surface completely with oil-free air.

  • Silanization: Proceed with the application of a silane coupling agent as described in Protocol 4.4.

Protocol for Tribochemical Silica Coating
  • Specimen Preparation: The this compound surface must be clean and free of contaminants.

  • Coating Parameters:

    • Abrasive: 30 µm silica-coated aluminum oxide (Al₂O₃) particles (e.g., CoJet-Sand).[7]

    • Pressure: Utilize a clinically available air pressure, with higher pressures (e.g., up to 450 kPa) generally yielding higher bond strengths.[21]

    • Distance: Maintain a standardized distance of approximately 10 mm.[20]

    • Angle: Apply the coating at a 90° angle to the surface.[20]

    • Duration: A short duration of 5-15 seconds is typically sufficient.[3][20]

  • Post-Coating Cleaning: Gently air-blow the surface to remove any loose particles. Avoid water rinsing at this stage.

  • Silanization: Immediately follow with the application of a silane coupling agent (Protocol 4.4).

Protocol for Hydrofluoric Acid Etching

Safety Precaution: Hydrofluoric acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Specimen Preparation: Clean and dry the this compound surface.

  • Etching Parameters:

    • Etchant: 5% to 9.6% hydrofluoric acid gel.[10][18]

    • Application: Apply a thin layer of the HF gel to the bonding surface.

    • Duration: Etch for 60 seconds.[19]

  • Post-Etching Neutralization and Cleaning: Thoroughly rinse the surface with copious amounts of water for at least 60 seconds to completely remove the acid and reaction byproducts. Some protocols recommend neutralization with a neutralizing agent (e.g., calcium carbonate slurry) before rinsing.

  • Drying: Dry the surface with oil-free air. The etched surface should appear frosty.

  • Silanization: Apply a silane coupling agent as per Protocol 4.4.

Protocol for Silane Application
  • Silane Selection: Use a pre-hydrolyzed single-bottle or a freshly mixed two-bottle silane coupling agent.[16] Two-bottle systems may offer superior chemical stability.[16]

  • Application:

    • Apply a thin, uniform layer of the silane solution to the treated ceramic surface using a microbrush.

    • Allow the silane to react with the surface for the manufacturer-recommended time, typically 60 seconds.[20]

  • Drying: Gently dry the silanized surface with a stream of warm, oil-free air to evaporate the solvent and promote the condensation reaction between the silane and the ceramic.[9] Heat treatment of the silane layer can further enhance the bond strength.[9][20]

  • Bonding: The surface is now ready for the application of the resin cement.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_treatment Surface Treatment Options cluster_post_treatment Post-Treatment Conditioning cluster_final Final Assembly untreated Untreated this compound Surface sandblasting Airborne-Particle Abrasion (Al₂O₃) untreated->sandblasting tribochemical Tribochemical Silica Coating (SiO₂-coated Al₂O₃) untreated->tribochemical hf_etch Hydrofluoric Acid Etching untreated->hf_etch cleaning Cleaning & Drying sandblasting->cleaning tribochemical->cleaning hf_etch->cleaning silanization Silane Application cleaning->silanization bonding Resin Cement Application & Light Curing silanization->bonding final_bond Durable Bonded Interface bonding->final_bond

Caption: Experimental workflow for this compound surface treatment.

signaling_pathway cluster_ceramic This compound Surface (with Silica Layer) cluster_silane Silane Coupling Agent cluster_resin Resin Cement cluster_bond Chemical Bonding ceramic Si-OH (Hydroxyl Groups on Ceramic Surface) covalent_bond Covalent Siloxane Bond (Si-O-Si) ceramic->covalent_bond Condensation Reaction (-H₂O) silane Methacrylate-Si-(OH)₃ (Hydrolyzed Silane) silane->covalent_bond polymerization Copolymerization silane->polymerization resin Organic Resin Matrix (Methacrylate Groups) resin->polymerization

Caption: Mechanism of silane coupling to a silica-rich ceramic surface.

References

Application Notes and Protocols for Fracture Toughness Testing of In-Ceram Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-Ceram ceramics are a class of high-strength dental restorative materials known for their excellent biocompatibility and esthetics. They are alumina-based (this compound Alumina) or zirconia-toughened alumina (B75360) (this compound Zirconia) core materials that are infiltrated with a lanthanum-based glass to reduce porosity and enhance mechanical properties.[1][2] Understanding the fracture toughness (KIc) of these materials is critical for predicting their clinical performance and longevity, as it quantifies their resistance to crack propagation.[3] This document provides detailed application notes and experimental protocols for determining the fracture toughness of this compound materials.

Data Presentation: Fracture Toughness of this compound Materials

The fracture toughness of this compound materials can vary based on the specific composition and the testing methodology employed. The following table summarizes reported fracture toughness values for different this compound variants.

MaterialTesting MethodFracture Toughness (K_Ic_) [MPa·m½]Reference(s)
This compound AluminaNot Specified3.5 - 4.5[4]
Glass-infiltrated AluminaSingle-Edge V-Notched Beam (SEVNB)4.1 ± 0.6[5]
Glass-infiltrated AluminaFractographic Analysis (FTA)5.1 ± 0.7[5]
This compound ZirconiaNot Specified6.0 - 6.5[6]
Zirconia-based Dental CeramicSingle-Edge V-Notched Beam (SEVNB)5.4 ± 1.6[5][7]
Zirconia-based Dental CeramicFractographic Analysis (FTA)6.3 ± 1.6[5][7]

Experimental Protocols

Several methods are utilized to determine the fracture toughness of dental ceramics. The most common and recommended methods include the Single-Edge V-Notched Beam (SEVNB), Chevron-Notched Beam (CNB), and Indentation Fracture (IF) tests.[8][9][10] The SEVNB method is often considered the "gold standard" due to its reliability and reproducibility.[8][11]

Protocol 1: Single-Edge V-Notched Beam (SEVNB) Method

This method is considered highly reliable for determining the fracture toughness of ceramics.[8][11] It involves the introduction of a sharp, straight-through V-notch in a beam specimen, which is then loaded to failure.

1. Specimen Preparation:

  • Prepare bar-shaped specimens of the this compound material with nominal dimensions of 3 mm x 4 mm x 25 mm.[5][7]

  • Ensure all surfaces are polished to a fine finish to minimize surface flaws.

  • Create a straight-through starter notch on the 4 mm face at the center of the 25 mm length using a thin diamond cutting disc. The initial notch depth should be approximately 0.5 mm.[11][12]

  • Sharpen the V-notch by polishing with a razor blade coated in a fine diamond paste (e.g., 1-3 µm). This can be done manually or with an automated device. A force of 5-10 N is typically applied during polishing.[12]

  • The final notch depth should be between 20% and 30% of the specimen height.

2. Testing Procedure:

  • Place the notched specimen in a four-point bend fixture. The outer span is typically 20 mm and the inner span is 10 mm.

  • Position the specimen with the V-notch on the tensile side (bottom surface).

  • Apply a compressive load at a constant crosshead speed of 0.5 mm/min until fracture occurs.[5]

  • Record the maximum load (Pmax) at fracture.

3. Calculation of Fracture Toughness (KIc):

The fracture toughness is calculated using the following formula:

KIc = (Pmax * So - Si) / (B * W3/2) * Y

Where:

  • Pmax is the maximum fracture load.

  • So is the outer span of the bend fixture.

  • Si is the inner span of the bend fixture.

  • B is the specimen thickness.

  • W is the specimen width.

  • Y is a dimensionless geometry factor that depends on the relative notch depth (a/W).

Protocol 2: Chevron-Notched Beam (CNB) Method

The CNB method has the advantage of not requiring pre-cracking or measurement of the crack length after the test.[4] A chevron-shaped notch guides the initiation and stable growth of a crack. This method is detailed in ISO 24370.[6][8]

1. Specimen Preparation:

  • Prepare rectangular beam specimens with dimensions typically around 3 mm x 4 mm x 45 mm.[13]

  • Machine a chevron-shaped notch at the mid-length of the specimen. The geometry of the chevron notch is critical and should be created according to standard specifications (e.g., ASTM C1421, ISO 24370).[4][6][8][14]

2. Testing Procedure:

  • Place the specimen in a four-point bend fixture.

  • Apply a continuous load at a constant displacement rate.

  • Record the load-displacement curve. Stable crack growth will be observed as a non-linear increase in load followed by a gradual decrease after the maximum load is reached.

  • The test is valid only if stable crack growth occurs.[15]

3. Calculation of Fracture Toughness (KIc):

The fracture toughness can be calculated from the maximum load (Pmax) using the following equation:

KIc = Y*min * Pmax / (B * W1/2)

Where:

  • Y*min is the minimum stress intensity factor coefficient for the specific chevron-notch geometry.

  • Pmax is the maximum load recorded.

  • B is the specimen thickness.

  • W is the specimen width.

Protocol 3: Indentation Fracture (IF) Method

The IF method is a simpler technique that involves creating an indentation on a polished surface and measuring the length of the radial cracks that emanate from the corners of the indent.[16] However, it is often considered less accurate than other methods and should be used for comparative purposes or when material is limited.[17][18]

1. Specimen Preparation:

  • Prepare a flat, highly polished surface on the this compound material.

  • The specimen should be thick enough to avoid the influence of the bottom surface on the crack system.

2. Testing Procedure:

  • Use a Vickers hardness tester to make an indentation on the polished surface.

  • Select an indentation load that produces well-defined radial cracks from the corners of the indent without excessive chipping.

  • Measure the length of the four radial cracks (c) from the center of the indentation to the crack tip immediately after indentation.[16]

  • Also, measure the half-length of the indentation diagonal (a).

3. Calculation of Fracture Toughness (KIc):

Several empirical formulas can be used to calculate KIc. A commonly used equation is:

KIc = ξ * (E/H)1/2 * (P / c3/2)

Where:

  • ξ is an empirical calibration constant (often approximated as 0.016).[9]

  • E is the elastic modulus of the material.

  • H is the Vickers hardness.

  • P is the indentation load.

  • c is the radial crack length.

Mandatory Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Fracture Toughness Testing cluster_analysis Data Analysis Start Start: Obtain this compound Block Cut Cut into Beams Start->Cut Polish Polish Surfaces Cut->Polish Notch Create Notch (SEVNB/CNB) or Polish Surface (IF) Polish->Notch Load Apply Load in Test Fixture Notch->Load Record Record Load-Displacement Data Load->Record Fracture Fracture Specimen Record->Fracture Measure Measure Crack/Notch Dimensions Fracture->Measure Calculate Calculate K_Ic Measure->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for fracture toughness testing.

Method_Selection cluster_methods Testing Methods cluster_pros Advantages cluster_cons Disadvantages Start Select Fracture Toughness Test Method SEVNB SEVNB (Single-Edge V-Notched Beam) Start->SEVNB CNB CNB (Chevron-Notched Beam) Start->CNB IF IF (Indentation Fracture) Start->IF SEVNB_pro High reliability and reproducibility Considered 'gold standard' SEVNB->SEVNB_pro SEVNB_con Requires careful notch preparation SEVNB->SEVNB_con CNB_pro No pre-cracking needed Stable crack growth CNB->CNB_pro CNB_con Complex specimen machining Test invalid if crack growth is unstable CNB->CNB_con IF_pro Simple and quick Requires small sample size IF->IF_pro IF_con Lower accuracy Empirical calculations IF->IF_con

Caption: Comparison of fracture toughness testing methods.

References

Application Notes and Protocols: In-Ceram in Maxillofacial Prosthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-Ceram (VITA Zahnfabrik) is a high-strength, all-ceramic system that has been successfully utilized in dentistry for crowns, bridges, and implant abutments.[1][2][3] Its excellent biocompatibility, esthetics, and mechanical properties make it a promising material for various applications in maxillofacial prosthetics, including the fabrication of orbital, nasal, and auricular prostheses, as well as surgical obturators and cranial implants.[4][5] This document provides detailed application notes and protocols for researchers and scientists exploring the use of the this compound system in this advanced field.

The this compound family of materials includes this compound Alumina, this compound Spinell, and this compound Zirconia, each offering a unique combination of strength and translucency to suit different clinical requirements.[1] The fabrication process is primarily based on the slip-casting technique, followed by sintering and glass infiltration, which results in a dense and strong ceramic core.[6][7][8]

Data Presentation: Mechanical Properties of this compound Systems

The selection of the appropriate this compound material is critical and depends on the specific mechanical demands of the maxillofacial prosthesis. The following tables summarize the key quantitative data on the mechanical properties of this compound Alumina, Spinell, and Zirconia.

MaterialFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)
This compound Alumina 600 (± 60)[9][10][11]2.7 - 3.2[9][10][11]
This compound Spinell 350 - 4502.0 - 2.5
This compound Zirconia 620 (± 61)[9][10][11]3.0 - 4.0[9][10][11]

Table 1: Comparative Flexural Strength and Fracture Toughness of this compound Materials.

PropertyThis compound AluminaThis compound Zirconia
Weibull Modulus 10 - 1210 - 12
Hardness (Vickers) 1200 - 15001100 - 1300
Elastic Modulus (GPa) 350330

Table 2: Additional Mechanical Properties of this compound Alumina and Zirconia.[9][10][11]

Experimental Protocols

Fabrication of an this compound Prosthetic Framework via Slip-Casting

This protocol outlines the fundamental steps for fabricating a core structure for a maxillofacial prosthesis using the this compound slip-casting technique.

Materials and Equipment:

  • This compound Alumina, Spinell, or Zirconia powder

  • This compound mixing fluid and additive[6]

  • Distilled water

  • Special plaster for the refractory die[6]

  • Vibrator

  • Ultrasonic unit (e.g., VITASONIC)[6][7]

  • Glass beaker and spatula

  • High-temperature sintering furnace (e.g., VITA INCERAMAT)[7]

  • This compound ALUMINA GLASS POWDER[6]

Procedure:

  • Model Fabrication and Duplication: Create a master model of the desired prosthesis. A duplicate refractory die is then made using a special plaster.[7]

  • Slip Preparation:

    • Precisely weigh the this compound powder (e.g., 38 g for VITA this compound ALUMINA).[6][7]

    • In a glass beaker, combine the corresponding mixing fluid and additive.[6]

    • Place the beaker on a vibrator and slowly incorporate the powder into the liquid in small portions.[6]

    • Periodically interrupt the mixing process and place the beaker in an ultrasonic unit for approximately 2 minutes to ensure a homogenous suspension.[6][7]

  • Slip Application:

    • Apply the slip onto the refractory die in layers until the desired thickness is achieved.[6] It is crucial to work quickly to prevent premature drying of the layers.[6]

  • Sintering:

    • Place the slip-casted framework into a high-temperature furnace.

    • The sintering process for this compound Alumina typically occurs at around 1120°C.[7] This process partially fuses the ceramic particles, resulting in a porous, chalk-like consistency.[7]

  • Glass Infiltration:

    • Mix the this compound ALUMINA GLASS POWDER with distilled water to a thin consistency.[6]

    • Apply a 1-2 mm thick layer of the glass powder mixture to the outer surfaces of the sintered substructure.[6]

    • Perform the glass infiltration firing according to the manufacturer's instructions. During this step, the molten glass is drawn into the porous ceramic core by capillary action, resulting in a dense, high-strength framework.

Mechanical Strength Testing: Biaxial Flexural Strength

This protocol is based on the piston-on-three-ball method, a common approach for determining the biaxial flexural strength of dental ceramics.[9][10]

Materials and Equipment:

  • Universal mechanical testing machine

  • Piston-on-three-ball test fixture

  • Disc-shaped this compound specimens (fabricated as per the previous protocol)

  • Micrometer for precise dimensional measurements

Procedure:

  • Specimen Preparation: Prepare disc-shaped specimens of the this compound material with standardized dimensions.

  • Testing Setup:

    • Place the specimen on the three supporting balls of the test fixture.

    • A thin, non-rigid film should be placed between the specimen and the supporting balls, and between the specimen and the loading piston to ensure even load distribution.[12]

  • Load Application:

    • Apply a compressive load at the center of the specimen using the piston at a constant cross-head speed (e.g., 1 ± 0.5 mm/min).[12]

    • Record the load at which fracture occurs.

  • Calculation: The biaxial flexural strength (σ) is calculated using the appropriate formula for the piston-on-three-ball test, which takes into account the fracture load, specimen dimensions, and fixture geometry.

Biocompatibility Assessment: In Vitro Cytotoxicity Assay (ISO 10993-5)

This protocol provides a general framework for assessing the in vitro cytotoxicity of this compound materials in accordance with ISO 10993-5.[13][14][15]

Materials and Equipment:

  • This compound material samples

  • Mammalian cell line (e.g., L929 mouse fibroblasts)[16]

  • Cell culture medium, serum, and antibiotics

  • Incubator (37°C, 5% CO2)

  • Sterile culture plates

  • Microscope

  • Reagents for assessing cell viability (e.g., MTT, XTT, or Neutral Red)[16]

Procedure:

  • Extract Preparation:

    • Prepare extracts of the this compound material by incubating it in a cell culture medium for a specified period (e.g., 24 hours) at 37°C. The surface area of the material to the volume of the medium ratio should be standardized.

  • Cell Culture:

    • Seed the selected cell line into 96-well culture plates and incubate until they form a confluent monolayer.

  • Exposure to Extract:

    • Remove the culture medium from the cells and replace it with the prepared extracts of the this compound material. Include positive (cytotoxic material) and negative (non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • Viability Assessment:

    • After incubation, assess cell viability using a quantitative method. For the Neutral Red Uptake (NRU) assay, viable cells will take up the dye. The amount of dye uptake is proportional to the number of viable cells and can be quantified using a spectrophotometer.[16]

  • Data Analysis: A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[17]

Mandatory Visualizations

InCeram_Fabrication_Workflow cluster_prep Preparation cluster_slip Slip-Casting cluster_firing Firing & Finishing Model Prosthesis Model Die Refractory Die Fabrication Model->Die Mix Slip Preparation (Powder + Liquid) Ultrasonic Ultrasonic Homogenization Mix->Ultrasonic Apply Slip Application on Die Ultrasonic->Apply Sinter Sintering (~1120°C) Apply->Sinter Infiltrate Glass Infiltration Firing Sinter->Infiltrate Finish Final Prosthesis Framework Infiltrate->Finish

Caption: Workflow for this compound Prosthesis Fabrication.

Biocompatibility_Signaling_Pathway cluster_material Material-Cell Interaction cluster_cell Cellular Response cluster_outcome Biological Outcome InCeram This compound Surface Protein Protein Adsorption (e.g., Fibronectin) InCeram->Protein Integrin Integrin Receptors Protein->Integrin binds to Signal Intracellular Signaling (e.g., FAK, Src) Integrin->Signal activates Cytoskeleton Cytoskeletal Organization Signal->Cytoskeleton regulates Proliferation Proliferation Signal->Proliferation Differentiation Differentiation Signal->Differentiation Adhesion Cell Adhesion Cytoskeleton->Adhesion Viability Cell Viability Proliferation->Viability Differentiation->Viability

Caption: Cellular Response to a Biocompatible Surface.

References

Troubleshooting & Optimization

Preventing crack propagation in In-Ceram restorations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crack propagation in In-Ceram restorations during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the fabrication and testing of this compound restorations.

Q1: What are the most common modes of crack initiation and propagation in this compound restorations?

A1: Crack initiation in this compound restorations typically originates from stress concentration points. The most common failure modes are:

  • Bulk Fracture: Catastrophic failure of the entire restoration, often stemming from internal defects or excessive occlusal load.

  • Chipping: Localized fracture of the veneering porcelain, particularly in layered restorations. This can be caused by unsupported porcelain or a mismatch in the coefficient of thermal expansion between the core and veneer.[1]

  • Marginal Fractures: Cracking or chipping at the restoration margins, often due to thin ceramic in these areas or improper preparation design.[2]

  • Cracks at the Core-Veneer Interface: Separation or fracture at the junction between the core material and the veneering porcelain.

Q2: My this compound Alumina restorations are exhibiting bulk fractures during mechanical testing. What are the potential causes and solutions?

A2: Bulk fractures in this compound Alumina restorations often point to several potential issues:

  • Inadequate Core Thickness: The core material provides the primary strength of the restoration. Insufficient thickness, particularly in stress-bearing areas, can lead to failure. Ensure the core thickness adheres to the manufacturer's recommendations.

  • Sharp Internal Line Angles in Preparation: Sharp angles in the tooth preparation create stress concentration points within the ceramic, acting as crack initiators. All internal line angles should be rounded.[3][4]

  • Poor Fabrication Technique: Incomplete glass infiltration during the slip-casting process can leave residual porosity, which acts as a stress concentrator. Ensure proper firing schedules and complete infiltration.

  • Excessive Occlusal Load: The applied load during testing may exceed the material's flexural strength. Verify that the testing parameters are appropriate for the material.

Q3: I am observing frequent chipping of the veneering porcelain on my this compound Zirconia restorations. How can I prevent this?

A3: Chipping of the veneering porcelain on zirconia cores is a common issue and can be addressed by:

  • Anatomical Core Support: The zirconia framework should be designed to provide uniform support for the veneering porcelain. The coping should mimic the final tooth form to ensure an even thickness of the veneer.[1]

  • Compatible Thermal Expansion: Ensure the coefficient of thermal expansion (CTE) of the veneering porcelain is compatible with the this compound Zirconia core. A CTE mismatch can induce residual stresses upon cooling, leading to chipping.[1]

  • Appropriate Cooling Protocols: Slow and controlled cooling after firing is crucial to minimize thermal stresses at the core-veneer interface.

  • Avoiding Occlusal Adjustments in Porcelain: If occlusal adjustments are necessary, they should ideally be made on the zirconia core before veneering. Post-cementation adjustments on the porcelain can introduce microcracks. If unavoidable, polishing after adjustment is critical.

Q4: How can I prevent marginal fractures in this compound restorations?

A4: Preventing marginal fractures requires attention to both preparation and fabrication:

  • Proper Margin Design: A shoulder or heavy chamfer margin is recommended for all-ceramic restorations to provide adequate bulk and support at the margin. Feather-edge margins should be avoided as they result in thin, fragile ceramic.[4]

  • Sufficient Marginal Thickness: Ensure the restoration has a minimum thickness of 1.0-1.5 mm at the margins to resist fracture.[3]

  • Careful Handling during Seating: Avoid excessive pressure during try-in and cementation, which can induce stress at the margins.

  • Adhesive Cementation: Bonding the restoration to the tooth structure can help to distribute stresses more evenly and support the ceramic, reducing the risk of marginal fracture.[5]

Data Presentation

The selection of the appropriate this compound material is critical for clinical success and experimental validity. The following table summarizes the key mechanical properties of the different this compound core materials.

PropertyThis compound SpinellThis compound AluminaThis compound Zirconia
Composition Magnesium Spinel (MgAl₂O₄) with AluminaAlumina (Al₂O₃)Alumina-Zirconia (Al₂O₃-ZrO₂)
Flexural Strength (MPa) ~350341.80 - 600[6][7]541.80 - 620[6][7]
Fracture Toughness (MPa·m¹/²) Lower than Alumina2.7 - 4.49[6][8]3.0 - 4.0[6]
Primary Indication Anterior crowns (high translucency)[9]Anterior and posterior crowns, anterior 3-unit bridges[9]Posterior crowns and bridges[9]
Key Feature High TranslucencyGood StrengthHigh Toughness

Experimental Protocols

Accurate determination of mechanical properties is essential for evaluating the performance of this compound restorations. The following are detailed methodologies for key experiments.

Biaxial Flexural Strength Testing (Piston-on-Three-Ball)

This method is commonly used to determine the flexural strength of brittle materials, as it minimizes edge failures. The protocol is based on ISO 6872:2015.[1]

  • Specimen Preparation:

    • Fabricate disc-shaped specimens with a diameter of 12-15 mm and a thickness of 1.2 ± 0.2 mm.

    • Ensure the surfaces are flat and parallel.

    • Polish the specimen surface that will be subjected to tension to a mirror-like finish using progressively finer diamond pastes.

    • Clean the specimens in an ultrasonic bath with distilled water and dry them thoroughly.

  • Testing Procedure:

    • Place the specimen on a support fixture consisting of three steel balls (3.2 mm diameter) arranged 120 degrees apart on a 10 mm diameter circle.

    • Apply a compressive load to the center of the specimen's upper surface using a flat-end piston (1.6 mm diameter) at a constant crosshead speed of 1.0 mm/min until fracture occurs.

    • Record the fracture load (P) in Newtons.

  • Calculation of Flexural Strength (σ):

    • The biaxial flexural strength is calculated using the following formula: σ = -0.2387 * P * (X - Y) / d² Where:

      • P = Fracture load (N)

      • d = Specimen thickness (mm)

      • X = (1 + ν) * ln(r₂/r₃)² + [(1 - ν)/2] * (r₂/r₃)²

      • Y = (1 + ν) * [1 + ln(r₁/r₃)²] + (1 - ν) * (r₁/r₃)²

      • ν = Poisson's ratio (a value of 0.25 is typically used for ceramics if not measured)

      • r₁ = Radius of the support circle (mm)

      • r₂ = Radius of the loaded area (mm)

      • r₃ = Radius of the specimen (mm)

  • Weibull Analysis:

    • Test a statistically significant number of specimens (n ≥ 15) to determine the Weibull modulus (m), which indicates the reliability of the material's strength. A higher Weibull modulus signifies less variability in strength.[7]

Indentation Fracture Toughness (IF) Testing

This method provides an estimate of the material's resistance to crack propagation from a pre-existing flaw.

  • Specimen Preparation:

    • Prepare polished, flat specimens as for the flexural strength test.

  • Indentation Procedure:

    • Use a Vickers microhardness indenter to create an indentation on the polished surface of the specimen with a known load (P) that is sufficient to generate radial cracks from the corners of the indent.

    • The load should be held for approximately 15 seconds.

  • Measurement:

    • Measure the lengths of the radial cracks (c) emanating from the corners of the indentation using a calibrated microscope immediately after indentation.

    • Measure the half-diagonals of the indentation (a).

  • Calculation of Fracture Toughness (K_IC):

    • Calculate the fracture toughness using an appropriate formula, such as the one proposed by Anstis et al.: K_IC = 0.016 * (E/H)^(1/2) * (P/c^(3/2)) Where:

      • E = Modulus of Elasticity (GPa)

      • H = Hardness (GPa)

      • P = Indentation load (N)

      • c = Crack length from the center of the indent (m)

Mandatory Visualizations

Toughening Mechanisms in this compound Zirconia

The superior fracture toughness of this compound Zirconia is attributed to transformation toughening, a mechanism that counteracts crack propagation.

G Toughening Mechanisms in Zirconia-Containing Ceramics cluster_0 Crack Propagation cluster_1 Transformation Toughening Crack Tip Crack Tip Stress Field Stress Field Crack Tip->Stress Field High Stress Concentration Tetragonal Zirconia Tetragonal Zirconia Stress Field->Tetragonal Zirconia Triggers Monoclinic Zirconia Monoclinic Zirconia Tetragonal Zirconia->Monoclinic Zirconia Phase Transformation Volume Expansion Volume Expansion Monoclinic Zirconia->Volume Expansion Results in Volume Expansion->Crack Tip Compressive Stress on Crack

Caption: Transformation toughening in this compound Zirconia.

Experimental Workflow: Biaxial Flexural Strength Test

This workflow outlines the key steps for determining the biaxial flexural strength of this compound restorations.

G Workflow for Biaxial Flexural Strength Testing start Start prep Specimen Preparation (Disc Shape) start->prep polish Surface Polishing prep->polish measure Measure Dimensions (d, r) polish->measure mount Mount on 3-Ball Support measure->mount load Apply Compressive Load at 1 mm/min mount->load fracture Record Fracture Load (P) load->fracture calculate Calculate Flexural Strength (σ) fracture->calculate weibull Perform Weibull Analysis calculate->weibull end End weibull->end

Caption: Biaxial flexural strength testing workflow.

Logical Relationship: Decision Tree for this compound Material Selection

This decision tree provides a logical framework for selecting the appropriate this compound material based on clinical and experimental requirements.

G Decision Tree for this compound Material Selection location Restoration Location? anterior Anterior location->anterior Anterior posterior Posterior location->posterior Posterior translucency High Translucency Required? anterior->translucency bridge Multi-unit Bridge? posterior->bridge spinell Use this compound Spinell translucency->spinell Yes alumina Use this compound Alumina translucency->alumina No zirconia Use this compound Zirconia bridge->zirconia Yes alumina_post Use this compound Alumina or Zirconia bridge->alumina_post No

Caption: Decision tree for this compound material selection.

References

Technical Support Center: Optimizing Sintering for In-Ceram Alumina

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sintering of In-Ceram alumina (B75360).

Troubleshooting Guide

This section addresses common problems encountered during the sintering of this compound alumina, offering potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Cracking or Warping 1. Thermal Stress: Rapid heating or cooling rates can create temperature gradients within the ceramic body, leading to stress and cracking.[1][2] 2. Non-Uniform Green Body Density: Uneven compaction during the forming stage creates density gradients, which lead to differential shrinkage and warping during sintering.[2][3] 3. Binder Burnout Issues: If binders are not removed slowly and completely, their rapid vaporization can create internal pressure and cause blistering or cracks.[2][4]1. Control Heating/Cooling Rates: Use a controlled cooling rate, especially below 1000°C, to minimize thermal stress. A rate of <5°C/min is often recommended.[2][4] 2. Optimize Forming Process: Ensure uniform pressure application during compaction (e.g., using isostatic pressing) to achieve a homogenous green body.[2][4] 3. Implement a Debinding Step: Include a slow heating ramp (e.g., 1-5°C/min) up to 600°C to ensure the complete and gradual removal of organic binders before sintering begins.[2][4]
Low Density/High Porosity 1. Insufficient Sintering Temperature or Time: The temperature or holding time may not be adequate for sufficient particle bonding.[1] 2. Abnormal Grain Growth: High temperatures can cause some grains to grow disproportionately large, trapping pores within them.[2] 3. Powder Agglomerates: Hard agglomerates in the initial powder can create large, persistent voids that are difficult to eliminate.[2]1. Optimize Sintering Cycle: Ensure the sintering temperature and holding time are appropriate for the specific material. Refer to material data sheets and conduct trials if necessary.[1] 2. Use Sintering Additives: Add a small amount (e.g., 0.1-0.5 wt%) of Magnesium Oxide (MgO) to inhibit abnormal grain growth.[4] 3. Improve Powder Preparation: Mill the powder to break down agglomerates and ensure a uniform particle size distribution.[2]
Discoloration (e.g., white spots, yellowing) 1. Contamination: Foreign particles from milling tools, the furnace environment, or handling can cause discoloration.[5] 2. Incorrect Firing Parameters: Sintering at a temperature that is too high or too low can lead to a change in the expected color.[5] 3. Influence of Sintering Aids: Some sintering aids can result in a decrease in crystal purity, leading to a yellowish color.[6]1. Maintain a Clean Environment: Use dedicated milling tools, wear powder-free gloves, and ensure the furnace is clean.[5] 2. Calibrate Furnace: Regularly check and calibrate the sintering furnace to ensure temperature accuracy.[5] 3. Review Material Composition: If using sintering aids, be aware of their potential impact on the final color of the ceramic.[6]
Inconsistent Results Between Batches 1. Variation in Starting Powder: Differences in powder characteristics (purity, particle size) between batches.[1] 2. Inconsistent Forming Pressure: Fluctuations in the pressure used to form the green bodies.[2] 3. Furnace Temperature Fluctuations: Inconsistent temperature profiles within the furnace.[2]1. Characterize Raw Materials: Thoroughly characterize each new batch of alumina powder.[2] 2. Standardize Forming Process: Implement strict controls for the forming pressure and process. 3. Monitor Furnace Performance: Regularly monitor and log furnace temperature profiles to ensure consistency.[2]

Frequently Asked Questions (FAQs)

1. What is the optimal sintering temperature for this compound alumina?

For VITA this compound ALUMINA, a specific type of dental ceramic, the initial sintering temperature is 1120°C.[7] This process is followed by a glass infiltration step at 1100°C to achieve high strength.[7] For general high-purity alumina ceramics, the typical sintering temperature range is between 1500°C and 1800°C.[8] The optimal temperature depends on factors like powder purity, particle size, and the presence of sintering aids.[4][8]

2. What are the recommended heating and cooling rates?

A slow heating rate of 1-5°C/min up to 600°C is recommended to ensure complete removal of any organic binders.[4] From 1200°C to 1400°C, the rate can be increased to 5-10°C/min.[4] The cooling rate should be controlled, typically below 5°C/min, to avoid thermal shock and cracking.[4]

3. How long should the holding time at the peak sintering temperature be?

The holding time, or dwell time, at the peak sintering temperature typically ranges from 1 to 4 hours.[4] This duration depends on the powder particle size and the specific additives being used.[4]

4. What is the role of sintering additives like MgO?

Sintering additives such as Magnesium Oxide (MgO) are used in small amounts (0.1-0.5 wt%) to inhibit abnormal grain growth.[4] This promotes densification and results in a more uniform and stronger ceramic structure. The addition of MgO can also allow for a reduction in the required sintering temperature.[4]

5. What is two-step sintering and what are its benefits?

Two-step sintering is a process where the ceramic is first heated to a higher temperature (T1) to achieve a certain density (around 90%), and then quickly cooled to a lower temperature (T2) and held for a longer period.[9] This method can help achieve full densification while maintaining a fine grain size, which can improve the mechanical properties of the final ceramic.[9]

Experimental Protocols

Objective: To determine the optimal sintering temperature for a given this compound alumina powder to achieve maximum density and desired mechanical properties.

Materials and Equipment:

  • This compound alumina powder

  • Press (uniaxial or isostatic)

  • High-temperature sintering furnace with programmable controller

  • Scanning Electron Microscope (SEM) for microstructural analysis

  • Archimedes' method setup for density measurement

  • Three-point bending test equipment for flexural strength measurement

Methodology:

  • Powder Preparation: Ensure the alumina powder is of high purity (>99.5%) and has a sub-micron particle size (0.1-1 µm) for optimal packing density.[4] If using sintering aids like MgO, ensure they are uniformly mixed with the alumina powder.

  • Green Body Formation: Press the alumina powder into the desired shape (e.g., pellets or bars for testing) using either uniaxial or cold isostatic pressing (CIP) to ensure uniform density of the green body.[4]

  • Sintering Program Design:

    • Design a series of experiments with varying peak sintering temperatures (e.g., 1450°C, 1500°C, 1550°C, 1600°C).

    • Maintain a consistent heating rate (e.g., 5°C/min), holding time (e.g., 2 hours), and cooling rate (e.g., 5°C/min) for all experiments to isolate the effect of temperature.

  • Sintering Process:

    • Place the green bodies in the furnace.

    • Execute the pre-defined sintering programs.

    • Allow the furnace to cool down completely to room temperature before removing the sintered samples.

  • Characterization:

    • Density Measurement: Measure the bulk density of the sintered samples using the Archimedes' method. Calculate the relative density by comparing the bulk density to the theoretical density of alumina.

    • Microstructural Analysis: Use SEM to observe the microstructure of the sintered samples. Analyze the grain size, grain size distribution, and porosity.

    • Mechanical Testing: Determine the flexural strength of the sintered samples using a three-point bending test.

  • Data Analysis and Optimization:

    • Create a table to compare the density, grain size, and flexural strength of the samples sintered at different temperatures.

    • Identify the sintering temperature that results in the highest density and optimal mechanical properties with a fine, uniform grain structure.

Sintering Troubleshooting Workflow

G start Sintering Issue Detected issue Identify Primary Issue start->issue crack_warp Cracking / Warping issue->crack_warp Structural low_density Low Density / High Porosity issue->low_density Density discolor Discoloration issue->discolor Appearance inconsistent Inconsistent Results issue->inconsistent Repeatability cause_crack Check Heating/Cooling Rates Check Green Body Uniformity Check Binder Burnout crack_warp->cause_crack cause_density Check Sintering Temp/Time Analyze for Abnormal Grain Growth Check for Powder Agglomerates low_density->cause_density cause_discolor Check for Contamination Calibrate Furnace Review Additives discolor->cause_discolor cause_inconsistent Characterize Raw Powder Standardize Forming Process Monitor Furnace Profile inconsistent->cause_inconsistent solution_crack Adjust Rates (<5°C/min) Optimize Pressing Implement Debinding Step cause_crack->solution_crack solution_density Optimize Sintering Cycle Use MgO Additive Improve Powder Prep cause_density->solution_density solution_discolor Ensure Clean Environment Regular Calibration Evaluate Additive Effects cause_discolor->solution_discolor solution_inconsistent Implement Raw Material QC Strict Process Control Regular Furnace Maintenance cause_inconsistent->solution_inconsistent end Issue Resolved solution_crack->end solution_density->end solution_discolor->end solution_inconsistent->end

Caption: Troubleshooting workflow for common this compound alumina sintering issues.

References

Technical Support Center: Porosity Reduction in Slip-Cast In-Ceram Bodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address and minimize porosity in slip-cast In-Ceram alumina (B75360) and zirconia-toughened alumina (ZTA) bodies.

Frequently Asked Questions (FAQs)

Q1: What is porosity in the context of slip-cast this compound?

A1: Porosity refers to the presence of voids or empty spaces within the ceramic body after it has been fired. These pores can be categorized as either open (interconnected and reaching the surface) or closed (isolated within the material). In slip casting, porosity can originate from several stages, including slip preparation, casting, drying, and the final sintering process.[1][2]

Q2: Why is minimizing porosity critical for this compound applications?

A2: Porosity is a significant defect in advanced ceramics like this compound. It critically compromises the material's mechanical properties, including flexural strength, hardness, and fracture toughness. For biomedical and dental applications, high porosity can also negatively affect the aesthetic appearance (translucency) and potentially create sites for bacterial colonization. A dense, low-porosity structure is essential for achieving the high-performance characteristics required of these materials.

Q3: What are the primary causes of porosity in the slip-casting process?

A3: The causes of porosity can be traced back to four main areas:

  • Slip Properties: Incorrect slurry formulation, such as improper particle packing, air bubbles introduced during mixing, or incorrect viscosity and specific gravity.[3][4]

  • Mold Conditions: The porosity and condition of the plaster mold can affect how water is drawn from the slip, influencing the formation of the green body.[4][5]

  • Casting & Drying Procedure: Errors in the casting process, such as premature draining or non-uniform wall thickness, and improper drying schedules can introduce stress and cracks.[4][6]

  • Sintering Cycle: The sintering stage is the primary step for densification.[7][8] Sub-optimal parameters, such as a temperature that is too low or a hold time that is too short, will fail to eliminate the voids present in the green body.[7][8]

Troubleshooting Guide

This section addresses specific problems encountered during the slip-casting of this compound bodies.

Issue 1: The final sintered this compound body exhibits high porosity and low density.

  • Possible Cause: The sintering temperature or duration was insufficient for full densification.

  • Solution: The sintering cycle is the most critical step for removing pores.[7][8] Atomic diffusion, which closes pores, increases exponentially with temperature.[8] It is crucial to optimize the sintering schedule. For alumina-based ceramics, increasing the temperature generally leads to better densification.[7] However, excessively high temperatures can cause unwanted grain growth, which may compromise mechanical properties.[7]

    • Action: Systematically test different sintering temperatures and hold times. For instance, for an alumina body, you could compare cycles at 1150°C vs. 1200°C with hold times of 2 and 4 hours to find the optimal balance between density and grain size.[7] Using finer starting powders can also accelerate densification.[8]

Issue 2: The green body (unfired part) is weak, chalky, or visibly porous.

  • Possible Cause: The specific gravity (SG) of the slip is too low.

  • Solution: A low specific gravity indicates an excess of water in the slip-to-solids ratio. This results in a loosely packed green body with high initial porosity, which is difficult to eliminate during sintering.[3]

    • Action: Measure the specific gravity of your slip. For most alumina casting slips, the target SG is between 1.75 and 1.80.[3] If the SG is too low (e.g., 1.70), gradually add more dry this compound powder while mixing thoroughly until the target SG is reached.[3]

Issue 3: The slip is very fluid but fails to form a stable wall in the mold, and the cast surface is powdery.

  • Possible Cause: The slip is over-deflocculated.

  • Solution: While deflocculants are necessary to create a fluid slip with high solids content, an excess can inhibit the gelling process required to form a uniform cast wall.[3]

    • Action: To counteract over-deflocculation, you can introduce a controlled amount of a flocculant. A tiny amount of a mild acid, such as diluted vinegar, can be added cautiously to initiate slight flocculation.[3] Alternatively, a slight increase in water content can sometimes help the slip set more effectively.[3] Always make small test casts after any adjustment.

Issue 4: The cast surface has pinholes or larger voids.

  • Possible Cause: Air has been entrapped in the slip during mixing.

  • Solution: Air bubbles in the slip will translate directly into pores in the final product.[4]

    • Action: Ensure the slip is mixed thoroughly but without introducing excessive air. Using a high-shear, low-speed mixer can help. After mixing, it is advisable to de-air the slip using a vacuum chamber. If a vacuum is unavailable, letting the slip sit for several hours can allow some air to escape naturally.

Issue 5: The slip drains poorly from the mold, leaving a thick, uneven layer.

  • Possible Cause: The slip's viscosity is too high, even if the specific gravity is correct.

  • Solution: High viscosity means the slip is too thick to flow and drain properly.[3] This is often due to insufficient deflocculant.

    • Action: While stirring vigorously, add a deflocculant (such as sodium silicate (B1173343) or a polyelectrolyte like Dolapix) drop by drop.[3] You should observe the slip becoming more fluid. Be cautious not to add too much, as this can lead to the over-deflocculation issue described above.[3]

Data Presentation

Table 1: Recommended Slip Properties for Alumina-Based this compound Bodies

ParameterTarget RangeMeasurement MethodTroubleshooting Action
Specific Gravity 1.75 - 1.80 g/mLWeight-Volume Method[3]Too Low: Add dry powder. Too High: Add water dropwise.[3]
Viscosity 200 - 500 mPa·sRotational ViscometerToo High: Add deflocculant dropwise. Too Low: Add dry powder.
pH 8.0 - 9.0pH MeterAdjust with appropriate acid/base for optimal deflocculant performance.

Table 2: Influence of Sintering Parameters on Final Porosity (Example for Alumina)

Sintering Temperature (°C)Hold Time (hours)Expected Outcome
11002Higher Porosity (>5%), Incomplete Densification
11502Reduced Porosity (~2-4%), Good Densification[7]
12002Low Porosity (<2%), but risk of grain growth[7]
11504Very Low Porosity (<2%), Enhanced Densification

Experimental Protocols

Protocol 1: Slip Characterization

  • Objective: To measure the specific gravity and viscosity of the this compound slip to ensure it is within the optimal range for casting.

  • Materials: Digital scale, 100 mL graduated cylinder or volumetric flask, rotational viscometer or Ford cup, thermometer.

  • Procedure (Specific Gravity): a. Place an empty 100 mL container on the digital scale and tare it. b. Fill the container with exactly 100 mL of thoroughly mixed slip. c. Weigh the filled container. d. The specific gravity is the measured weight in grams divided by 100.[3] For example, if 100 mL weighs 178 g, the SG is 1.78.[3]

  • Procedure (Viscosity): a. Measure the temperature of the slip, as viscosity is temperature-dependent. b. If using a rotational viscometer, follow the manufacturer's instructions to measure the viscosity in mPa·s. c. If using a Ford cup, record the time it takes for the slip to drain from the cup.[3] This time can be correlated to viscosity.

Protocol 2: Optimizing Sintering Parameters

  • Objective: To determine the ideal sintering temperature and hold time to achieve maximum density (>98%) without excessive grain growth.

  • Materials: Slip-cast green bodies of uniform size and shape, high-temperature furnace with programmable controller.

  • Procedure: a. Prepare a minimum of 9 identical green bodies. b. Divide the samples into groups to test a matrix of conditions (e.g., 3 temperatures x 3 hold times). c. Example Matrix:

    • Group A: Sinter at 1100°C for 1, 2, and 4 hours.
    • Group B: Sinter at 1150°C for 1, 2, and 4 hours.
    • Group C: Sinter at 1200°C for 1, 2, and 4 hours. d. Use a consistent heating and cooling rate for all runs. e. After sintering, measure the bulk density and apparent porosity of each sample using the Archimedes method (ASTM C20). f. Optionally, prepare polished cross-sections of the samples for microscopic analysis to evaluate the final grain structure. g. Select the temperature and time combination that yields the highest density with the finest grain structure.

Visualizations

Porosity_Workflow cluster_0 Slip Preparation cluster_1 Quality Control cluster_2 Casting & Drying cluster_3 Sintering cluster_4 Final Product p1 Raw Material Selection (Fine Particle Size) p2 Mixing & Milling p1->p2 p3 Add Deflocculant p2->p3 p4 De-airing (Vacuum) p3->p4 qc1 Check SG & Viscosity p4->qc1 Sample Slip qc1->p3 Adjust if Needed c1 Pour Slip into Plaster Mold qc1->c1 Proceed if OK c2 Uniform Wall Formation c1->c2 c3 Drain Excess Slip c2->c3 d1 Controlled Drying c3->d1 s1 Green Body Burnout d1->s1 s2 High-Temp Sintering (Densification) s1->s2 s3 Controlled Cooling s2->s3 fp Dense this compound Body s3->fp Porosity_Causes cluster_slip cluster_process cluster_sintering center High Porosity in Final Body n1 Incorrect SG center->n1 n2 High Viscosity center->n2 n3 Air Bubbles center->n3 n4 Over-deflocculation center->n4 n5 Poor Draining center->n5 n6 Non-uniform Drying center->n6 n7 Incorrect Casting Time center->n7 n8 Temp Too Low center->n8 n9 Time Too Short center->n9 n10 Fast Heating Rate center->n10

References

Technical Support Center: Improving Veneer Bond Strength to In-Ceram Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on improving the bond strength of veneers to In-Ceram frameworks.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it require specific bonding protocols?

A1: this compound is a dental ceramic system characterized by a glass-infiltrated alumina (B75360) or zirconia core. This composition provides good mechanical properties but requires specific surface treatments to achieve a durable bond with veneering porcelain. Unlike silica-based ceramics, the bonding mechanism relies on a combination of micromechanical interlocking and chemical adhesion, which must be optimized for successful outcomes.

Q2: What are the most common causes of veneer bond failure with this compound frameworks?

A2: Veneer bond failures, such as debonding or fracture, can stem from several factors.[1][2][3][4][5] Common causes include improper surface treatment of the this compound framework, contamination of the bonding surface, incorrect selection or application of luting agents, and parafunctional habits of the patient.[2] Adhesive failure between the ceramic and the resin cement is often due to poor surface treatment of the veneer's internal surface and contamination.[6]

Q3: Is hydrofluoric acid (HF) etching effective for this compound?

A3: While hydrofluoric acid etching is a standard procedure for many glass-ceramics, its effectiveness on this compound, particularly the zirconia-based variants, is limited.[7] The glass-infiltrated nature of this compound Alumina allows for some micromechanical retention from etching, but for zirconia-based this compound, other methods are often more effective.[7][8] For glass-ceramics in general, HF etching is used to selectively dissolve the glassy phase, creating a porous surface for resin penetration.[8]

Q4: What is the role of a silane (B1218182) coupling agent in bonding to this compound?

A4: A silane coupling agent is crucial for establishing a chemical bond between the inorganic ceramic surface and the organic resin matrix of the luting cement.[9][10] Silane molecules have a bifunctional nature; one end bonds to the hydroxyl groups on the ceramic surface, and the other end co-polymerizes with the resin cement, significantly enhancing bond strength and durability.[9][11]

Troubleshooting Guide

Q1: My veneer debonded from the this compound framework. What are the likely causes and how can I prevent this?

A1: Premature debonding is a common issue that can be traced back to several stages of the experimental process.

  • Inadequate Surface Treatment: The this compound surface may not have been sufficiently prepared to create micromechanical retention. A combination of mechanical and chemical treatments is often the most effective way to enhance bond strength.[12][13]

  • Surface Contamination: Contamination from saliva, blood, or oils can interfere with the bonding interface.[6] Ensure the surface is thoroughly cleaned and dried after treatment and before applying the bonding agent.

  • Improper Silane Application: The silane may have been improperly applied or not allowed to react for a sufficient amount of time. For many systems, a 60-second application time is recommended.[6]

  • Incorrect Luting Agent: The choice of luting cement can significantly influence bond strength.[13] Ensure the selected cement is compatible with the ceramic and bonding agent.

To prevent debonding, a meticulous surface treatment protocol is essential. This typically involves airborne-particle abrasion followed by the application of a suitable primer or silane.

Logical Flow for Troubleshooting Debonding

G start Veneer Debonding Occurred q1 Was the this compound surface treated? start->q1 sol1 Implement a surface treatment protocol (e.g., Airborne Particle Abrasion). q1->sol1 No q2 Was the surface cleaned after treatment? q1->q2 Yes sol1->q2 sol2 Thoroughly clean and dry the surface before bonding. q2->sol2 No q3 Was a silane coupling agent used? q2->q3 Yes sol2->q3 sol3 Apply a silane coupling agent according to manufacturer's instructions. q3->sol3 No end Bonding Protocol Optimized q3->end Yes sol3->end

Caption: A troubleshooting flowchart for veneer debonding.

Q2: I am observing fractures within the veneering porcelain. What could be the cause?

A2: Fractures in the veneering material, while the bond to the this compound core remains intact, often point to issues with stress distribution or material properties.

  • Mismatched Coefficients of Thermal Expansion (CTE): A significant difference in the CTE between the this compound core and the veneering porcelain can induce stress during cooling after firing, leading to cracks or fractures.[14]

  • Inadequate Framework Support: The design of the this compound framework may not provide adequate support for the veneering porcelain, especially in areas of high occlusal stress.

  • Porcelain Application Technique: The presence of voids or porosity in the veneering porcelain can create stress concentration points, increasing the risk of fracture.

To mitigate this, ensure the selected veneering porcelain has a CTE compatible with the this compound framework and that the framework design provides uniform support.

Q3: What is the most effective surface treatment method for this compound Alumina?

A3: For glass-infiltrated alumina ceramics like this compound Alumina, a combination of mechanical and chemical treatments is generally recommended. Airborne-particle abrasion (APA) with alumina particles is effective at increasing surface roughness and creating sites for micromechanical interlocking.[7] Following APA, the application of a silane coupling agent can further enhance the bond by creating a chemical link to the resin cement.[7]

Quantitative Data Summary

The following tables summarize shear bond strength (SBS) data from various studies on different ceramic surface treatments.

Table 1: Effect of Surface Treatment on Shear Bond Strength (SBS) to this compound Alumina

Surface TreatmentMean SBS (MPa)Standard Deviation (MPa)Storage Condition
No Treatment (Control)--24 hours
Hydrofluoric Acid (9.5%)Lower than treated groups-24 hours
Airborne Particle AbrasionSuperior to control-24 hours
No Treatment (Control)Lower bond strength-6 months
Hydrofluoric Acid (9.5%)--6 months
Airborne Particle Abrasion--6 months

Data synthesized from a study evaluating different ceramic systems. For this compound Alumina, no significant differences were found between the treatment groups, but treated groups were superior to the control.[7]

Table 2: Shear Bond Strength (SBS) of Veneering Porcelain to Different Core Materials

Core MaterialVeneering PorcelainMean SBS (MPa)Standard Deviation (MPa)
This compound ZirconiaVM723.46.2
This compound AluminaVM719.44.7
This compound ZirconiaVM99.85.7
This compound AluminaVM90.91.6

Data from a study evaluating thermal compatibility. The results highlight the importance of matching the veneering porcelain to the core material.[14]

Experimental Protocols

Protocol 1: Airborne Particle Abrasion (APA) of this compound Frameworks

This protocol describes a general procedure for the mechanical surface treatment of this compound frameworks to enhance micromechanical retention.

  • Materials and Equipment:

    • This compound framework specimen

    • Sandblasting unit

    • Aluminum oxide (Al₂O₃) particles (e.g., 50 µm or 110 µm)[15]

    • Compressed air source (oil-free)

    • Ultrasonic cleaner

    • Distilled water

  • Procedure:

    • Place the this compound framework in the sandblasting chamber.

    • Set the air pressure according to the manufacturer's recommendations (e.g., 2 bar).[15]

    • Hold the nozzle of the sandblaster approximately 10 mm from the surface at a 90° angle.[15]

    • Abrade the bonding surface for a standardized time (e.g., 15-20 seconds).[15][16]

    • After abrasion, thoroughly rinse the specimen with a stream of water.

    • Clean the specimen in an ultrasonic bath with distilled water for 10-15 minutes to remove any residual abrasive particles.[15][16]

    • Dry the specimen completely with oil-free air.

Workflow for Veneer Bonding to this compound Framework

G cluster_prep Framework Preparation cluster_bond Bonding Procedure prep1 Airborne Particle Abrasion prep2 Ultrasonic Cleaning prep1->prep2 prep3 Drying prep2->prep3 bond1 Silane Application prep3->bond1 bond2 Air Drying (60s) bond1->bond2 bond3 Resin Cement Application bond2->bond3 bond4 Veneer Placement bond3->bond4 bond5 Light Curing bond4->bond5 end Bonded Restoration bond5->end start Start start->prep1

Caption: A general experimental workflow for veneering this compound.

Protocol 2: Shear Bond Strength (SBS) Test

This protocol outlines the methodology for testing the bond strength between the veneering porcelain and the this compound framework.

  • Specimen Preparation:

    • Prepare this compound core specimens of a standardized size (e.g., 12 mm diameter, 1.2 mm thick).[14]

    • Apply the desired surface treatment to the bonding area of the this compound core.

    • Build up a cylinder of veneering porcelain onto the treated surface using a mold (e.g., 2 mm diameter, 2 mm high).[14]

    • Fire the veneering porcelain according to the manufacturer's instructions.

    • Embed the specimen in acrylic resin, leaving the veneer-core interface exposed.

  • Testing Procedure:

    • Mount the embedded specimen in a universal testing machine.

    • Apply a shear load to the base of the porcelain cylinder, as close to the interface as possible.[14]

    • Apply the load at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.[14][17]

    • Record the load at fracture (in Newtons).

  • Calculation:

    • Calculate the shear bond strength (SBS) in megapascals (MPa) using the formula: SBS (MPa) = Fracture Load (N) / Bonded Area (mm²) [14]

  • Failure Mode Analysis:

    • Examine the fractured surfaces under a microscope to determine the failure mode (adhesive, cohesive in porcelain, cohesive in core, or mixed). This provides insight into the weakest link in the bonded assembly.

References

Minimizing marginal discrepancies in In-Ceram crowns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize marginal discrepancies in In-Ceram crowns during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is considered a clinically acceptable marginal gap for a crown restoration?

A clinically acceptable marginal gap for dental restorations is generally considered to be between 100 µm and 120 µm.[1][2][3][4][5] However, this value is a subject of debate, as some research suggests a marginal opening as small as 30 µm can encourage the formation of secondary caries.[4] An accurate marginal fit is crucial for the long-term clinical success of a restoration, as it helps prevent issues like cement dissolution, plaque accumulation, microleakage, and periodontal disease.[6][7]

Q2: What are the primary factors that influence the marginal fit of this compound crowns?

The marginal fit of an this compound crown is a multifactorial issue. Key influencing parameters include the crown fabrication method, the tooth preparation design, the luting cement and cementation process, and any subsequent veneering procedures.[7][8][9] The accuracy of the initial impression, whether conventional or digital, also plays a pivotal role in the final fit.[6]

Q3: How do different fabrication techniques for this compound cores affect the marginal gap?

The fabrication technique significantly impacts the final marginal accuracy. Studies have shown varying results for different methods:

  • Slip-Cast Technique: This conventional method has demonstrated excellent marginal fit, with studies reporting average marginal gaps as low as 22 µm.[10]

  • CAD/CAM Systems (e.g., Cerec inLab): These systems produce clinically acceptable results, though the fit can be influenced by the specific scanner, software, and milling unit used.[6][8] Reported marginal gaps for CAD/CAM alumina (B75360) cores are around 55 µm.[10]

  • Electro-Deposition (e.g., Wol-Ceram): This technique has also shown very good results, with marginal gaps measured at approximately 35 µm.[10]

  • Copy-Milling: This method has been reported to be less accurate compared to other techniques.[3]

Q4: How does the type of this compound material (Alumina, Spinell, Zirconia) influence marginal fit?

While all this compound materials can achieve clinically acceptable fit, some variations have been observed:

  • This compound Alumina: This is a widely studied material where the marginal fit is heavily dependent on the fabrication process.[10][11]

  • This compound Spinell: Developed for improved esthetics, it has shown a mean marginal gap of approximately 114.4 µm, which is within the clinically acceptable limit.[12][13]

  • This compound Zirconia: In some comparative studies, this compound Zirconia restorations have demonstrated the best marginal fit among different crown systems.[3]

Troubleshooting Guide

Problem: The measured marginal gap of our this compound crown is consistently larger than the acceptable 120 µm threshold.

This is a common issue that can stem from various stages of the fabrication and seating process. Follow this guide to identify and resolve the potential causes.

Step 1: Review the Crown Fabrication Process

The initial fabrication of the this compound core is a critical determinant of fit.

  • Cause: Inaccuracies introduced during the CAD/CAM workflow, such as scanning resolution, software parameter settings, or milling machine precision.[6]

  • Solution:

    • Verify Scanner Accuracy: Ensure the scanner is properly calibrated. For indirect digital workflows, the quality of the stone cast is paramount.

    • Check Software Settings: The virtual cement space setting in the design software directly influences the internal and marginal fit. A predefined cementing space of 50 µm is often used.[4]

    • Milling Unit: 5-axis milling machines generally produce a better marginal fit than 4-axis machines.[8] Ensure milling burs are not worn.

Step 2: Analyze the Tooth Preparation Design

The geometry of the prepared tooth is fundamental to achieving a passive fit.

  • Cause: An inadequate or poorly defined finish line on the tooth preparation.[8]

  • Solution:

    • Finish Line Configuration: A modified rounded shoulder or a heavy chamfer finish line is recommended for all-ceramic crowns.[8] The preparation must be smooth and well-defined.

    • Quality of Preparation: The overall quality of the preparation has been shown to be a more significant factor than the choice between different milling systems.[8] Ensure there are no undercuts that would prevent the crown from seating fully.

Step 3: Evaluate the Effect of Post-Processing (Veneering and Firing)

Thermal processes can introduce distortions in the ceramic core.

  • Cause: Shrinkage or distortion of the ceramic material during the crystallization firing or veneering porcelain firing cycles.[8][14]

  • Solution:

    • Follow Firing Schedules: Adhere strictly to the manufacturer's recommended firing temperatures and durations.

    • Measure Pre- and Post-Firing: To isolate this variable, measure the marginal fit of the core both before and after any firing procedures. This will quantify the degree of distortion introduced.

Step 4: Assess the Seating and Cementation Procedure

The final seating and cementation process invariably increases the marginal gap.

  • Cause: Hydraulic pressure from the luting cement can prevent the crown from seating completely. The viscosity and film thickness of the cement are also contributing factors.[3][8][11]

  • Solution:

    • Internal Adjustments: Before final cementation, use a detection paste to identify and relieve any high spots or binding areas on the internal surface of the crown with a fine-grit diamond bur. This procedure is highly effective in improving seating and reducing the marginal gap.[6]

    • Cement Selection: Use a luting agent with a low film thickness. The American Dental Association (ADA) recommends a film thickness of 25 µm to 40 µm for luting agents.[15]

    • Consistent Seating Pressure: Apply firm and consistent pressure during cementation until the cement has fully set to minimize the final gap.

Data Presentation

Table 1: Comparison of Marginal Gaps by this compound Fabrication Technique

Fabrication TechniqueMaterialMean Marginal Gap (μm)Citation(s)
Slip-CastAlumina22[10]
Electro-Deposition (Wol-Ceram)Alumina35[10]
CAD/CAM (Cerec inLab)Alumina55[10]
CAD/CAM (GN-I System)Alumina66.8[16]
Slip-CastZirconia44.29[17]
CAD/CAMZirconia46.67[17]

Table 2: Effect of Cementation on Marginal Gaps for this compound Crowns

Crown SystemMean Marginal Gap Before Cementation (μm)Mean Marginal Gap After Cementation (μm)Citation(s)
This compound 2000 AL (Cerec)80180[11]
This compound Zirconia56.1684.2[3]
Copy-Milled Zirconia60.1695.2[3]

Experimental Protocols

Methodology for Measuring Marginal Discrepancy via the Silicone Replica Technique

This protocol is a widely used and validated method for evaluating the marginal and internal fit of crowns both in vitro and in vivo.[10][16][18]

Materials:

  • Low-viscosity (light-body) polyvinyl siloxane impression material

  • High-viscosity (heavy-body) polyvinyl siloxane impression material

  • Crown to be evaluated

  • Master die or prepared tooth

  • Scalpel or sharp blade

  • Digital microscope with measurement software (e.g., Hirox Digital Microscope) or Stereomicroscope

Procedure:

  • Crown Preparation: Ensure the internal surface of the crown and the surface of the master die are clean and dry.

  • Application of Light-Body Silicone: Fill the crown completely with the light-body silicone material.

  • Seating the Crown: Seat the filled crown onto the master die or prepared tooth. Apply firm, consistent pressure to simulate clinical seating.

  • Stabilization with Heavy-Body Silicone: While the light-body material is still uncured, cover the entire assembly with the heavy-body silicone to stabilize the light-body film and prevent distortion upon removal.[10]

  • Curing and Removal: Allow the silicone materials to set completely according to the manufacturer's instructions. Carefully remove the heavy-body silicone and then gently tease the crown off the die. The thin light-body silicone replica, representing the cement space, will remain either in the crown or on the die.

  • Replica Removal: Carefully remove the delicate light-body silicone replica from the crown.

  • Sectioning: Using a sharp scalpel, section the replica into predetermined planes (e.g., bucco-lingually and mesio-distally).[16]

  • Measurement: Place the sectioned replica under the microscope. Measure the thickness of the silicone film at multiple predefined points at the margin to determine the marginal gap.[16] Measurements are typically recorded in micrometers (μm).

  • Data Analysis: Calculate the mean and standard deviation of the marginal gap measurements for each crown to ensure consistency and reliability.

Visualizations

Workflow_For_Minimizing_Discrepancy Prep 1. High-Quality Preparation (Smooth, Defined Chamfer/Shoulder) Imp 2. Accurate Impression (Digital Scan Preferred) Prep->Imp Fab 3. Precise Fabrication (e.g., Slip-Cast or 5-Axis CAD/CAM) Imp->Fab TryIn 4. Initial Try-In (Pre-Cementation) Fab->TryIn Adjust 5. Internal Adjustment (Use Fit-Checker, Relieve High Spots) TryIn->Adjust If seating is incomplete FinalSeat 6. Final Seating & Cementation (Low Film-Thickness Cement) TryIn->FinalSeat If fit is passive Adjust->TryIn Re-evaluate fit Result Minimized Marginal Discrepancy (<120µm) FinalSeat->Result

Caption: Workflow for Minimizing this compound Crown Marginal Discrepancy.

Factors_Affecting_Fit center Marginal Fit (Discrepancy) Prep Preparation Quality Prep->center sub_Prep1 Finish Line Config. Prep->sub_Prep1 sub_Prep2 Preparation Smoothness Prep->sub_Prep2 Fab Fabrication Method Fab->center sub_Fab1 CAD/CAM vs. Slip-Cast Fab->sub_Fab1 sub_Fab2 Scanner/Milling Accuracy Fab->sub_Fab2 sub_Fab3 Veneering/Firing Fab->sub_Fab3 Cement Cementation Process Cement->center sub_Cement1 Cement Viscosity Cement->sub_Cement1 sub_Cement2 Internal Adjustments Cement->sub_Cement2 Material Material Properties Material->center sub_Material1 Shrinkage Material->sub_Material1

Caption: Key Factors Influencing the Marginal Fit of this compound Crowns.

References

Technical Support Center: Enhancing the Fracture Resistance of In-Ceram Bridges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the fracture resistance of In-Ceram bridges.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the fabrication and testing of this compound bridges.

Problem Possible Causes Recommended Solutions
Unexpected Fracture During In-Vitro Testing - Inadequate Material Thickness: The core or veneer material may be too thin in critical stress areas. - Sharp Line Angles in Preparation: Stress concentration at sharp angles can lead to crack initiation. - Improper Connector Design: Connectors that are too small or incorrectly shaped can be a weak point.[1] - Suboptimal Firing Protocol: Incorrect sintering or infiltration firing can result in a weakened core material.- Ensure a minimum core thickness as recommended by the manufacturer, particularly in occlusal and connector regions. - Round all line angles on the abutment preparation to reduce stress concentration. - Design connectors with a sufficient cross-sectional area and a U-shaped groove to minimize stress.[2] - Strictly adhere to the manufacturer's recommended firing schedules and temperatures.[3]
Debonding of the Bridge From the Abutment - Inadequate Surface Treatment: The intaglio surface of the bridge may not have been properly prepared for bonding. - Contamination of Bonding Surfaces: Saliva, blood, or other contaminants can interfere with adhesion.[4] - Incorrect Cementation Technique: The choice of luting cement and its application method are critical for a strong bond.[5][6]- For glass-infiltrated alumina (B75360), sandblasting with aluminum oxide followed by silanization is recommended to enhance micromechanical and chemical bonding.[7][8] - Ensure a clean and dry bonding surface by using a rubber dam and thoroughly cleaning the preparation before cementation. - Use a resin cement with a proven track record for bonding all-ceramic restorations and follow the manufacturer's instructions precisely.[6][9]
Fracture Originating from the Connector Area - Insufficient Connector Dimensions: The height and width of the connector may be inadequate to withstand occlusal forces. - Stress Concentration at the Connector-Abutment Junction: Sharp angles in this area can act as stress risers.[1]- Increase the connector dimensions, particularly in the gingival-occlusal direction, without impinging on the gingival tissues.[2] - Ensure a smooth transition from the connector to the abutment crowns in the bridge design.
Chipping of the Veneering Porcelain - Inadequate Core Support: The underlying this compound core may not provide sufficient support for the veneering ceramic. - Mismatched Coefficient of Thermal Expansion (CTE): A significant difference in CTE between the core and veneer materials can lead to stress and chipping. - Occlusal Trauma: High occlusal forces, especially during excursive movements, can cause chipping.[10]- Design the core to provide uniform support for the veneering porcelain, avoiding thin, unsupported areas.[2] - Use a veneering porcelain that is specifically designed for and has a compatible CTE with the this compound core material. - Perform a thorough occlusal analysis and adjust the restoration to ensure a balanced occlusion and avoid premature contacts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enhancement of fracture resistance in this compound bridges.

Q1: What is the primary cause of fractures in this compound bridges?

A1: The primary cause of fracture in ceramic restorations is the propagation of cracks from stress-concentrating flaws.[11] For this compound bridges, these fractures often originate in areas of high tensile stress, such as the connector regions or the cervical margin.[1] Inadequate design, such as sharp line angles or insufficient connector size, can exacerbate stress concentration and increase the risk of fracture.[1][2]

Q2: How does the design of the bridge influence its fracture resistance?

A2: The design of an all-ceramic bridge is a critical factor in its long-term success.[12] Key design principles for enhancing fracture resistance include:

  • Adequate Connector Dimensions: Connectors should have the maximum possible occluso-gingival depth without impinging on the gingiva.[2]

  • Anatomical Core Support: The core should be designed to mimic the underlying tooth structure, providing uniform support to the veneering porcelain.

  • Rounded Line Angles: All sharp internal line angles in the preparation should be rounded to reduce stress concentration.

  • Optimized Pontic Design: The pontic should have minimal contact with the gingival tissues and be designed for easy cleaning.[2]

Q3: What role does surface treatment play in preventing fractures?

A3: Surface treatments are crucial for improving the bond strength between the this compound bridge and the tooth structure, which in turn enhances the overall fracture resistance of the restoration system.[7][8] For this compound alumina, which is a glass-infiltrated alumina ceramic, the recommended surface treatment involves airborne particle abrasion with aluminum oxide to create micromechanical retention, followed by the application of a silane (B1218182) coupling agent to facilitate a chemical bond with the resin cement.[7]

Q4: Which cementation technique is recommended for this compound bridges to maximize fracture resistance?

A4: The use of adhesive resin cements is generally recommended for cementing this compound bridges to enhance their fracture resistance.[5][9] Resin cements can bond to both the tooth structure and the internal surface of the ceramic restoration, effectively creating a monoblock that distributes stress more evenly.[6] The choice between a self-adhesive resin cement and a conventional resin cement with a separate bonding agent may depend on the specific clinical situation, but both have been shown to provide higher fracture resistance compared to non-adhesive luting agents like zinc phosphate (B84403) cement.[5]

Q5: Can the fracture resistance of this compound material itself be improved?

A5: Yes, the inherent fracture resistance of the this compound material is influenced by its composition and microstructure. This compound is a system of glass-infiltrated ceramics, with variations like this compound Alumina, this compound Spinell, and this compound Zirconia.[13] this compound Zirconia, for instance, incorporates zirconia particles to enhance the fracture toughness of the material compared to this compound Alumina.[14][15] Research has also explored topological design optimization to strategically distribute different ceramic materials within a bridge to minimize fracture incidence.[16][17]

Quantitative Data on Mechanical Properties

The following table summarizes the mechanical properties of different this compound materials, providing a basis for material selection in research and development.

MaterialFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)Reference(s)
This compound Alumina 300 - 6003.1 - 4.6[13][18]
This compound Zirconia ~6204.0 - 4.8[14][15][18]
This compound Spinell ~350-[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the fracture resistance of this compound bridges.

Three-Point Flexural Strength Test

This test is commonly used to determine the flexural strength of ceramic materials.

  • Specimen Preparation: Prepare bar-shaped specimens of the this compound material with standardized dimensions (e.g., as per ISO 6872).

  • Testing Apparatus: Utilize a universal testing machine with a three-point bending fixture.

  • Procedure:

    • Place the specimen on two supports.

    • Apply a load at the center of the specimen at a constant crosshead speed until fracture occurs.

    • Record the fracture load.

  • Calculation: Calculate the flexural strength (σ) using the following formula: σ = 3FL / 2bd² Where:

    • F is the fracture load.

    • L is the support span.

    • b is the width of the specimen.

    • d is the thickness of the specimen.

Fracture Toughness (Indentation Fracture Method)

This method is used to assess the material's resistance to crack propagation.

  • Specimen Preparation: Prepare polished, flat specimens of the this compound material.

  • Indentation: Create a controlled crack by applying a specific load to the surface using a Vickers indenter.

  • Measurement: Measure the length of the radial cracks emanating from the corners of the indentation using a microscope.

  • Calculation: Calculate the fracture toughness (KIC) using a formula that relates the indentation load and the crack length.

Fractographic Analysis

This qualitative method is used to analyze the fracture surfaces to identify the origin and cause of failure.[19][20][21]

  • Specimen Collection: Carefully retrieve the fractured pieces of the this compound bridge.

  • Microscopic Examination: Examine the fracture surfaces using a scanning electron microscope (SEM).

  • Feature Identification: Identify characteristic fractographic features such as the fracture origin (mirror, mist, hackle regions), arrest lines, and compression curls.[20]

  • Analysis: Trace the crack propagation path back to the initiation site to determine the cause of failure, which could be a processing defect, a surface flaw, or a design-related stress concentration.[19][21][22]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to enhancing the fracture resistance of this compound bridges.

experimental_workflow cluster_prep Specimen Preparation cluster_test Mechanical Testing cluster_analysis Analysis prep This compound Bridge Fabrication design Bridge Design Optimization prep->design surface_treat Surface Treatment Application design->surface_treat flex_test Flexural Strength Test surface_treat->flex_test Test Group 1 fracture_toughness Fracture Toughness Test surface_treat->fracture_toughness Test Group 2 fatigue_test Fatigue Loading surface_treat->fatigue_test Test Group 3 data_analysis Data Analysis & Comparison flex_test->data_analysis fracture_toughness->data_analysis fractography Fractographic Analysis fatigue_test->fractography fractography->data_analysis

Caption: Experimental workflow for evaluating fracture resistance.

troubleshooting_fracture cluster_origin Identify Fracture Origin cluster_cause Determine Probable Cause cluster_solution Implement Corrective Action start This compound Bridge Fracture Observed origin_connector Connector Area start->origin_connector origin_margin Cervical Margin start->origin_margin origin_occlusal Occlusal Surface start->origin_occlusal cause_design Design Flaw (e.g., small connector) origin_connector->cause_design cause_prep Preparation Error (e.g., sharp angles) origin_margin->cause_prep cause_fabrication Fabrication Defect (e.g., porosity) origin_occlusal->cause_fabrication cause_occlusion Occlusal Trauma origin_occlusal->cause_occlusion solution_redesign Redesign Bridge cause_design->solution_redesign solution_reprepare Refine Preparation Technique cause_prep->solution_reprepare solution_optimize_fab Optimize Fabrication Protocol cause_fabrication->solution_optimize_fab solution_adjust_occlusion Perform Occlusal Adjustment cause_occlusion->solution_adjust_occlusion

Caption: Troubleshooting logic for this compound bridge fractures.

References

Technical Support Center: Overcoming Challenges in Milling In-Ceram Zirconia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the milling of In-Ceram zirconia.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the milling of this compound zirconia restorations.

Issue: Chipping or Fracturing of Margins During Milling

Possible Causes:

  • Dull or Worn Milling Burs: The cutting edges of the burs degrade over time, leading to increased pressure and heat on the zirconia, causing chipping.[1]

  • Incorrect Milling Parameters: Milling too quickly or with excessive force can introduce micro-fractures.[2]

  • Inadequate Margin Thickness in Design: Designing margins thinner than the recommended minimum can make them susceptible to fracture during milling. A margin line offset of at least 0.2 μm (200 microns) is critical.[1]

  • Poor Quality Zirconia Blocks: this compound zirconia is a high-quality material, but variations in block density or the presence of voids in lower quality zirconia can lead to chipping.

  • Machine Calibration Issues: An improperly calibrated milling machine may not accurately follow the designed toolpath, leading to excessive force on the margins.[3]

Solutions:

  • Regularly Inspect and Replace Burs: Establish a schedule for inspecting burs for wear and replace them as needed. Consider using higher quality burs, such as diamond-coated ones, for improved longevity and cutting efficiency.[1]

  • Optimize Milling Parameters: For Sirona's inLab MC XL system, ensure the correct milling program for VITA this compound YZ is selected.[4][5] If using other systems, consult the manufacturer for recommended parameters.

  • Adjust Design Parameters: Ensure that the design software settings incorporate an adequate margin line offset. For thin margins, consider bulking them out slightly in the design phase.[1][2][3]

  • Ensure Proper Work Holding: Securely fix the zirconia block in the milling chamber to prevent any movement or vibration during the process.

  • Maintain and Calibrate Equipment: Regularly calibrate the milling unit according to the manufacturer's instructions to ensure accuracy.[3]

Issue: Poor Surface Finish and Roughness

Possible Causes:

  • Worn or Inappropriate Milling Burs: Dull burs can drag across the material instead of cutting cleanly, resulting in a rough surface. The type of bur (e.g., uncoated, DLC coated, CVD diamond coated) also impacts the finish.

  • Incorrect Spindle Speed and Feed Rate: An imbalance between the rotation speed of the bur and the rate at which it moves through the material can lead to chatter and a poor finish.

  • Vibrations during Milling: Vibrations from the milling machine or an insecurely held workpiece can translate into an uneven surface.

Solutions:

  • Use High-Quality, Sharp Burs: Select the appropriate type of bur for this compound zirconia and ensure it is sharp. Diamond-coated burs can provide a smoother finish.

  • Optimize Milling Strategy: Employ a two-stage milling process with a roughing pass to remove the bulk of the material followed by a finishing pass with a finer bur and slower feed rate for a smoother surface.

  • Ensure Machine Stability: Place the milling machine on a stable, level surface to minimize vibrations. Check for and address any mechanical issues that could be causing excessive vibration.

Issue: Inaccurate Fit of the Final Restoration

Possible Causes:

  • Incorrect Scaling Factor for Sintering: The enlargement factor used during milling to compensate for shrinkage during sintering may be inaccurate.

  • Machine Calibration Errors: An uncalibrated machine will not mill the restoration to the precise dimensions of the CAD design.[3]

  • Distortion During Sintering: Improper support of the restoration in the sintering furnace can lead to warping.

  • Errors in the Digital Design: Inaccuracies in the initial scan or the design of the restoration will be translated into the milled product.

Solutions:

  • Verify Sintering Shrinkage: Use the sintering parameters and shrinkage factor provided by VITA for this compound YZ to ensure accurate final dimensions.

  • Regular Machine Calibration: Perform regular calibration of the milling machine to maintain its accuracy.[3]

  • Proper Sintering Protocol: Ensure the restoration is adequately and evenly supported in the sintering furnace according to the manufacturer's guidelines.

  • Review Digital Workflow: Double-check the accuracy of the digital impression and the design parameters in the CAD software before milling.

Frequently Asked Questions (FAQs)

Q1: What makes this compound zirconia challenging to mill compared to other materials?

A1: this compound zirconia, a type of yttria-stabilized tetragonal zirconia polycrystal (Y-TZP), is a high-strength ceramic.[6] Its hardness and toughness, while desirable for final restorations, make it abrasive and demanding to mill.[6] The material's brittleness also makes it susceptible to chipping and micro-fracturing if not milled with appropriate parameters and tooling.

Q2: How often should I change my milling burs when working with this compound zirconia?

A2: The lifespan of a milling bur depends on several factors, including the type of bur, the number of units milled, and the complexity of the restorations. It is crucial to monitor the condition of the burs regularly for signs of wear, such as dulling of the cutting edges or a noticeable decline in the quality of the milled surface. Some advanced milling systems track tool usage and will prompt for a replacement. As a general guideline, it is better to replace burs proactively to avoid costly failures of restorations.[1]

Q3: Can I use the same milling strategy for this compound zirconia as I do for other dental ceramics?

A3: No, it is not recommended. Each ceramic material has unique mechanical properties that require specific milling strategies. For VITA this compound YZ, it is important to use the designated milling program within your CAD/CAM software, such as the VITA this compound YZ program in the Sirona inLab system.[4][5] These programs are optimized with the correct speeds, feed rates, and toolpaths for that specific material.

Q4: What is the significance of fracture toughness in the context of milling this compound zirconia?

A4: Fracture toughness is a measure of a material's resistance to crack propagation.[4] Zirconia generally has a high fracture toughness compared to other dental ceramics.[4] During milling, the process introduces stresses that can initiate small cracks. A material with high fracture toughness, like this compound zirconia, is better able to resist the growth of these cracks, reducing the risk of catastrophic failure (fracture) during the milling process or in clinical use. However, it's important to note that more translucent zirconia materials may have lower fracture toughness than their more opaque counterparts.[4]

Q5: What are the ideal design parameters for this compound zirconia restorations to ensure successful milling?

A5: To ensure successful milling, it is crucial to adhere to the manufacturer's design guidelines for minimum wall thickness and connector dimensions. For VITA this compound YZ, a chamfer or shoulder with a rounded inner angle is recommended for the preparation. The vertical preparation angle should be at least 3°, and all transitions should be rounded.[6] As mentioned earlier, a margin line offset of at least 200 microns is critical to prevent chipping.[1]

Data Presentation

Table 1: Recommended Milling Parameters for Zirconia (General Guidance)

ParameterRecommended Value/RangeRationale
Spindle Speed 40,000 - 60,000 RPMHigher speeds can reduce chipping but may increase tool wear.
Feed Rate 500 - 1500 mm/minSlower feed rates generally result in a better surface finish.
Tool Diameter 1.0 - 2.5 mm (Roughing) 0.5 - 1.0 mm (Finishing)Smaller diameter tools are used for finer details and finishing passes.
Step-over 0.2 - 0.6 mmThe distance between adjacent toolpaths; a smaller step-over improves surface finish but increases milling time.
Depth of Cut 0.5 - 1.0 mm per passA conservative depth of cut reduces stress on the material and the tool.

Note: These are general guidelines. Always refer to the specific recommendations from the manufacturers of your this compound zirconia blocks, milling machine, and CAD/CAM software.

Experimental Protocols

Protocol 1: Evaluation of Milling Accuracy

This protocol describes a method for assessing the dimensional accuracy of milled this compound zirconia crowns.

Methodology:

  • Digital Design: Scan a prepared tooth model using a laboratory scanner and design a standard crown using CAD software. Save the final design as an STL file.

  • Milling: Mill a set number of crowns from this compound zirconia blocks using the standardized milling parameters you wish to evaluate.

  • Post-Sintering Scanning: After sintering according to the manufacturer's instructions, scan the milled crowns using the same laboratory scanner to create a post-milling STL file for each crown.

  • 3D Comparison: Use a 3D analysis software (e.g., Geomagic Control X) to superimpose the post-milling STL file over the original CAD design STL file.

  • Data Analysis: The software can calculate the average positive and negative deviations between the two models, providing a quantitative measure of the milling accuracy (trueness). This can be visualized as a color map to identify areas of discrepancy.[7]

Protocol 2: Determination of Fracture Toughness

This protocol outlines a common method for measuring the fracture toughness of dental ceramics.

Methodology:

  • Specimen Preparation: Prepare bar-shaped specimens of this compound zirconia with standardized dimensions according to ISO 6872.

  • Notch Creation: Create a sharp, straight-through notch in the center of each specimen using a thin diamond wheel. This is known as the Single Edge "V" Notch Beam (SEVNB) method.[8]

  • Three-Point Bending Test: Place the notched specimen on a three-point bending fixture in a universal testing machine. The notch should be on the side subjected to tensile stress.

  • Load Application: Apply a compressive load at a constant crosshead speed until the specimen fractures. Record the load at which fracture occurs.

  • Fracture Toughness Calculation: The fracture toughness (KIC) can be calculated using the fracture load, specimen dimensions, and notch geometry with the appropriate formula for the SEVNB method.[8]

Mandatory Visualization

TroubleshootingWorkflow Start Milling Defect Observed (e.g., Chipping, Cracking) CheckBurs Inspect Milling Burs for Wear Start->CheckBurs WornBurs Burs are Worn/Dull CheckBurs->WornBurs ReplaceBurs Replace Burs WornBurs->ReplaceBurs Yes CheckParams Review Milling Parameters WornBurs->CheckParams No ReplaceBurs->CheckParams IncorrectParams Parameters Incorrect? CheckParams->IncorrectParams AdjustParams Adjust to Manufacturer's Recommendations IncorrectParams->AdjustParams Yes CheckDesign Examine CAD Design IncorrectParams->CheckDesign No AdjustParams->CheckDesign ThinMargins Margins Too Thin? CheckDesign->ThinMargins AdjustDesign Increase Margin Thickness/ Add Margin Offset ThinMargins->AdjustDesign Yes CheckMachine Verify Machine Calibration ThinMargins->CheckMachine No AdjustDesign->CheckMachine MachineIssue Calibration Off? CheckMachine->MachineIssue Recalibrate Recalibrate Milling Machine MachineIssue->Recalibrate Yes End Problem Resolved MachineIssue->End No Recalibrate->End

Caption: Troubleshooting workflow for milling defects in this compound zirconia.

MillingParameterRelationship cluster_params Milling Parameters cluster_outcomes Restoration Quality SpindleSpeed Spindle Speed SurfaceFinish Surface Finish SpindleSpeed->SurfaceFinish + MarginIntegrity Margin Integrity SpindleSpeed->MarginIntegrity + MillingTime Milling Time SpindleSpeed->MillingTime - FeedRate Feed Rate FeedRate->SurfaceFinish - FeedRate->MarginIntegrity - FeedRate->MillingTime - ToolSharpness Tool Sharpness ToolSharpness->SurfaceFinish + ToolSharpness->MarginIntegrity + Accuracy Dimensional Accuracy ToolSharpness->Accuracy + MarginOffset Margin Offset MarginOffset->MarginIntegrity +

Caption: Relationship between milling parameters and restoration quality.

References

Technical Support Center: Control of Glass Infiltration for Consistent Density

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glass infiltration processes. The aim is to help users achieve consistent and predictable density in their infiltrated components.

Frequently Asked Questions (FAQs)

Q1: What is the glass infiltration process?

A1: Glass infiltration is a technique used to fabricate dense composite materials. It involves preparing a porous preform, typically from a ceramic or a refractory metal, and then infiltrating it with molten glass. The molten glass fills the pores of the preform through capillary action, and upon cooling, solidifies to create a dense composite with enhanced mechanical and physical properties.[1][2]

Q2: What are the key factors influencing the final density of an infiltrated part?

A2: The final density of a glass-infiltrated component is primarily influenced by several factors:

  • Preform Porosity: The volume and interconnectivity of pores in the initial preform directly impact the extent of glass infiltration.[3]

  • Infiltration Temperature: The temperature must be high enough to ensure the glass has a sufficiently low viscosity to flow and penetrate the pores effectively.[4][5]

  • Infiltration Time: The duration of the process must be adequate to allow for complete penetration of the molten glass throughout the preform.

  • Infiltration Pressure/Atmosphere: Applying pressure or using a vacuum can assist in the infiltration process, particularly for very fine pores or high-viscosity glasses.[3][6]

  • Wettability: The molten glass must be able to wet the surface of the preform material to be drawn into the pores by capillary action.

  • Glass Viscosity: The viscosity of the molten glass is a critical parameter. Lower viscosity generally leads to more effective infiltration.[4][5]

Q3: How can I measure the density of my infiltrated samples?

A3: The density of infiltrated samples, which may contain residual porosity, can be accurately measured using the Archimedes method. This technique involves weighing the sample in air (dry weight), then weighing it after it has been saturated with a liquid of known density (saturated weight), and finally weighing it while submerged in the same liquid (submerged weight). These values allow for the calculation of bulk density, apparent porosity, and other relevant properties.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the glass infiltration process that can lead to inconsistent density.

Problem Potential Causes Recommended Solutions
Low Final Density / Incomplete Infiltration 1. Infiltration temperature is too low, resulting in high glass viscosity.2. Infiltration time is too short.3. Poor wetting of the preform by the molten glass.4. High preform density with isolated (closed) pores.5. Trapped gas in the pores.1. Increase the infiltration temperature to lower the glass viscosity. Consult viscosity-temperature data for the specific glass being used.2. Increase the infiltration holding time to allow for complete penetration.3. Ensure the preform and glass are chemically compatible for good wettability. Surface treatment of the preform may be necessary.4. Optimize the preform fabrication process to ensure interconnected porosity.5. Conduct the infiltration process under a vacuum to remove trapped gases.[6]
Non-uniform Density / Density Gradients 1. Uneven temperature distribution in the furnace.2. Inconsistent porosity distribution in the preform.3. Insufficient amount of glass for complete infiltration.4. Premature solidification of the glass in some regions.1. Calibrate and profile the furnace to ensure a uniform temperature zone.2. Improve the preform manufacturing process to achieve a homogeneous pore structure.3. Ensure an adequate and uniform application of the glass frit or slurry to the preform surface.4. Optimize the heating and cooling rates to ensure uniform infiltration before solidification.
Presence of Voids or Bubbles in the Infiltrated Part 1. Gas evolution from the preform or glass at high temperatures.2. Air entrapment during the infiltration process.3. Incomplete filling of larger pores due to rapid infiltration into smaller pores.1. Pre-heat the preform and glass to degas them before infiltration.2. Use a vacuum environment during infiltration to remove air from the pores.3. Control the heating rate to allow for uniform infiltration and escape of any trapped gases.
Cracking of the Infiltrated Part During Cooling 1. Mismatch in the coefficient of thermal expansion (CTE) between the glass and the preform material.2. Rapid or non-uniform cooling.1. Select a glass with a CTE that is closely matched to the preform material.2. Implement a controlled cooling schedule (annealing) to relieve thermal stresses.

Data Presentation: Process Parameters and Their Impact on Density

The following tables provide examples of how key process parameters can influence the final density of glass-infiltrated ceramics. The data presented here is sourced from specific studies and should be used as a general guide. Optimal parameters will vary depending on the specific materials and equipment used.

Table 1: Effect of Infiltration Time on Porosity of Alumina-Zirconia Composites

Infiltration Holding Time (minutes)Resulting Porosity (%)
30~12
60~8
120~5
300~4

Source: Adapted from data on soda-lime glass infiltration into alumina-zirconia composites.[10]

Table 2: Influence of Preform Porosity and Infiltration Method on Final Composite Properties

Preform Pore SizeInfiltration MethodFinal Residual Porosity (%)
Smallest PoresPressure-Vacuum Infiltration< 1
Smallest PoresGas-Pressure Infiltration< 1
Largest PoresPressure-Vacuum Infiltration< 5
Largest PoresGas-Pressure Infiltration< 5

Source: Adapted from a study on AlSi12CuMgNi infiltration into porous Al2O3 preforms.[3]

Table 3: Viscosity of Commercial Glasses at Different Temperatures

Glass TypeTemperature for Viscosity of 10 Pa·s (°C)Temperature for Viscosity of 100 Pa·s (°C)
Soda-Lime-Silica Container Glass~1380~1150
Low Expansion Borosilicate Glass~1550~1250
E-Glass~1450~1200

Source: Adapted from data on high-temperature viscosity of commercial glasses.[4][5] This data illustrates the importance of temperature control to achieve a target viscosity for infiltration.

Experimental Protocols

Protocol 1: Density Measurement of Infiltrated Parts by the Archimedes Method

This protocol describes the determination of bulk density and apparent porosity of a glass-infiltrated sample.

Materials and Equipment:

  • Analytical balance (readable to 0.0001 g) with a setup for suspended weighing

  • Beaker of distilled water (or another liquid of known density that does not react with the sample)

  • Fine wire for suspending the sample

  • Thermometer

  • Boiling apparatus (optional, for ensuring saturation)

  • Lint-free cloth

Procedure:

  • Dry Weight (Wd):

    • Thoroughly dry the infiltrated sample in an oven until a constant weight is achieved.

    • Allow the sample to cool to room temperature in a desiccator.

    • Weigh the dry sample on the analytical balance. Record this weight as Wd.

  • Saturated Weight (Ws):

    • Immerse the sample in the liquid (e.g., distilled water) at room temperature.

    • To ensure complete saturation of any open pores, either allow the sample to soak for an extended period (e.g., 24 hours) or boil the sample in the liquid for at least 2 hours, followed by cooling to room temperature while still submerged.

    • Once saturated, remove the sample from the liquid, and quickly but gently blot the surface with a damp, lint-free cloth to remove excess surface liquid.

    • Immediately weigh the saturated sample. Record this weight as Ws.

  • Submerged Weight (Wi):

    • Place the beaker of liquid on the balance's suspended weighing platform.

    • Suspend the saturated sample from the balance's hook using the fine wire, ensuring it is fully submerged in the liquid and not touching the sides or bottom of the beaker.

    • Record the weight of the submerged sample. Record this weight as Wi.

    • Measure and record the temperature of the liquid to determine its precise density (ρl).

Calculations:

  • Bulk Density (ρb): ρb = (Wd * ρl) / (Ws - Wi)

  • Apparent Porosity (%): P = ((Ws - Wd) / (Ws - Wi)) * 100

Protocol 2: General Procedure for Glass Infiltration

This protocol provides a general workflow for the glass infiltration process. Specific temperatures, times, and atmospheres will need to be optimized for the particular materials system.

Materials and Equipment:

  • Porous preform

  • Glass powder or frit

  • High-temperature furnace (with optional vacuum or controlled atmosphere capabilities)

  • Crucible or setter plate compatible with the materials

  • Mortar and pestle or ball mill for grinding glass (if necessary)

  • Screen printing or slurry application equipment

Procedure:

  • Preform Preparation:

    • Fabricate the porous preform to the desired shape and porosity. Ensure the preform is clean and dry.

    • Characterize the preform's porosity and pore size distribution if possible.

  • Glass Application:

    • If starting with bulk glass, grind it into a fine powder.

    • Apply the glass powder to the surface of the preform. This can be done by:

      • Dry pressing the powder onto the surface.

      • Creating a slurry of the glass powder with a binder and painting or screen-printing it onto the preform.

      • Placing the preform on a bed of glass powder.

  • Infiltration Cycle:

    • Place the preform with the applied glass onto a suitable setter plate in the furnace.

    • Heat the furnace to the infiltration temperature. The heating rate should be controlled to prevent thermal shock to the preform.

    • The infiltration temperature should be chosen based on the viscosity of the glass. A viscosity in the range of 10-1000 Pa·s is often suitable.

    • Hold at the infiltration temperature for a sufficient time to allow for complete penetration of the glass into the preform. This time can range from minutes to several hours depending on the preform size and porosity, and the glass viscosity.

    • If using a vacuum, it should be applied before the glass melts and maintained during infiltration.

  • Cooling and Finishing:

    • After the infiltration hold, cool the furnace in a controlled manner to prevent thermal shock and cracking. An annealing step just above the glass transition temperature may be necessary to relieve stresses.

    • Once cooled, remove the part from the furnace.

    • Excess glass on the surface can be removed by grinding, sandblasting, or machining.

Visualizations

Experimental Workflow for Glass Infiltration and Density Measurement

experimental_workflow cluster_preform Preform Preparation cluster_infiltration Infiltration Process cluster_post Post-Processing & Analysis preform_fab Fabricate Porous Preform preform_char Characterize Porosity preform_fab->preform_char glass_app Apply Glass Powder/Slurry preform_char->glass_app heating Heat to Infiltration Temp. glass_app->heating hold Hold for Infiltration heating->hold cooling Controlled Cooling hold->cooling finishing Remove Excess Glass cooling->finishing density_meas Measure Density (Archimedes) finishing->density_meas troubleshooting_low_density start Problem: Low Final Density check_temp Is Infiltration Temperature Sufficiently High? start->check_temp check_time Is Infiltration Time Sufficiently Long? check_temp->check_time Yes increase_temp Action: Increase Temperature check_temp->increase_temp No check_porosity Does Preform Have Interconnected Porosity? check_time->check_porosity Yes increase_time Action: Increase Holding Time check_time->increase_time No check_wetting Is Wetting Between Glass and Preform Adequate? check_porosity->check_wetting Yes optimize_preform Action: Optimize Preform Fabrication check_porosity->optimize_preform No check_materials Action: Check Material Compatibility / Surface Treatment check_wetting->check_materials No end_node Re-evaluate Density check_wetting->end_node Yes increase_temp->end_node increase_time->end_node optimize_preform->end_node check_materials->end_node

References

Technical Support Center: Addressing Chipping of Veneering Porcelain on In-Ceram Restorations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of veneering porcelain chipping on VITA In-Ceram Alumina (B75360) and Zirconia restorations. The information is tailored for researchers, scientists, and drug development professionals working with these materials in a laboratory setting.

Troubleshooting Guide

This section addresses specific problems that may arise during the fabrication and testing of this compound restorations, leading to chipping of the veneering porcelain.

Problem Potential Cause Recommended Solution
Chipping at the Margin Inadequate framework support at the margin.Ensure the framework provides adequate, uniform support for the veneering porcelain, with a thickness of at least 0.5 mm.[1] The substructure should be a reduced anatomical replica of the final tooth form.[2][3]
High stress concentration due to sharp angles in the framework design.Round all sharp line angles on the framework to reduce stress concentration. Avoid deep grooves in the connector areas of bridges.[4]
Delamination or Chipping of Larger Sections Mismatch in the Coefficient of Thermal Expansion (CTE) between the this compound core and the veneering porcelain.Select a veneering porcelain with a CTE that is slightly lower than the this compound core material. This creates beneficial compressive stresses in the veneer upon cooling.[5] A CTE difference of approximately 0.77-0.87 x 10⁻⁶/°C is recommended for zirconia cores.[6]
Improper firing cycle (e.g., too rapid heating or cooling).Follow the manufacturer's recommended firing schedules for the specific veneering porcelain. For zirconia frameworks, a slower cooling rate is often advised to minimize residual stress due to its low thermal conductivity.[5]
Fracture within the Veneering Porcelain (Cohesive Failure) Inadequate porcelain thickness or unsupported porcelain.Maintain a uniform veneer thickness between 0.7 mm and 1.2 mm, not exceeding 2 mm.[2][3][5] Ensure the framework design provides proper support for the entire veneer.
Occlusal overload or improper occlusal design in the final restoration.During the design phase, ensure proper occlusal contacts and avoid placing margins in areas of high occlusal stress.[7]
Bubbles or Voids in the Porcelain Contamination of the porcelain powder or mixing liquid.Use clean instruments and mixing pads. Ensure the working environment is free of dust and other contaminants.[8]
Trapped air during porcelain application.Apply porcelain in small increments, ensuring proper condensation to eliminate air pockets.
Incorrect firing parameters.Verify the accuracy of the furnace temperature and follow the recommended firing cycle, including pre-drying and vacuum levels.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of veneering porcelain chipping on this compound restorations?

A1: The most frequently cited cause is a mismatch in the coefficient of thermal expansion (CTE) between the this compound core and the veneering porcelain.[5] This mismatch can lead to the development of residual stresses at the interface, ultimately causing the porcelain to chip or delaminate. Other significant factors include improper framework design that fails to provide adequate support for the veneer, and occlusal overload on the final restoration.[5][7]

Q2: How can I select the appropriate veneering porcelain for my this compound core?

A2: It is crucial to select a veneering porcelain that is specifically designed for use with high-strength alumina or zirconia core materials. The most critical factor is the CTE. The veneering porcelain should have a CTE that is slightly lower than that of the this compound core material to induce compressive stresses upon cooling, which helps to prevent cracking.[5][10] Always refer to the manufacturer's specifications for both the this compound material and the veneering porcelain to ensure compatibility.

Q3: What are the key considerations for the framework design to prevent chipping?

A3: The framework should be designed to provide uniform support for the veneering porcelain, essentially creating a miniature version of the final tooth anatomy.[2][3] A minimum core thickness of 0.5 mm is recommended.[1] All sharp edges and angles should be rounded to minimize stress concentration. For bridges, the connector areas must be sufficiently large and rounded to withstand functional stresses.[4]

Q4: Can the firing process influence the likelihood of chipping?

A4: Yes, the firing process is critical. Adhering to the recommended firing schedule for the specific porcelain is essential. Due to the low thermal conductivity of zirconia, a slower cooling rate is often recommended for this compound Zirconia restorations to reduce the buildup of thermal stresses between the core and the veneer.[5] Ensure your furnace is properly calibrated to the manufacturer's specifications.

Q5: Is surface treatment of the this compound core necessary before applying the veneering porcelain?

A5: While some surface treatments like sandblasting are used for other ceramic systems, for this compound, it's generally not recommended to sandblast the surface before veneering as it can introduce surface flaws and potentially weaken the bond.[5] It is more important to ensure the surface is clean and free of any contaminants before applying the liner and porcelain.

Q6: What should I do if I observe a small chip in the veneering porcelain after fabrication?

A6: For minor chips, it may be possible to polish the affected area to a smooth finish. However, for larger fractures, an intraoral repair using composite resin or a ceramic veneer may be considered in a clinical setting.[8] In a research context, a chipped specimen may need to be discarded from the study group to maintain data integrity, depending on the experimental design.

Quantitative Data

The following tables summarize key physical and mechanical properties of this compound core materials and compatible VITA veneering porcelains. This data is essential for material selection and for understanding the potential for CTE mismatch.

Table 1: Properties of this compound Core Materials

MaterialCompositionFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)CTE (10⁻⁶/°C)
This compound AluminaGlass-infiltrated alumina~400-600~3.5 - 4.5~7.3
This compound ZirconiaZirconia-reinforced alumina~600-800~4.5 - 5.5~8.0

Note: Values are approximate and can vary based on specific product generation and testing methodology.

Table 2: Properties of Compatible VITA Veneering Porcelains

MaterialRecommended forFlexural Strength (MPa)CTE (10⁻⁶/°C)
VITA VM7This compound Alumina, Zirconia~90~6.0 - 7.4
VITA VM9Zirconia~100~8.9 - 9.2
VITA VM13Metal-ceramics (can be used off-label with caution)~90~12.9 - 13.8

Data compiled from manufacturer information and scientific literature. Always consult the latest manufacturer documentation for precise values.

Experimental Protocols

Shear Bond Strength Testing of Veneering Porcelain to this compound

This protocol outlines a common method for evaluating the bond strength between the veneering porcelain and the this compound core.

1. Specimen Preparation:

  • Fabricate this compound core specimens (typically discs or blocks) according to the manufacturer's instructions.
  • Apply the selected veneering porcelain to a standardized area on the core surface. A jig can be used to ensure consistent veneer dimensions.
  • Fire the veneered specimens according to the porcelain manufacturer's recommended schedule.
  • Embed the specimens in acrylic resin for mounting in the testing machine.

2. Testing Procedure:

  • Secure the embedded specimen in a universal testing machine equipped with a shear loading fixture.
  • Apply a shear force at the core-veneer interface at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.
  • Record the load at failure (in Newtons).

3. Data Analysis:

  • Calculate the shear bond strength (in MPa) by dividing the failure load by the bonded surface area (in mm²).
  • Analyze the fracture surfaces under a stereomicroscope or scanning electron microscope (SEM) to determine the failure mode (adhesive, cohesive in porcelain, cohesive in core, or mixed).

Coefficient of Thermal Expansion (CTE) Measurement

1. Specimen Preparation:

  • Prepare bar-shaped specimens of both the this compound core material and the veneering porcelain according to the specifications of the dilatometer.

2. Measurement:

  • Use a calibrated dilatometer to measure the change in length of the specimens as they are heated and cooled over a defined temperature range (e.g., 25°C to 500°C).
  • The instrument software will calculate the CTE based on the recorded thermal expansion and contraction.

Visualizations

experimental_workflow cluster_prep Specimen Preparation cluster_testing Shear Bond Strength Test cluster_analysis Data Analysis p1 Fabricate this compound Core p2 Apply Veneering Porcelain p1->p2 p3 Fire Veneered Specimen p2->p3 p4 Embed in Resin p3->p4 t1 Mount in Universal Testing Machine p4->t1 t2 Apply Shear Force at Interface t1->t2 t3 Record Failure Load t2->t3 a1 Calculate Shear Bond Strength (MPa) t3->a1 a2 Analyze Failure Mode (SEM) a1->a2

Caption: Experimental workflow for shear bond strength testing.

logical_relationship cluster_material Material Properties cluster_fabrication Fabrication Process cluster_clinical Clinical Factors cause Primary Causes of Chipping cte CTE Mismatch cause->cte strength Low Veneer Strength cause->strength design Inadequate Framework Design cause->design firing Improper Firing Cycle cause->firing bonding Poor Bonding cause->bonding occlusion Occlusal Overload cause->occlusion

Caption: Logical relationship of factors contributing to porcelain chipping.

References

Technical Support Center: Refining Polishing Techniques for In-Ceram Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their polishing techniques for In-Ceram surfaces.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the polishing of this compound, a glass-infiltrated alumina (B75360) ceramic.

Q1: After the initial grinding stage, I notice chipping and microcracks along the margins of my this compound sample. What is causing this and how can I prevent it?

A: Chipping and microcracking during the initial grinding phase are common issues when preparing ceramic materials. The primary causes are excessive pressure, the use of a coarse diamond bur, or overheating. This compound, being a brittle material, is susceptible to fracture if not handled with care.

Troubleshooting Steps:

  • Reduce Applied Pressure: Apply light, intermittent pressure to allow the diamond abrasive to cut efficiently without inducing stress fractures.

  • Use Finer Grit Diamond Burs: Begin with a fine-grit diamond bur (e.g., 25-45 µm) for initial contouring. Coarse abrasives are more aggressive and increase the risk of chipping.

  • Ensure Adequate Cooling: Use a continuous water spray to cool the surface during grinding. Heat generation can lead to thermal shock and microcrack formation.

  • Maintain Low RPM: Operate your rotary instrument at a low to moderate speed (e.g., 5,000-10,000 rpm) to minimize heat and vibration.

Q2: My polished this compound surface appears dull and lacks a high-gloss finish. What steps should I take to achieve a mirror-like polish?

A: A dull finish is typically the result of an incomplete polishing sequence or the use of inappropriate polishing materials. To achieve a high-gloss surface, a systematic approach from coarser to finer abrasives is essential.

Troubleshooting Steps:

  • Follow a Sequential Polishing Protocol: Ensure you are progressively moving from coarser to finer abrasives. Skipping steps in the polishing sequence will leave behind scratches from the previous, more aggressive stage.

  • Use Diamond-Impregnated Polishers: For the final polishing stages, use diamond-impregnated rubber wheels, cups, or points. These are specifically designed to create a high shine on ceramic surfaces.

  • Incorporate a Polishing Paste: The final step should always involve a fine-particle diamond polishing paste (e.g., 1 µm) applied with a felt wheel or soft brush. This will produce the final lustrous finish.

  • Verify Polishing Time: Ensure each polishing step is performed for an adequate duration, typically 30-60 seconds, to completely remove the scratches from the previous step.

Q3: I am observing fine scratches on the this compound surface, even after the final polishing stage. What could be the cause?

A: The presence of fine scratches after the final polish usually indicates contamination of the polishing materials or an issue with the polishing sequence.

Troubleshooting Steps:

  • Clean Between Steps: Thoroughly clean the sample surface with distilled water or steam between each polishing step to remove abrasive particles from the previous stage.

  • Use Dedicated Polishing Instruments: Avoid cross-contamination by using separate felt wheels or brushes for each polishing paste grit size.

  • Inspect Polishing Instruments: Check your polishing wheels and brushes for embedded debris from previous uses.

  • Re-evaluate the Polishing Sequence: You may need to revisit the final one or two polishing steps to effectively remove the persistent scratches.

Q4: The polishing process seems to be creating subsurface damage in my this compound samples. How can I identify and minimize this?

A: Subsurface damage, such as microcracks beneath the polished surface, can compromise the mechanical integrity of the this compound sample. This is often caused by overly aggressive initial grinding.

Troubleshooting Steps:

  • Minimize Initial Grinding Damage: The most critical step is to minimize damage during the initial grinding phase. Use a fine diamond wafering blade for sectioning and the finest practical abrasive for initial grinding.

  • Employ a Gradual Polishing Process: A multi-step polishing process with progressively finer abrasives helps to remove the damaged layer created by the previous step.

  • Consider Chemical-Mechanical Polishing (CMP): For research applications requiring a damage-free surface, consider using a colloidal silica (B1680970) suspension in the final polishing step. CMP combines chemical action with mechanical abrasion to remove both surface and subsurface damage.

Data Presentation

The following table summarizes surface roughness (Ra) values obtained for alumina-based ceramics after various polishing procedures. Lower Ra values indicate a smoother surface.

Polishing ProtocolMaterialMean Surface Roughness (Ra) in µmReference
Glazed (Control)Alumina-reinforced feldspar (B12085585) ceramicStatistically similar to G4[1]
Diamond Bur FinishingAlumina-reinforced feldspar ceramicHighest roughness[1]
Diamond Bur + Silicon Rubber TipAlumina-reinforced feldspar ceramicIntermediate roughness[1]
Diamond Bur + Rubber Tip + Diamond PasteAlumina-reinforced feldspar ceramicStatistically similar to glazed[1]
Grinding (120 grit abrasive paper)Alumina Ceramic1.49[2]
Polished (2 µm SiC, 9kg load, 90 r/min, 50 min)Alumina Ceramic0.22[2]
Ground with diamond rotary instrumentsThis compound AluminaCoarser than unground[3]
Polished with Sof-Lex system after grindingThis compound AluminaNo significant improvement over grinding[3]

Experimental Protocols

Standard Protocol for Polishing this compound Surfaces

This protocol outlines a standard, multi-step procedure for achieving a high-quality polish on this compound surfaces for research and laboratory applications.

Materials:

  • This compound sample

  • Diamond wafering blade (for sectioning, if necessary)

  • Grinding/Polishing machine

  • Water coolant

  • Diamond grinding discs (e.g., 70 µm, 30 µm)

  • Polishing cloths (e.g., metal mesh, napless, napped)

  • Diamond suspensions or pastes (e.g., 6 µm, 1 µm)

  • Colloidal silica suspension (optional, for super-polishing)

  • Ultrasonic cleaner

  • Distilled water

Procedure:

  • Sectioning and Mounting (if applicable):

    • Section the this compound material to the desired sample size using a low-speed diamond wafering blade with ample cooling to minimize subsurface damage.

    • Mount the sample in a castable resin (e.g., epoxy) for ease of handling during polishing.

  • Planar Grinding:

    • Begin with a 70 µm diamond grinding disc on a metal mesh cloth.

    • Apply a force of 5-10 lbs at a speed of 200 rpm for both the head and the base.

    • Use water as a lubricant and coolant.

    • Continue until the surface is planar.

  • Intermediate Grinding/Polishing:

    • Switch to a 30 µm diamond suspension on a metal mesh cloth.

    • Maintain a force of 5-10 lbs and a speed of 200 rpm for 5 minutes.

    • Thoroughly clean the sample with distilled water in an ultrasonic cleaner.

  • Fine Polishing:

    • Use a 6 µm diamond suspension on a napless polishing pad.

    • Apply a force of 10 lbs at 200 rpm for 5 minutes.

    • Clean the sample ultrasonically with distilled water.

  • Final Polishing:

    • Use a 1 µm diamond suspension on a napped polishing pad.

    • Maintain a force of 10 lbs at 200 rpm for 5 minutes.

    • Clean the sample ultrasonically with distilled water.

  • Super Polishing (Optional, for defect-free surfaces):

    • Use a colloidal silica suspension on a napped cloth.

    • This step utilizes chemical-mechanical polishing to remove the finest scratches and any remaining subsurface damage.

Mandatory Visualization

Experimental_Workflow_for_InCeram_Polishing start Start: this compound Sample sectioning Sectioning & Mounting (Optional) start->sectioning planar_grinding Planar Grinding (e.g., 70 µm diamond) sectioning->planar_grinding intermediate_polishing Intermediate Polishing (e.g., 30 µm diamond) planar_grinding->intermediate_polishing Clean fine_polishing Fine Polishing (e.g., 6 µm diamond) intermediate_polishing->fine_polishing Clean final_polishing Final Polishing (e.g., 1 µm diamond) fine_polishing->final_polishing Clean super_polishing Super Polishing (Optional: Colloidal Silica) final_polishing->super_polishing end_node End: Polished this compound Surface final_polishing->end_node super_polishing->end_node

Caption: Recommended experimental workflow for polishing this compound surfaces.

Troubleshooting_Polishing_Defects start {Start: Polishing Defect Observed} defect_type Defect Type? Chipping/Cracks Dull Finish Scratches start->defect_type chipping_causes Causes - Excessive Pressure - Coarse Abrasive - Overheating defect_type:f1->chipping_causes dull_causes Causes - Incomplete Sequence - Wrong Abrasives defect_type:f2->dull_causes scratches_causes Causes - Contamination - Skipped Step defect_type:f3->scratches_causes chipping_solutions Solutions - Reduce Pressure - Use Finer Grit - Ensure Cooling chipping_causes->chipping_solutions dull_solutions Solutions - Follow All Steps - Use Diamond Polishers - Add Final Paste dull_causes->dull_solutions scratches_solutions Solutions - Clean Between Steps - Use Dedicated Tools - Re-evaluate Sequence scratches_causes->scratches_solutions

Caption: Troubleshooting decision tree for common this compound polishing defects.

References

A-Z Guide to In-Ceram Processing: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide serves as a technical support center for researchers, scientists, and drug development professionals working with the In-Ceram (VITA Zahnfabrik) all-ceramic system. It provides troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experimental processing of this compound Alumina (B75360), Zirconia, and Spinel restorations.

Troubleshooting Guide: An A-Z of Common Issues

This section details common processing errors in alphabetical order, their potential causes, and recommended solutions.

A. Bubbles in Slip

  • Question: What causes bubbles to appear in the this compound slip, and how can this be prevented?

  • Answer: Bubbles in the slip are typically caused by entrapped air during mixing.[1] This can lead to porosity in the final sintered core, weakening the restoration.[2] To prevent this, ensure that the slip is mixed slowly and thoroughly. Using a vibrator during mixing can help release trapped air. Additionally, allowing the slip to sit for a period after mixing can permit bubbles to rise and dissipate. For VITA this compound ALUMINA, it is recommended to interrupt mixing at least three times to place the beaker in an ultrasonic unit, which aids in de-aeration.[3]

C. Chipping of Veneering Porcelain

  • Question: Why is the veneering porcelain chipping off the this compound core, and what is the solution?

  • Answer: Chipping of the veneering porcelain is a common issue and can be attributed to several factors, including an inadequate framework design that doesn't provide sufficient support for the porcelain, and a mismatch in the coefficient of thermal expansion (CTE) between the core and the veneering material.[4] To address this, ensure the core is designed to provide anatomical support for the veneer, avoiding sharp angles and ensuring an even thickness. Use a veneering ceramic that is specifically formulated for the this compound system, such as VITA VM 7 or VM 9, to ensure CTE compatibility.[5]

C. Color Discrepancies

  • Question: The final restoration does not match the desired shade. What could be the cause and how can it be corrected?

  • Answer: Color discrepancies in all-ceramic restorations can arise from several factors, including the thickness of the ceramic, the shade of the underlying cement and abutment tooth, and the number of firing cycles.[6] The final perceived color is a cumulative effect of these layers.[6] To correct for color, adjustments can be made by applying stains or using a colored luting cement. For future cases, it is crucial to communicate the shade of the prepared tooth to the dental technician. The thickness of the core and veneering porcelain should also be carefully controlled to achieve the desired translucency and shade.[7]

C. Cracks in the Core

  • Question: What is causing cracks to appear in the this compound core during processing?

  • Answer: Cracks in the ceramic core can develop during the drying, sintering, or cooling stages. Rapid drying of the slip-cast green body is a common cause of cracking.[8] During sintering, cracks can result from non-uniform pressure during pressing, leading to density gradients and uneven shrinkage.[9] A heating or cooling rate that is too rapid can also induce thermal shock and cracking. To prevent cracking, ensure a slow and controlled drying process for the green body. When pressing ceramic powder, ensure uniform pressure application. Adhere to the recommended firing schedules with controlled heating and cooling rates to avoid thermal stresses.[10]

D. Debonding of Veneer

  • Question: The entire veneer has debonded from the this compound core. What is the reason for this failure?

  • Answer: Adhesive failure between the veneer and the core can occur due to contamination of the core surface before veneer application or improper firing procedures.[11] The bond between the core and veneer is crucial for the longevity of the restoration. To ensure a strong bond, the surface of the sintered this compound core must be clean and free of any contaminants. Use the recommended bonding agents and follow the specified firing protocols for the veneering ceramic.

M. Marginal Fit, Poor

  • Question: The fabricated this compound crown has a poor marginal fit. What are the likely causes and how can this be improved?

  • Answer: An inaccurate marginal fit can be caused by a number of factors throughout the fabrication process, including inaccuracies in the impression or die, distortion during slip-casting, or excessive shrinkage during sintering.[12][13] A clinically acceptable marginal gap is generally considered to be under 120 µm.[12][14] To improve marginal fit, ensure a precise impression and die are created. During slip-casting, careful handling is necessary to prevent distortion. Adhering to the correct sintering parameters is also critical to control shrinkage.

P. Porosity of the Core

  • Question: The sintered this compound core appears porous. What leads to this and how can it be resolved?

  • Answer: Porosity in the sintered core can be a result of air trapped in the slip, incomplete glass infiltration, or an incorrect sintering temperature.[2][12] Porosity significantly reduces the mechanical strength of the final restoration.[15] To minimize porosity, ensure the slip is bubble-free. During the glass infiltration stage, apply a sufficient amount of glass powder and use the correct firing temperature and duration to allow for complete infiltration of the porous core.[16]

W. Warping of the Framework

  • Question: The this compound framework has warped during firing. What is the cause and how can it be prevented?

  • Answer: Warping of the ceramic framework is often due to uneven support during the sintering process or a non-uniform thickness of the framework itself. This leads to uneven shrinkage and distortion. To prevent warping, ensure the framework is placed on a stable, flat firing tray with adequate support. The design of the framework should aim for a uniform thickness where possible.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary difference between this compound Alumina, Zirconia, and Spinel?

    • A1: The primary difference lies in their composition and resulting mechanical and esthetic properties. This compound Alumina is composed of aluminum oxide and offers high strength. This compound Zirconia is a combination of aluminum oxide and zirconium oxide, providing even higher flexural strength and fracture toughness.[2][17][18] this compound Spinel is a magnesium aluminate spinel with higher translucency than alumina, making it suitable for anterior restorations where aesthetics are a primary concern.[5]

  • Q2: What is the role of glass infiltration in the this compound process?

    • A2: Glass infiltration is a crucial step where a low-viscosity lanthanum-based glass is melted and drawn into the porous sintered core via capillary action.[19] This process eliminates the porosity within the core, significantly increasing its strength and fracture toughness.[19]

  • Q3: Can this compound restorations be repaired intraorally?

    • A3: Minor chips in the veneering porcelain of an this compound restoration can sometimes be repaired intraorally using composite resin bonding techniques. However, for larger fractures or damage to the core material, a replacement of the restoration is typically necessary.

  • Q4: What is the recommended cementation procedure for this compound restorations?

    • A4: The cementation of this compound restorations can be done using conventional glass ionomer cements or adhesive resin cements. The choice of cement may depend on the specific type of this compound material and the clinical situation. It is important to follow the manufacturer's instructions for the specific cement being used.

Data Presentation

Table 1: Mechanical Properties of this compound Materials

MaterialFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)
This compound Alumina600 ± 60[17][20]3.2 ± 0.34[20]
This compound Zirconia620 ± 61[17][20]4.0 ± 0.43[20]
This compound Spinel~350Not readily available

Table 2: Clinically Acceptable Marginal Gap Values

Restoration TypeClinically Acceptable Marginal Gap (µm)
All-Ceramic Crowns< 120[12][14]
CAD/CAM All-Ceramic Crowns< 90[12]
Metal-Ceramic Crowns50 - 200[12]

Experimental Protocols

Protocol 1: Slip Preparation for this compound Alumina

  • Materials and Equipment:

    • VITA this compound ALUMINA Powder

    • VITA this compound ALUMINA / ZIRCONIA Mixing Fluid

    • VITA this compound ALUMINA Additive

    • Glass beaker

    • Vibrator

    • Spatula

    • VITASONIC ultrasonic unit

  • Procedure:

    • Precisely weigh 38 g of VITA this compound ALUMINA Powder.[16]

    • Pour one ampoule of VITA this compound ALUMINA / ZIRCONIA Mixing Fluid and one drop of VITA this compound ALUMINA Additive into the glass beaker.[16]

    • Briefly premix the liquid in the VITASONIC unit.[16]

    • Place the glass beaker on a vibrator.

    • Slowly add the alumina powder to the liquid in small portions while spatulating.

    • Interrupt the mixing process at least three times to place the glass beaker in the VITASONIC ultrasonic unit for 2 minutes each time to aid in de-aeration.[3]

    • After all the powder has been incorporated, continue to mix thoroughly until a homogenous, creamy consistency is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_core Core Fabrication cluster_infiltration Glass Infiltration cluster_finishing Finishing start Start impression Take Impression start->impression die Create Die impression->die slip Prepare Slip die->slip casting Slip Cast Core slip->casting drying Dry Green Body casting->drying sintering Sinter Core drying->sintering glass_app Apply Glass Powder sintering->glass_app infiltration Infiltration Firing glass_app->infiltration veneering Apply Veneering Porcelain infiltration->veneering glazing Glaze and Final Firing veneering->glazing finish Finish and Polish glazing->finish end End finish->end troubleshooting_logic problem Observed Defect (e.g., Core Cracking) cause1 Rapid Drying? problem->cause1 cause2 Incorrect Firing? problem->cause2 cause3 Non-Uniform Pressure? problem->cause3 solution1 Solution: Slow and controlled drying cause1->solution1 Yes solution2 Solution: Verify and adjust firing schedule cause2->solution2 Yes solution3 Solution: Ensure uniform pressure during pressing cause3->solution3 Yes

References

Validation & Comparative

In-Ceram vs. monolithic zirconia flexural strength

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Flexural Strength: In-Ceram vs. Monolithic Zirconia

In the realm of dental prosthetics and biomaterials, the mechanical properties of restorative materials are paramount to ensuring long-term clinical success. Among these properties, flexural strength—a material's ability to resist fracture under bending loads—is a critical determinant of durability. This guide provides an objective comparison of the flexural strength of two prominent ceramic systems: this compound, a glass-infiltrated alumina (B75360) or zirconia-based ceramic, and monolithic zirconia, a high-strength polycrystalline ceramic.

Data Presentation: Flexural Strength Comparison

The flexural strength of these materials is not a single value but varies based on the specific composition, manufacturing process, and the testing methodology employed. Monolithic zirconia generally exhibits significantly higher flexural strength than this compound materials.

Material TypeSpecific CompositionMean Flexural Strength (MPa)Test Method
This compound This compound Alumina (slip cast)498 (± 125)3-Point Bending
This compound Alumina (machined)511 (± 59)3-Point Bending[1]
This compound Alumina352 - 600Biaxial Flexure[2][3]
This compound Zirconia421 - 8003-Point Bending[2]
This compound Zirconia (machined, joint-free)624 (± 58)3-Point Bending[1]
This compound Zirconia620 (± 61)Biaxial Flexure[3]
Monolithic Zirconia High-Translucency Zirconia550 - 900Biaxial Flexure[4][5]
Layered Zirconia (Zirconia tensile surface)636 - 7863-Point Bending[6]
Y-TZP Zirconia900 - 1250Not Specified[7]
"Classical" Zirconia1200 - 1735Biaxial Flexure[4][8]

Experimental Protocols

The flexural strength of dental ceramics is determined according to international standards, primarily ISO 6872: "Dentistry – Ceramic Materials".[9][10][11] This standard outlines several acceptable testing methodologies to ensure consistency and comparability of data across different studies and manufacturers.

Key Testing Methods

Three primary methods are employed for evaluating the flexural strength of dental ceramics:

  • Three-Point Bending Test: A rectangular bar-shaped specimen is placed on two parallel supports.[12] A single load is applied to the center of the specimen from above until fracture occurs.[1][13][14] This method is commonly used for its simplicity.

  • Four-Point Bending Test: This test is similar to the three-point method, but the load is applied via two points on the top surface of the specimen, which is supported by two points below. This creates a region of uniform maximum stress between the two upper loading points.

  • Biaxial Flexure Test (Piston-on-Three-Ball): A circular disc-shaped specimen is placed on three symmetrically arranged balls.[10] A single load is applied to the center of the disc with a flat-end piston until the specimen fractures.[4] This method is advantageous as it minimizes the influence of edge defects on the final strength measurement, which can be a limitation in three-point and four-point tests.[15]

General Experimental Procedure (Based on ISO 6872)
  • Specimen Preparation: Test specimens, either rectangular bars or circular discs, are fabricated from the ceramic material.[16] For monolithic zirconia, this often involves milling from a pre-sintered block followed by a high-temperature sintering process to achieve full density.[4][17] Dimensions are precisely measured to ± 0.01 mm.[10]

  • Surface Finishing: The surface of the specimens may be treated to simulate clinical procedures, such as grinding, polishing, or glazing, as these can significantly impact the final flexural strength.[4][13]

  • Testing Apparatus: A universal testing machine capable of applying a controlled load at a specific cross-head speed (e.g., 0.5 mm/min or 1.0 mm/min) is used.[4][10][13]

  • Load Application: The specimen is placed in the appropriate test fixture (three-point, four-point, or biaxial). The load is applied progressively until fracture.[12] The force at which the fracture occurs is recorded.

  • Calculation of Flexural Strength: The flexural strength (σ), measured in Megapascals (MPa), is calculated using a formula that takes into account the fracture load, the dimensions of the specimen, and the geometry of the testing setup.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for determining the flexural strength of dental ceramics.

G cluster_prep Specimen Preparation cluster_test Mechanical Testing (ISO 6872) cluster_analysis Data Analysis Material Select Ceramic (e.g., this compound, Zirconia) Fabrication Fabricate Specimen (Bar or Disc) Material->Fabrication Sintering Sintering / Firing Fabrication->Sintering Finishing Surface Finishing (e.g., Polishing, Glazing) Sintering->Finishing Measurement Measure Dimensions Finishing->Measurement Mounting Mount in Test Fixture (3-Point, 4-Point, or Biaxial) Measurement->Mounting Load Apply Compressive Load (e.g., 0.5 mm/min) Mounting->Load UTM Universal Testing Machine UTM->Mounting Fracture Record Fracture Load (N) Load->Fracture Calculation Calculate Flexural Strength (MPa) Fracture->Calculation Report Report Results (Mean, SD, Weibull) Calculation->Report

References

A Comparative Analysis of In-Ceram and Lithium Disilicate Ceramics for Dental Restorations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and dental professionals on the performance, properties, and fabrication of two prominent all-ceramic systems.

In the realm of restorative dentistry, the selection of an appropriate all-ceramic system is paramount to achieving long-term clinical success. Among the myriad of options, In-Ceram and lithium disilicate have emerged as two of the most utilized materials, each possessing a unique set of properties that dictate their clinical indications. This guide provides an in-depth comparative analysis of these two ceramic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material selections.

Material Overview

This compound , a glass-infiltrated ceramic, was developed to overcome the brittleness of traditional feldspathic porcelains. It consists of a porous sintered core of either alumina (B75360) (Al₂O₃), a magnesia-alumina spinel (MgAl₂O₄), or zirconia-alumina (ZrO₂-Al₂O₃), which is subsequently infiltrated with a lanthanum-based glass. This unique fabrication process results in a dense, high-strength ceramic.

Lithium disilicate (Li₂Si₂O₅) is a glass-ceramic known for its excellent esthetics and high strength. It is available in both pressable and machinable forms for computer-aided design and computer-aided manufacturing (CAD/CAM) applications. The material is characterized by a microstructure of interlocking, needle-like lithium disilicate crystals, which contribute to its high flexural strength and fracture toughness.

Data Presentation: A Quantitative Comparison

The following tables summarize the key mechanical and optical properties of various this compound and lithium disilicate materials based on available in-vitro studies. It is important to note that the data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical testing conditions.

Table 1: Comparative Mechanical Properties of this compound and Lithium Disilicate Ceramics

MaterialFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)
This compound Alumina 341.80 (± 61.13)[1]3.5 - 4.5
This compound Zirconia 541.80 (± 61.10)[1]4.5 - 5.5
IPS Empress® (Leucite-reinforced glass-ceramic) 101.18 (± 13.49)[1]1.2 - 1.6
IPS e.max® CAD (Lithium Disilicate) 372.68 - 540.52[2][3]2.0 - 2.8[4]
IPS e.max® Press (Lithium Disilicate) 336 - 360[4][5]2.65 - 2.81[4][5]

Table 2: Comparative Optical Properties of this compound and Lithium Disilicate Ceramics

MaterialTranslucency Parameter (TP)Notes
This compound Alumina LowGenerally considered the most opaque of the this compound family.
This compound Spinell HighDeveloped for improved esthetics in the anterior region.
This compound Zirconia LowHighest strength but lowest translucency in the this compound line.
IPS e.max® CAD HT (High Translucency) 12.64 (± 0.48)[2]Suitable for highly esthetic restorations.
IPS e.max® CAD LT (Low Translucency) 9.28 (± 0.36)[2]Offers a balance of esthetics and masking ability.

Fabrication Methods

The manufacturing process significantly influences the final properties of the ceramic restoration.

This compound utilizes a slip-casting technique. A slurry (slip) of the ceramic powder is applied to a refractory die, which absorbs the water, leaving a porous ceramic core. After sintering, this porous core is infiltrated with molten glass, resulting in a dense and strong final structure.

Fabrication Workflow: this compound Slip-Casting A Refractory Die Preparation B Slip Application A->B C Water Absorption by Die B->C D Green-State Core Formation C->D E Sintering of Porous Core D->E F Glass Infiltration E->F G Final Dense Ceramic Core F->G

Fabrication Workflow: this compound Slip-Casting

Lithium disilicate restorations can be fabricated using two primary methods:

  • Heat-Pressing: A wax pattern of the restoration is created and invested in a refractory material. A lithium disilicate ingot is then heated and pressed into the mold. This technique is known for its excellent marginal fit.[6]

  • CAD/CAM Milling: A digital impression of the prepared tooth is used to design the restoration on a computer. A pre-crystallized block of lithium disilicate is then milled to the desired shape. A subsequent crystallization firing is required to achieve the final strength and esthetic properties.[7]

Fabrication Workflows: Lithium Disilicate cluster_0 Heat-Pressing cluster_1 CAD/CAM Milling A1 Wax Pattern Creation A2 Investment A1->A2 A3 Heating & Pressing Ingot A2->A3 A4 Divesting & Finishing A3->A4 B1 Digital Impression B2 CAD Design B1->B2 B3 Milling from Block B2->B3 B4 Crystallization Firing B3->B4

Fabrication Workflows: Lithium Disilicate

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of dental ceramics.

Flexural Strength Testing (Three-Point Bending Test)

This test is commonly performed according to the ISO 6872:2019 "Dentistry - Ceramic materials" standard.[8]

  • Specimen Preparation: Rectangular bar-shaped specimens of standardized dimensions (e.g., 25 mm x 4 mm x 2 mm) are fabricated from the ceramic material.[9] The surfaces are polished to a standardized finish to minimize the influence of surface flaws.

  • Test Setup: The specimen is placed on two supports with a specific span length in a universal testing machine.[10]

  • Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[10]

  • Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the fracture load, L is the support span, b is the specimen width, and d is the specimen thickness.

Experimental Workflow: Three-Point Bending Test A Specimen Fabrication & Polishing B Mounting in Universal Testing Machine A->B C Application of Central Load B->C D Fracture of Specimen C->D E Record Fracture Load D->E F Calculate Flexural Strength E->F

Experimental Workflow: Three-Point Bending Test
Fracture Toughness Testing (Vickers Indentation Method)

The indentation fracture (IF) method is a common technique for determining the fracture toughness of brittle materials.

  • Specimen Preparation: A highly polished, flat surface is prepared on the ceramic specimen.

  • Indentation: A Vickers diamond indenter is pressed into the surface with a known load. This creates a square indentation and, in brittle materials, radial cracks emanating from the corners of the indent.

  • Crack Length Measurement: The lengths of the radial cracks are measured using a microscope.

  • Calculation: The fracture toughness (K_IC) is calculated using a semi-empirical formula that relates the indentation load, the crack lengths, the elastic modulus, and the hardness of the material. It is important to note that the reliability of the Vickers indentation method for determining absolute fracture toughness values has been a subject of debate.[1]

Experimental Workflow: Vickers Indentation Fracture Toughness A Specimen Surface Polishing B Vickers Indentation with Known Load A->B C Formation of Indent & Radial Cracks B->C D Microscopic Measurement of Crack Lengths C->D E Calculation of Fracture Toughness (K_IC) D->E

References

A Comparative Analysis of the Long-Term Clinical Performance of In-Ceram Crowns

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and dental professionals on the enduring performance of In-Ceram crowns relative to contemporary all-ceramic and traditional restorative options. This document synthesizes long-term clinical data, details experimental methodologies, and explores the biological interactions of these materials.

In the landscape of dental restorative materials, the longevity and clinical success of crown systems are of paramount importance. This compound, a glass-infiltrated alumina (B75360) ceramic, has been a significant player in the field of all-ceramic restorations. This guide provides an in-depth comparison of the long-term clinical performance of this compound crowns against other widely used systems, including porcelain-fused-to-metal (PFM), zirconia, and lithium disilicate (E-max) crowns. The data presented is collated from various prospective and retrospective clinical studies, offering a quantitative and qualitative analysis to inform material selection in research and clinical practice.

Comparative Clinical Performance: Survival and Success Rates

The long-term success of a dental crown is primarily determined by its survival rate—the percentage of crowns that remain in situ over a specified period—and its success rate, which considers not only survival but also the absence of complications. The following tables summarize the long-term clinical performance of this compound crowns and its alternatives.

Table 1: Long-Term Survival Rates of this compound and Alternative Crown Systems

Crown Type5-Year Survival Rate (%)10-Year Survival Rate (%)>10-Year Survival Rate (%)Key Studies
This compound 94.5 - 97.5[1]~9083.9 (after 11 years)Fradeani et al. (2002)[1], Behr et al. (2012)
PFM 95.6 - 99.3[2]80.9 - 95.961.8 (after 20 years)[3]Takeichi et al. (2014)[2], De Backer et al. (2018)[3]
Zirconia 95.9 - 99.2[2]~98.4-Takeichi et al. (2014)[2], Ortorp et al. (2012)
E-max (Lithium Disilicate) 96.6 - 10098.6 - 99.7 (up to 6 years)[4]98.6 (over 14 years)[5]Malament et al. (2024)[5], Hammoudi et al. (2021)[4]

Table 2: Common Failure Modes and Complications

Crown TypePrimary Failure ModesCommon Complications
This compound Core fracture, porcelain fractureChipping of veneering ceramic
PFM Porcelain chipping, loss of retention, secondary cariesOpen proximal contacts, abutment fracture[6]
Zirconia Chipping of the veneering porcelain, framework fracture (rare)Veneer fracture, loss of retention
E-max (Lithium Disilicate) Bulk fracture, chippingMinimal ceramic fractures, loss of retention[4]

Experimental Protocols: A Closer Look at Clinical Evaluation

The data presented in this guide are derived from clinical studies with specific methodologies for patient selection, crown placement, and follow-up. Understanding these protocols is crucial for interpreting the results accurately.

Representative Experimental Workflow for Clinical Evaluation of All-Ceramic Crowns

G cluster_0 Patient Selection cluster_1 Restoration Protocol cluster_2 Follow-up and Evaluation cluster_3 Data Analysis a Inclusion Criteria: - Good oral hygiene - Need for a single crown - Adequate tooth structure c Tooth Preparation: - Standardized preparation design - Chamfer or shoulder margin a->c b Exclusion Criteria: - Active periodontal disease - Severe bruxism - Insufficient clinical crown height d Impression Taking: - Conventional or digital impressions c->d e Crown Fabrication: - Laboratory fabrication according to manufacturer's instructions d->e f Cementation: - Adhesive or conventional cementation protocol e->f g Baseline Examination: - Immediately after cementation f->g h Recall Appointments: - Annually for clinical and radiographic evaluation g->h i Evaluation Criteria: - Modified USPHS criteria (e.g., marginal integrity, color match, secondary caries, fracture) h->i j Survival Analysis: - Kaplan-Meier method i->j k Statistical Tests: - Log-rank test for comparisons j->k

Caption: A generalized workflow for prospective clinical trials evaluating dental crowns.

Key Methodological Considerations from Cited Studies:
  • Patient Selection: Most studies included patients with good oral hygiene who required a single crown restoration.[7] Exclusion criteria often involved patients with severe parafunctional habits (e.g., bruxism), active periodontal disease, or insufficient tooth structure.[7]

  • Crown Preparation and Placement: Standardized tooth preparation protocols with defined margin designs (chamfer or shoulder) were typically employed to ensure consistency.[4] Both conventional and adhesive cementation techniques have been used, with the choice often depending on the crown material and the clinical situation.

  • Follow-up and Evaluation: Patients were recalled at regular intervals (e.g., annually) for clinical and radiographic examinations. The clinical performance of the crowns was commonly assessed using modified United States Public Health Service (USPHS) criteria, which evaluate factors such as marginal integrity, anatomic form, color match, and the presence of secondary caries or fractures.[8][9]

Biocompatibility and Inflammatory Response

The long-term success of dental restorations is also influenced by their biocompatibility and the host's immune response. Wear debris from ceramic materials can trigger an inflammatory cascade.

Signaling Pathway of Inflammatory Response to Ceramic Wear Debris

G cluster_0 Cellular Interaction cluster_1 Intracellular Signaling cluster_2 Inflammatory Response A Ceramic Wear Debris B Macrophage A->B Interaction C Phagocytosis B->C D Activation of NF-κB Pathway C->D E Release of Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) D->E F Osteoclastogenesis E->F G Bone Resorption F->G

Caption: Inflammatory cascade initiated by ceramic wear particles.

Wear particles generated from the surface of ceramic crowns can be phagocytosed by macrophages.[10] This interaction can activate intracellular signaling pathways, such as the NF-κB pathway, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[11] These cytokines can, in turn, promote the differentiation and activation of osteoclasts, which are cells responsible for bone resorption.[12] While modern dental ceramics are considered highly biocompatible, a chronic inflammatory response to wear debris could potentially contribute to peri-implant bone loss in the long term.[11][12] Studies on the cytotoxicity of leachables from ceramic materials have shown varied results, with some indicating a transient cytotoxic effect on fibroblasts in vitro.[13][14]

Conclusion

Long-term clinical data suggests that this compound crowns offer a reliable restorative option with good survival rates, although they may be more prone to fracture compared to newer all-ceramic materials like zirconia and lithium disilicate. PFM crowns remain a durable and predictable choice, particularly in non-esthetic regions. The selection of the most appropriate crown material should be based on a comprehensive evaluation of clinical factors, including the location of the tooth, occlusal forces, esthetic demands, and the patient's individual risk factors. Further long-term, well-controlled clinical trials are necessary to provide more definitive guidance on the comparative performance of these materials. The biocompatibility and potential for an inflammatory response to wear debris are important considerations for all ceramic systems, highlighting the need for continued research in this area.

References

In-Vitro Wear Performance of In-Ceram Alumina Compared to Human Enamel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro wear characteristics of In-Ceram® Alumina (B75360), a glass-infiltrated alumina ceramic, against human enamel. Due to a lack of direct head-to-head studies specifically investigating this compound Alumina against enamel in the available literature, this guide utilizes data from studies on "aluminous porcelain" and "glass-infiltrated alumina" as representative proxies. These materials share a similar composition and microstructure with this compound Alumina.

Executive Summary

In-vitro studies indicate that aluminous porcelain, a category that includes this compound Alumina, generally exhibits a higher wear rate against opposing human enamel compared to other restorative materials like gold and some newer ceramic formulations.[1] The wear of enamel is a complex process influenced by various factors including the material's microstructure, surface roughness, and the specific testing conditions.[2] While this compound Alumina offers excellent mechanical properties, its potential for causing wear on the opposing natural dentition is a critical consideration in restorative dentistry.

Quantitative Data Summary

The following table summarizes the key mechanical properties of this compound Alumina and the wear data of aluminous porcelain against human enamel from in-vitro studies. It is important to note that direct quantitative wear data for this compound Alumina was not available in the reviewed literature; therefore, data for aluminous porcelain is presented as a comparable alternative.

Material PropertyThis compound AluminaHuman EnamelAluminous Porcelain (vs. Enamel)
Flexural Strength (MPa) 400-60075-100-
Fracture Toughness (MPa·m¹/²) 3.5 - 4.50.7-1.2-
Hardness (Vickers) ~1200340-430-
Enamel Height Loss (µm) after 25,000 cycles --Significantly higher than hydrothermal and machinable ceramics
Wear of Material (vs. Enamel) --Significantly greater than hydrothermal ceramic, machinable ceramic, and gold[1]

Experimental Protocols

The following outlines a typical experimental protocol for a two-body in-vitro wear test designed to evaluate the wear of a dental ceramic against human enamel. This protocol is a composite of methodologies described in various dental materials research studies.[3]

1. Specimen Preparation:

  • This compound Alumina Specimens:

    • This compound Alumina discs (e.g., 10 mm diameter, 2 mm thickness) are fabricated according to the manufacturer's instructions.

    • The surfaces intended for wear testing are polished to a standardized finish using a series of silicon carbide papers and diamond pastes to achieve a clinically relevant smoothness.

    • The final surface roughness (Ra) is measured using a profilometer to ensure consistency across all specimens.

  • Human Enamel Specimens:

    • Extracted, caries-free human molars are selected and stored in a disinfecting solution.

    • The cusps of the molars are sectioned and embedded in acrylic resin, leaving the enamel surface exposed.

    • The exposed enamel surface is flattened and polished to create a standardized wear facet.

2. Wear Simulation:

  • A two-body wear testing machine, such as a pin-on-disc or a chewing simulator, is used.[3]

  • The this compound Alumina disc is mounted in the lower holder, and the enamel stylus is mounted in the upper holder, which is then brought into contact with the disc.

  • A specified load (e.g., 40 N) is applied to the enamel stylus.[1]

  • The machine simulates chewing through a set number of cycles (e.g., 25,000 cycles) at a specific frequency (e.g., 80 cycles/min).[1]

  • The wear test is conducted in a liquid medium, such as distilled water or artificial saliva, to simulate oral conditions.[1]

3. Wear Measurement and Analysis:

  • Quantitative Analysis:

    • Volume Loss: The volume of material lost from both the this compound Alumina disc and the enamel stylus is measured using a 3D laser scanner or a profilometer to create surface profiles before and after the wear test. The difference in the profiles is used to calculate the volume loss.

    • Wear Depth/Height Loss: The maximum depth of the wear track on the disc and the reduction in height of the enamel stylus are measured using a profilometer.

  • Qualitative Analysis:

    • The worn surfaces of both the ceramic and enamel specimens are examined using a scanning electron microscope (SEM) to identify the wear mechanisms (e.g., abrasion, adhesion, fatigue).

Experimental Workflow Diagram

experimental_workflow cluster_prep Specimen Preparation cluster_test Wear Simulation cluster_analysis Data Analysis prep_inc Prepare this compound Alumina Discs mount Mount Specimens in Wear Tester prep_inc->mount prep_enamel Prepare Human Enamel Styli prep_enamel->mount apply_load Apply Standardized Load mount->apply_load run_cycles Run a Set Number of Cycles in a Liquid Medium apply_load->run_cycles quant_analysis Quantitative Analysis (Volume Loss, Wear Depth) run_cycles->quant_analysis qual_analysis Qualitative Analysis (SEM) run_cycles->qual_analysis end_node End quant_analysis->end_node qual_analysis->end_node start Start start->prep_inc start->prep_enamel

Caption: Experimental workflow for in-vitro wear testing of this compound against enamel.

References

Luting Agents for In-Ceram Alumina: A Comparative Guide to Bond Strength

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and dental professionals, the selection of an appropriate luting cement is critical for the long-term clinical success of In-Ceram alumina (B75360) restorations. This guide provides a comparative analysis of the bond strength of various cements to this compound, supported by experimental data, to facilitate informed decision-making in restorative dentistry and materials science research.

The enduring success of ceramic restorations is intrinsically linked to the quality and durability of the bond between the restorative material and the tooth structure, mediated by a luting cement. This compound alumina, a high-strength ceramic, presents a unique bonding substrate. Understanding the performance of different cements and the influence of surface treatments on their bond strength is paramount. This guide synthesizes data from multiple studies to offer a clear comparison.

Comparative Bond Strength of Cements to this compound Alumina

The following table summarizes the mean shear and tensile bond strengths of various resin cements to this compound alumina under different surface treatment conditions. The data highlights the significant role of both cement selection and surface preparation in achieving optimal adhesion.

CementThis compound TypeSurface TreatmentBond Strength TestMean Bond Strength (MPa)Standard Deviation (MPa)Reference
Panavia FThis compound AluminaAirborne particle abrasion (110 µm Al₂O₃) + SilanizationMicrotensile17.3-[1][2]
Panavia FThis compound AluminaSilica (B1680970) coating (30 µm SiOx) + SilanizationMicrotensile31.2-[1][2]
Panavia FThis compound AluminaSandblastingMicrotensile12.9-[3]
Panavia FThis compound AluminaTribochemical silica coatingMicrotensile12.03-[3]
Panavia ExThis compoundSandblasting (250 µm Al₂O₃)Tensile22.0-[4]
TwinlookThis compoundSilicoater MD method (without opaquer)Tensile23.9-[4]
Dual-cured resin cementThis compound AluminaSandblasting (50 µm Al₂O₃) - 24h storageShear8.24.6[5]
Dual-cured resin cementThis compound AluminaSandblasting (50 µm Al₂O₃) - AgedShear3.72.5[5]
Dual-cured resin cementThis compound AluminaSilica coating (30 µm) - 24h storageShear8.62.2[5]
Dual-cured resin cementThis compound AluminaSilica coating (30 µm) - AgedShear3.53.1[5]

Experimental Protocols

The bond strength data presented in this guide is derived from studies employing rigorous experimental methodologies. A generalized workflow for determining the bond strength of cements to this compound is outlined below.

Specimen Preparation and Surface Treatment
  • This compound Specimen Fabrication : Blocks or discs of this compound alumina are fabricated according to the manufacturer's instructions.[1][2]

  • Surface Treatment : The bonding surfaces of the this compound specimens undergo one of several conditioning methods:

    • Airborne Particle Abrasion (Sandblasting) : The surface is blasted with aluminum oxide (Al₂O₃) particles of a specified size (e.g., 50 µm, 110 µm, 250 µm) at a set pressure.[1][2][4][5][6] This method aims to increase surface roughness and mechanical retention.

    • Silica Coating : The surface is coated with silica particles (e.g., 30 µm SiOx) through methods like the CoJet or Rocatec systems.[1][2][5] This creates a silica layer that can chemically bond with silane (B1218182) coupling agents.

    • Tribochemical Silica Coating : A combination of air abrasion with silica-modified alumina particles to create a chemically reactive surface.[3]

    • Silicoater MD Method : A laboratory method for silica coating.[4]

  • Silanization : Following airborne abrasion or silica coating, a silane coupling agent is often applied to the surface to promote chemical adhesion between the ceramic and the resin cement.[1][2]

Bonding Procedure
  • Cement Application : The selected resin cement is applied to the treated this compound surface according to the manufacturer's instructions.

  • Composite Resin Build-up : A composite resin cylinder or block is bonded to the cemented this compound surface.[1][2] This serves as the opposing substrate for bond strength testing.

  • Light Curing : For light- or dual-cured cements, the assembly is light-polymerized for a specified duration and intensity.

  • Storage : The bonded specimens are stored in a controlled environment, often in distilled water at 37°C, for a period ranging from 24 hours to several months to simulate clinical aging.[1][2][4][5] Some studies also employ thermocycling to simulate temperature changes in the oral environment.[4][5]

Bond Strength Testing
  • Specimen Sectioning (for microtensile testing) : For the microtensile bond strength test, the bonded blocks are sectioned into beams with a small cross-sectional area (e.g., 0.6 mm²).[1][2]

  • Mechanical Testing : The specimens are mounted in a universal testing machine. A tensile or shear force is applied at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[1][2][4][5]

  • Data Analysis : The load at failure is recorded and divided by the bonded surface area to calculate the bond strength in megapascals (MPa). Statistical analysis is then performed to compare the results between different groups.[1][2][5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the bond strength of cements to this compound alumina.

BondStrengthWorkflow cluster_prep Specimen Preparation cluster_treatments Surface Treatment Options cluster_bonding Bonding Procedure cluster_testing Bond Strength Testing InCeram This compound Alumina Blocks SurfaceTreatment Surface Treatment InCeram->SurfaceTreatment Sandblasting Airborne Particle Abrasion (e.g., Al₂O₃) SurfaceTreatment->Sandblasting SilicaCoating Silica Coating (e.g., CoJet) SurfaceTreatment->SilicaCoating Tribochemical Tribochemical Silica Coating SurfaceTreatment->Tribochemical Silanization Silane Application Sandblasting->Silanization SilicaCoating->Silanization Tribochemical->Silanization Cementation Cement Application Silanization->Cementation Composite Composite Resin Build-up Cementation->Composite Curing Light/Dual Curing Composite->Curing Storage Storage & Aging Curing->Storage Sectioning Sectioning (for µTBS) Storage->Sectioning Testing Universal Testing Machine (Shear or Tensile) Storage->Testing for Shear Test Sectioning->Testing Analysis Data Analysis (MPa) Testing->Analysis

Caption: Experimental workflow for bond strength testing.

Conclusion

The data consistently demonstrates that the bond strength of resin cements to this compound alumina is significantly influenced by the choice of cement and, crucially, the method of surface treatment. Resin cements containing phosphate (B84403) monomers, such as Panavia, have shown robust bonding. Furthermore, surface treatments that create a silica layer, such as silica coating, followed by silanization, tend to yield higher bond strengths compared to air abrasion with alumina alone.[1][2] These findings underscore the importance of a multi-step approach, combining micromechanical interlocking with chemical adhesion, to achieve a durable and reliable bond to this compound alumina restorations. Researchers and clinicians should carefully consider these factors to optimize clinical outcomes and advance the development of dental biomaterials.

References

In-Ceram Restorations: A Meta-Analysis of Survival Rates for Dental Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides a meta-analysis of the survival rates of In-Ceram restorations, offering a comparative overview with other all-ceramic systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from various clinical studies to support evidence-based material selection in restorative dentistry.

Comparative Survival Rates of this compound and Alternative All-Ceramic Systems

The clinical success of all-ceramic restorations is primarily determined by their long-term survival. This compound, a glass-infiltrated alumina-based ceramic, has been a subject of numerous studies. This section presents a consolidated view of its performance alongside comparable materials.

This compound Alumina

This compound Alumina has demonstrated high survival rates in clinical trials. A prospective study following 408 crowns showed a 3-year survival rate of 96%.[1] The study noted a slightly higher survival rate for anterior crowns (98%) compared to premolar and molar crowns (94%).[1] Another systematic review reported a 5-year survival rate of 94.5% for this compound crowns.[2] When specifically used for posterior teeth, the 5-year survival rate was found to be 90.4%.[2]

This compound Spinell

This compound Spinell, known for its high translucency, is often recommended for anterior restorations. A 5-year clinical study on 40 anterior this compound Spinell crowns reported an impressive success rate of 97.5%.[3][4] Another study evaluating posterior crowns fabricated with CAD/CAM technology found a 100% survival rate for this compound Spinell after a mean service time of 39 months, although this was in a smaller sample size of 19 crowns.

This compound Zirconia

Data on the clinical performance of this compound Zirconia is less abundant in the reviewed literature. While one systematic review noted a lack of sufficient data for a definitive statement on its long-term survival, it is part of the VITA this compound Classic system, which has shown overall high survival rates for its Alumina and Spinell counterparts.[5] A study on zirconia-based inlay-retained fixed dental prostheses (IRFDPs) using Vita this compound YZ (zirconia) reported a cumulative survival rate of 79.5% after 8 years.[3]

Comparison with Other All-Ceramic Systems

The following table summarizes the survival rates of this compound restorations in comparison to other popular all-ceramic systems, drawing data from systematic reviews and clinical trials.

Restoration MaterialStudy TypeNumber of Restorations (n)Follow-up PeriodSurvival Rate (%)Tooth Position
This compound Alumina Prospective Clinical Trial2233 Years96Anterior & Posterior
3 Years98Anterior
3 Years94Posterior
Systematic ReviewNot Specified5 Years94.5Not Specified
5 Years90.4Posterior
This compound Spinell Clinical Study405 Years97.5Anterior
Clinical Study1939 Months (mean)100Posterior (CAD/CAM)
Clinical Study1844.7 Months (mean)91.7Anterior (CAD/CAM)
This compound Zirconia Clinical Study (IRFDPs)308 Years79.5Posterior
IPS Empress (Leucite Glass-Ceramic) Systematic ReviewNot Specified5 Years95.4Not Specified
Procera AllCeram (Densely Sintered Alumina) Systematic ReviewNot Specified5 Years96.4Not Specified
5 Years94.9Posterior
Glass-Ceramic Systematic ReviewNot Specified5 Years87.5Not Specified
5 Years84.4Posterior
Zirconia (General) Systematic Review9125 Years97.6Not Specified
Retrospective Study523 Years95.2Molar

Experimental Protocols

The methodologies of the key clinical studies cited provide a framework for understanding the evidence base.

Prospective Clinical Trial of this compound Crowns
  • Study Design: A prospective clinical trial conducted in a private practice.

  • Inclusion Criteria: Patients receiving this compound crowns as part of their regular treatment were serially included.

  • Data Collection: Patients were recalled at 6-month intervals. Those who did not attend were contacted by telephone for a standardized questionnaire.

  • Outcome Assessment: The primary outcome was the survival of the crown. Failures were categorized as core fracture, porcelain fracture, or removal for other reasons (esthetic, endodontic, etc.).

  • Statistical Analysis: Survival rates were calculated using life table analysis.

Clinical Evaluation of CAD/CAM-Generated this compound Crowns
  • Study Design: A clinical evaluation of posterior crowns fabricated using the Cerec 2 CAD/CAM system.

  • Materials: this compound Alumina and this compound Spinell core crowns.

  • Evaluation Criteria: Restorations were examined using modified United States Public Health Service (USPHS) criteria at baseline and follow-up appointments.

  • Primary Outcome: Survival of the crown, with fracture being the primary failure criterion.

  • Statistical Analysis: Kaplan-Meier survival analysis was used to determine the survival rates.

Systematic Review of All-Ceramic Crowns
  • Search Strategy: An electronic search of MEDLINE and other databases, supplemented by manual searching.

  • Inclusion Criteria: Prospective and retrospective cohort studies on all-ceramic and metal-ceramic crowns with a mean follow-up of at least 3 years.

  • Data Abstraction: Two reviewers independently assessed the studies and extracted data.

Visualizing the Meta-Analysis Workflow

The following diagram illustrates the logical workflow of a systematic review and meta-analysis, a common methodology for synthesizing clinical evidence in dental materials research.

MetaAnalysisWorkflow A Formulate Research Question (PICO: Population, Intervention, Comparison, Outcome) B Develop Search Strategy (Keywords, Databases) A->B C Conduct Literature Search (e.g., PubMed, Embase, Cochrane) B->C D Screen Studies for Eligibility (Title/Abstract & Full-text Review) C->D E Data Extraction (Study Characteristics, Outcomes, Quality) D->E F Assess Risk of Bias (e.g., Cochrane Risk of Bias tool) E->F G Synthesize Data Qualitatively F->G H Perform Meta-Analysis (Quantitative Synthesis) (e.g., Forest Plots, Heterogeneity Assessment) F->H I Interpret Results and Draw Conclusions G->I H->I J Publish Comparison Guide I->J

Caption: Workflow of a systematic review and meta-analysis.

References

A Comparative Analysis of the Mechanical Properties of In-Ceram Alumina and In-Ceram Zirconia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of two prominent dental ceramics: In-Ceram Alumina (B75360) and this compound Zirconia. The data presented is compiled from peer-reviewed scientific literature to aid in material selection for research and development applications where high-performance ceramics are required.

Data Presentation: A Quantitative Comparison

The mechanical properties of this compound Alumina and this compound Zirconia are summarized in the table below. These values represent the mean ± standard deviation obtained from various experimental studies.

Mechanical PropertyThis compound AluminaThis compound Zirconia
Biaxial Flexural Strength (MPa) 600 ± 60[1][2]620 ± 61[1][2]
Fracture Toughness (Indentation Strength) (MPa·m¹/²) 3.2 ± 0.34[1][2]4.0 ± 0.43[1][2]
Fracture Toughness (Indentation Fracture) (MPa·m¹/²) 2.7 ± 0.34[1][2]3.0 ± 0.48[1][2]
Vickers Hardness (GPa) ~15-19~12-14
Young's Modulus (GPa) ~402.7[3]~201.1[3]
Poisson's Ratio ~0.23[3]~0.28[3]

Key Insights from Experimental Data

This compound Zirconia generally exhibits superior mechanical properties compared to this compound Alumina. While the biaxial flexural strength of the two materials is comparable, with no statistically significant difference reported, this compound Zirconia demonstrates a significantly higher fracture toughness, particularly when measured by the indentation strength method.[1][2] This enhanced toughness is a critical attribute for applications requiring high resistance to crack propagation.

The addition of zirconia to the alumina matrix in this compound Zirconia is the primary reason for its improved mechanical performance. This is attributed to a phenomenon known as transformation toughening, where the zirconia particles undergo a phase transformation when a crack attempts to propagate, effectively arresting its growth.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound Alumina and this compound Zirconia.

Specimen Preparation (Slip-Casting Technique)

Disks and bars of both this compound Alumina and this compound Zirconia were fabricated using the slip-casting technique. This involves preparing a stable suspension of the ceramic powder (slip), pouring it into a porous mold which absorbs the liquid, leaving a consolidated ceramic body. The "green" bodies are then sintered at high temperatures to achieve densification. For this compound systems, this is followed by glass infiltration to eliminate porosity.[1][2]

Biaxial Flexural Strength Test (Piston-on-Three-Ball)

This test is conducted in accordance with standards such as ISO 6872 and ASTM C1499.[4][5]

  • Specimen: A thin, circular disk of the ceramic material.

  • Apparatus: A universal testing machine equipped with a piston-on-three-ball fixture. The three balls form a support circle, and the piston applies a load to the center of the opposite face of the disk.

  • Procedure: The disk is placed on the three supporting balls. A compressive load is applied by the piston at a constant crosshead speed until fracture occurs. The load at which the fracture initiates is recorded.

  • Calculation: The biaxial flexural strength (σ) is calculated using the following formula: σ = -0.2387 * P * (X - Y) / d² where:

    • P is the fracture load.

    • d is the specimen thickness.

    • X = (1 + ν) * ln(r₂/r₃)² + [(1 - ν)/2] * (r₂/r₃)²

    • Y = (1 + ν) * [1 + ln(r₁/r₃)²] + (1 - ν) * (r₁/r₃)²

    • ν is Poisson's ratio.

    • r₁, r₂, and r₃ are the radii of the support circle, the piston tip, and the specimen, respectively.

Fracture Toughness Testing

Two primary methods based on indentation are utilized to determine the fracture toughness of these ceramics.

  • Procedure: A Vickers diamond indenter is used to create an indentation on the polished surface of the ceramic specimen. The load applied is sufficient to generate radial cracks emanating from the corners of the indentation. The lengths of these cracks are measured using a microscope.[6]

  • Calculation: The fracture toughness (K_IC) is calculated using an empirical formula that relates the indentation load, the crack length, the elastic modulus (E), and the hardness (H) of the material. A commonly used equation is: K_IC = α * (E/H)^(1/2) * (P/c^(3/2)) where:

    • α is an empirical constant.

    • P is the indentation load.

    • c is the radial crack length.

  • Procedure: This method also begins with creating a Vickers indentation on the specimen's surface to introduce a controlled flaw. The indented specimen is then subjected to a flexural strength test (e.g., biaxial flexure). The strength of the indented specimen is measured.

  • Calculation: The fracture toughness is determined by a formula that incorporates the measured strength of the flawed specimen and the geometry of the indentation-induced crack.

Mandatory Visualization

MechanicalPropertiesComparison InCeramAlumina This compound Alumina MechanicalProperties Mechanical Properties InCeramAlumina->MechanicalProperties InCeramZirconia This compound Zirconia InCeramZirconia->MechanicalProperties FlexuralStrength Biaxial Flexural Strength MechanicalProperties->FlexuralStrength Comparable FractureToughness Fracture Toughness MechanicalProperties->FractureToughness Zirconia > Alumina Hardness Vickers Hardness MechanicalProperties->Hardness Alumina > Zirconia ElasticModulus Young's Modulus MechanicalProperties->ElasticModulus Alumina > Zirconia PoissonRatio Poisson's Ratio MechanicalProperties->PoissonRatio Zirconia > Alumina

Caption: Comparison of this compound Alumina and Zirconia Mechanical Properties.

References

Cytotoxicity evaluation of In-Ceram compared to other dental ceramics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dental restorative materials, biocompatibility is a paramount concern for researchers and clinicians. In-Ceram ceramics, a popular choice for dental restorations, have been the subject of numerous studies evaluating their potential cytotoxic effects. This guide provides a comparative analysis of the cytotoxicity of this compound with other commonly used dental ceramics, supported by key experimental findings.

Executive Summary

Overall, studies indicate that this compound alumina (B75360) and zirconia ceramics exhibit a low level of cytotoxicity. However, some research suggests that they may not be entirely biocompatible, showing some toxic effects compared to negative controls in vitro. Comparisons with other dental ceramics reveal a complex picture, with some materials demonstrating lower cytotoxicity while others, particularly certain lithium disilicate ceramics, show more pronounced cytotoxic effects.

Quantitative Data Summary

The following table summarizes the quantitative data on the cytotoxicity of this compound compared to other dental ceramics from key in vitro studies. It is important to note that direct comparison of results across different studies should be done with caution due to variations in experimental protocols.

Dental CeramicMaterial TypeCell LineCytotoxicity AssayKey FindingStudy
This compound Glass-infiltrated aluminaL-929 mouse fibroblastsMTTNot all tested materials were free from cytotoxicity.[1][2]Pera et al. (2005)[2][3]
This compound Alumina Glass-infiltrated alumina-reinforced ceramicNot specifiedTetrazolium assayDemonstrated statistically significant toxic effects compared to the negative control group.[4]Polat et al. (2012)[4]
This compound Zirconia Glass-infiltrated zirconia-toughened alumina ceramicNot specifiedTetrazolium assayDemonstrated statistically significant toxic effects compared to the negative control group.[4]Polat et al. (2012)[4]
CergoPressable ceramicL-929 mouse fibroblastsMTTNot specified in abstractPera et al. (2005)[2][3]
IPS Empress IILithium disilicate glass-ceramicL-929 mouse fibroblastsMTTNot specified in abstractPera et al. (2005)[2][3]
Cercon ZrO2Zirconium dioxideL-929 mouse fibroblastsMTTShowed the lower cytotoxicity among the tested materials.[2][3]Pera et al. (2005)[2][3]
Finesse All CeramFeldspathic ceramicL-929 mouse fibroblastsMTTNot specified in abstractPera et al. (2005)[2][3]
Commercially pure Titanium (CpTi)MetalL-929 mouse fibroblastsMTTControl materialPera et al. (2005)[2][3]
FinesseLow-fusing ceramicNot specifiedTetrazolium assayToxic effects were statistically insignificant compared with the negative control group.[4]Polat et al. (2012)[4]
ZirkonzahnYttria-stabilized tetragonal zirconia ceramicNot specifiedTetrazolium assayToxic effects were statistically insignificant compared with the negative control group.[4]Polat et al. (2012)[4]
Turkom CeraGlass-infiltrated alumina-reinforced ceramicNot specifiedTetrazolium assayDemonstrated statistically significant toxic effects compared to the negative control group.[4]Polat et al. (2012)[4]
IPS e.maxLithium disilicate glass ceramicNot specifiedTetrazolium assayDemonstrated statistically significant toxic effects compared to the negative control group.[4]Polat et al. (2012)[4]

Experimental Protocols

A standardized approach to evaluating the in vitro cytotoxicity of dental materials is crucial for obtaining comparable and reliable data. The studies cited in this guide have employed established methodologies, primarily centered around cell viability assays.

MTT Assay (Pera et al., 2005)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. The protocol, as followed by Pera et al. (2005), involved the following key steps[2][3]:

  • Cell Culture: L-929 mouse fibroblasts were cultured in an appropriate medium.[2][3]

  • Material Preparation: Disc-shaped samples (10 mm in diameter and 3 mm thick) of this compound and other tested materials were prepared.[2][3]

  • Co-culture: The material discs were placed in direct contact with the cultured fibroblasts.

  • MTT Incubation: After a specified incubation period, the MTT reagent was added to the cell cultures.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenase enzymes convert the yellow MTT into insoluble purple formazan crystals. These crystals were then dissolved using a solubilizing agent.

  • Spectrophotometric Analysis: The absorbance of the solubilized formazan solution was measured using a spectrophotometer. The intensity of the color is directly proportional to the number of viable cells.

Tetrazolium Assay (Polat et al., 2012)

Similar to the MTT assay, the tetrazolium assay used by Polat et al. (2012) also measures cell viability through the activity of mitochondrial dehydrogenase[4]. The general steps of this assay are as follows:

  • Cell Culture: A suitable cell line is cultured in appropriate conditions.

  • Material Eluate Preparation: Extracts from the dental ceramic materials are prepared by incubating them in a culture medium for a specific period. This allows any leachable substances to diffuse into the medium.

  • Cell Exposure: The cultured cells are then exposed to the material eluates at various concentrations.

  • Tetrazolium Salt Incubation: A tetrazolium salt solution is added to the cells.

  • Formazan Formation: Metabolically active cells reduce the tetrazolium salt into a colored formazan product.

  • Data Analysis: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.

Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of dental ceramics using an in vitro cell viability assay.

experimental_workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis prep_material Prepare dental ceramic discs sterilize Sterilize material samples prep_material->sterilize add_material Introduce ceramic discs to cell cultures sterilize->add_material culture_cells Culture fibroblasts (e.g., L-929) seed_cells Seed cells into culture plates culture_cells->seed_cells seed_cells->add_material incubate Incubate for a defined period (e.g., 24, 48, 72h) add_material->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance with a spectrophotometer solubilize->measure_absorbance calculate_viability Calculate cell viability (%) relative to control measure_absorbance->calculate_viability

Caption: A generalized workflow for in vitro cytotoxicity evaluation of dental ceramics.

Signaling Pathway in MTT Assay

The MTT assay is based on the enzymatic reduction of the MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells, leading to the formation of a colored formazan product. This process is an indicator of the metabolic activity of the cells.

mtt_pathway MTT MTT (Yellow, water-soluble) Mitochondria Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondria Uptake by cells Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization Formazan->Solubilization Measurement Spectrophotometric Measurement Solubilization->Measurement

Caption: The cellular mechanism underlying the MTT cytotoxicity assay.

References

Cost-Effectiveness of In-Ceram in Restorative Dentistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of restorative dentistry, the selection of materials for crowns and bridges is a critical decision, balancing clinical performance, aesthetics, and economic considerations. In-Ceram, a glass-infiltrated alumina (B75360) ceramic, has been a significant player in the field of all-ceramic restorations. This guide provides a comprehensive cost-effectiveness analysis of this compound restorations, comparing them with alternatives such as traditional porcelain-fused-to-metal (PFM) and zirconia restorations. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data and methodologies.

Comparative Performance and Longevity

The clinical success of a restorative material is paramount to its cost-effectiveness. Long-term survival rates are a key indicator of performance. Clinical studies have shown that this compound Alumina and this compound Spinell crowns exhibit 5-year survival rates ranging from 91.7% to 100%, which is comparable to conventional metal-ceramic crowns.[1] For anterior crowns, this compound Spinell is often recommended when high aesthetic results are desired.[1]

This compound Alumina has demonstrated acceptable long-term survival and success rates for posterior crowns.[2] However, failure rates for all-ceramic crowns, in general, tend to be higher in the posterior region compared to the anterior.[3]

When compared to PFM, the historical gold standard, the short-term (< 5 years) survival of all-ceramic crowns for anterior teeth is comparable. However, some studies suggest that PFM crowns may have a higher long-term survival rate and may be more cost-effective after 10 years.[2]

Zirconia, another popular all-ceramic option, generally exhibits superior strength and fracture toughness compared to alumina-based ceramics like this compound.[4] This often translates to a higher initial cost but potentially better long-term value due to increased durability.[4]

Data Presentation: A Comparative Analysis of Restoration Costs and Performance

To provide a clear comparison, the following tables summarize the available quantitative data on material costs, fabrication, longevity, and failure rates of this compound restorations and their common alternatives.

Table 1: Comparative Laboratory Fabrication and Material Costs

Restoration TypeMaterialLaboratory Fee (per unit)
This compound Alumina, Spinell, ZirconiaPrice not readily available; generally considered a premium all-ceramic.
PFM (Porcelain-Fused-to-Metal) Non-Precious Alloy$18 - $28[5]
Noble/High Noble AlloyVaries with market price of precious metals.
Zirconia Monolithic (Full Contour)$30 - $36[5]
Layered$35 - $42[5]
E-max (Lithium Disilicate) Pressable/CAD/CAMNot specified in provided results.

Note: Laboratory fees are estimates and can vary significantly based on the dental laboratory, geographic location, and case complexity. These fees do not include the clinical costs charged by the dentist.

Table 2: Clinical Performance and Survival Rates

Restoration Type5-Year Survival RateCommon Failure Modes
This compound Alumina Crowns 91.7% - 100%[1]Ceramic fracture, endodontic complications, secondary caries.
This compound Spinell Crowns 91.7% - 100%[1]Fracture (especially in posterior regions due to lower mechanical strength).
PFM Crowns Generally high and considered a benchmark.Porcelain chipping, metal margin exposure with gum recession.
Zirconia Crowns High, often exceeding other all-ceramics.Veneer chipping (on layered zirconia), wear on opposing natural teeth.

Experimental Protocols: Framework for a Cost-Effectiveness Analysis

A robust cost-effectiveness analysis in restorative dentistry follows a structured methodology to ensure objective and comparable results. The following outlines a typical experimental protocol for such a study, which can be adapted for a specific comparison of this compound with other materials.

1. Study Design: A randomized controlled clinical trial (RCT) is the gold standard. Patients requiring a single crown restoration are randomly assigned to receive either an this compound crown or a crown made from a comparator material (e.g., PFM, zirconia).

2. Cost Identification and Measurement: A societal perspective is often adopted, encompassing all relevant costs.[6]

  • Direct Costs:

    • Initial Treatment Costs: This includes all resources used for the initial placement of the crown, such as:

      • Clinician and staff time (chairside time).

      • Dental materials (impression materials, cements, etc.).

      • Laboratory fabrication costs (including material and technician time).

      • Equipment depreciation.

    • Follow-up and Maintenance Costs: Costs associated with routine check-ups and minor adjustments.

    • Repair and Replacement Costs: The cost of repairing fractures or failures, or completely replacing the restoration. This should include all associated clinical and laboratory fees.

  • Indirect Costs:

    • Patient's time away from work for appointments.

    • Transportation costs to and from the dental clinic.

3. Outcome Measurement: The primary outcome is typically the longevity or survival of the restoration, measured in years. Success is often defined as the restoration remaining in place without the need for major intervention (e.g., replacement). Failures, such as fractures or debonding, are recorded.

4. Cost-Effectiveness Calculation: The Incremental Cost-Effectiveness Ratio (ICER) is a key metric. It is calculated as the difference in the mean costs of two interventions divided by the difference in their mean effectiveness (e.g., survival years).

ICER = (Cost A - Cost B) / (Effectiveness A - Effectiveness B)

5. Sensitivity Analysis: To account for uncertainty in cost and outcome estimates, a sensitivity analysis is performed. This involves varying key parameters (e.g., material costs, failure rates) to see how they impact the ICER.

Logical Workflow for Cost-Effectiveness Analysis

The following diagram illustrates the logical workflow of a cost-effectiveness analysis in restorative dentistry, from patient inclusion to the final analysis.

CostEffectivenessWorkflow cluster_0 Phase 1: Patient Enrollment and Restoration Placement cluster_1 Phase 2: Follow-up and Data Collection cluster_2 Phase 3: Analysis A Patient Requiring Crown Restoration B Randomization A->B C1 This compound Group B->C1 C2 Alternative Group 1 (e.g., PFM) B->C2 C3 Alternative Group 2 (e.g., Zirconia) B->C3 D Crown Placement and Initial Cost Data Collection C1->D C2->D C3->D E Annual Clinical Follow-up (Longevity, Failures, Complications) D->E F Collection of Follow-up and Repair Costs E->F G Data Analysis: Survival Rates and Mean Costs F->G H Calculation of Incremental Cost-Effectiveness Ratio (ICER) G->H I Sensitivity Analysis H->I J Conclusion on Cost-Effectiveness I->J

Workflow for a cost-effectiveness analysis of dental restorations.

Conclusion

The decision to use this compound in restorative dentistry requires a careful evaluation of its clinical performance and economic implications relative to other available materials. While this compound Alumina and Spinell offer excellent aesthetics and good survival rates, particularly in the anterior region, their cost-effectiveness over the long term, especially in posterior, high-stress applications, must be weighed against stronger and potentially more durable materials like zirconia. For researchers and clinicians, understanding the detailed methodologies of cost-effectiveness analyses is crucial for interpreting existing literature and designing future studies to provide more definitive evidence on the economic value of different restorative options. The lack of direct, comparative cost data for the different this compound variants highlights an area for future research.

References

Finite Element Analysis of Stress Distribution in In-Ceram Bridges: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Biomechanics of All-Ceramic Restorations

The quest for dental materials that seamlessly blend aesthetics with robust mechanical performance has led to the widespread adoption of all-ceramic systems. Among these, In-Ceram, a glass-infiltrated alumina (B75360) ceramic, has been a prominent choice for dental bridges. Understanding the distribution of stress within these restorations under functional loads is paramount to predicting their clinical success and longevity. This guide provides a comparative analysis of this compound bridges, juxtaposed with other popular restorative materials like zirconia and porcelain-fused-to-metal (PFM), leveraging insights from finite element analysis (FEA) studies.

Finite element analysis is a powerful computational tool used to simulate and analyze the behavior of complex structures under various physical conditions. In dentistry, FEA allows researchers to visualize stress patterns within dental restorations, helping to identify areas of high stress concentration that could lead to material failure.

Comparative Stress Analysis: this compound vs. Alternatives

The stress distribution in a dental bridge is influenced by a multitude of factors, including the material properties, the design of the bridge (particularly the connector dimensions), and the magnitude and direction of the biting forces.

This compound Alumina

This compound Alumina, with its alumina core, offers a flexural strength of approximately 500 MPa, making it suitable for anterior and posterior single crowns, as well as three-unit anterior bridges.[1] FEA studies on this compound bridges have highlighted the critical role of connector design in managing stress. For instance, a study on all-ceramic resin-bonded FPDs made from this compound found that a connector height of at least 4 mm with rounded edges significantly reduces stress concentrations, bringing them within the material's tensile strength limits.[2][3] Under a 250 N biting force, stresses could be reduced from as high as 534 MPa with a 3 mm connector to a more manageable 143 MPa with a 4 mm connector.[2][3]

This compound Zirconia

To enhance its mechanical properties, zirconia was incorporated into the this compound family, leading to the development of this compound Zirconia. This material exhibits a higher bending strength of around 600 MPa, extending its indications to posterior three-unit bridges.[1] Finite element analysis of this compound Zirconia crowns has shown that while they experience higher von Mises stresses internally compared to other materials under maximum bite forces (around 123.745 MPa), they effectively shield the underlying tooth structure from stress.[4]

Zirconia

Zirconia-based ceramics have become a gold standard in restorative dentistry due to their exceptional mechanical properties, with flexural strengths exceeding 900 MPa.[1] This high strength allows for more conservative designs with smaller connector dimensions compared to this compound. FEA studies have demonstrated that zirconia frameworks exhibit a more uniform stress distribution and lower tensile stresses compared to glass-infiltrated ceramics.[5] The stress concentration in zirconia bridges is highly dependent on the connector geometry, with a larger radius of curvature at the gingival embrasure helping to reduce stress.[6][7]

Porcelain-Fused-to-Metal (PFM)

PFM restorations have a long history of clinical success and serve as a benchmark for comparison. The metal framework provides excellent strength, although the overlying porcelain is prone to chipping. FEA of metal-ceramic bridges indicates that the maximum stresses are typically concentrated in the metal framework, which can withstand high masticatory forces.[8][9]

Quantitative Data Summary

The following table summarizes the key mechanical properties and findings from finite element analyses of different dental bridge materials. It is important to note that the stress values are highly dependent on the specific study parameters, including load magnitude, direction, and model geometry.

MaterialFlexural Strength (MPa)Key Finite Element Analysis Findings
This compound Alumina ~500[1]Stress is highly sensitive to connector design; a 4mm connector height is recommended to keep stress within safe limits.[2][3]
This compound Zirconia ~600[1]Experiences higher internal von Mises stress but provides good stress shielding to the tooth structure.[4]
Zirconia (Y-TZP) >900[1]Exhibits more uniform stress distribution; larger connector radius reduces stress concentration.[5][6][7]
Porcelain-Fused-to-Metal (PFM) Varies (High due to metal substructure)Maximum stresses are primarily located within the metal framework.[8][9]

Experimental Protocols in Finite Element Analysis

A typical finite element analysis of a dental bridge involves the following key steps:

  • Model Creation: A three-dimensional model of the teeth, supporting bone, periodontal ligament, and the dental bridge is created. This is often based on cone-beam computed tomography (CBCT) scans for anatomical accuracy.

  • Material Properties: The mechanical properties of each component (e.g., Young's modulus, Poisson's ratio) are assigned to the respective parts of the model. These properties are typically obtained from literature or experimental testing.

  • Meshing: The 3D model is divided into a finite number of smaller elements, forming a mesh. The density of the mesh can be increased in areas of interest, such as the connectors, to improve the accuracy of the results.

  • Boundary and Loading Conditions: The model is constrained to simulate the clinical situation. For example, the base of the bone model is typically fixed. A simulated biting force (e.g., 250 N or 600 N) is then applied to a specific location on the occlusal surface of the pontic or crowns, often at an angle to mimic natural chewing.

  • Analysis and Interpretation: A solver is used to calculate the stress, strain, and displacement throughout the model. The results are then visualized, typically using color-coded stress maps (e.g., von Mises stress) to identify areas of high stress concentration.

Visualizing the Finite Element Analysis Workflow

FEA_Workflow A 3D Model Creation (CBCT Scan) B Material Property Assignment A->B C Meshing (Discretization into Elements) B->C D Application of Boundary & Loading Conditions C->D E Finite Element Analysis (Solver) D->E F Stress Distribution Visualization & Interpretation E->F

Caption: A flowchart illustrating the typical workflow of a finite element analysis study.

Logical Relationships in Stress Distribution

The following diagram illustrates the key factors influencing stress distribution in all-ceramic bridges and their interrelationships.

Stress_Factors cluster_0 Influencing Factors cluster_1 Outcome cluster_2 Clinical Implication A Material Properties (e.g., Flexural Strength) D Stress Distribution & Concentration A->D B Bridge Design (e.g., Connector Size) B->D C Loading Conditions (e.g., Force Magnitude & Direction) C->D E Risk of Fracture D->E

Caption: Key factors influencing stress distribution and fracture risk in dental bridges.

References

In-Ceram All-Ceramic System for Posterior Restorations: A Comparative Clinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The In-Ceram all-ceramic system has been a subject of numerous clinical investigations to evaluate its efficacy and longevity for posterior dental restorations. This guide provides a comprehensive comparison of this compound's performance against other restorative materials, supported by data from clinical trials. It is intended for researchers, scientists, and drug development professionals in the dental field.

Performance of this compound in Posterior Applications

This compound Alumina (B75360) and this compound Spinell, variations of the this compound system, have demonstrated respectable long-term survival in posterior restorations. Clinical studies have reported survival rates for this compound Alumina crowns to be as high as 92% after a mean service time of 39 months. For this compound Spinell, the survival rate was even higher, reaching 100% in the same study. The primary reasons for failure of this compound restorations include ceramic fracture, the need for endodontic treatment, and the development of secondary caries.

Comparative Analysis with Alternative Materials

The clinical performance of this compound has been benchmarked against several other restorative materials, including gold alloys, zirconia, and lithium disilicate ceramics.

This compound vs. Gold Crowns

Historically, gold crowns have been considered the gold standard for posterior restorations due to their durability. Comparative studies have shown that while gold crowns exhibit excellent longevity, with survival rates often exceeding 90% over long-term follow-up, this compound restorations offer a viable esthetic alternative. However, the failure modes differ, with ceramic fracture being more common for this compound and secondary caries being a more frequent cause of failure for gold restorations.

This compound vs. Zirconia and Lithium Disilicate

Modern all-ceramic systems, such as zirconia and lithium disilicate, have gained popularity due to their superior mechanical properties and esthetics. Clinical trials comparing this compound with these materials have shown that while this compound performs well, zirconia and lithium disilicate often exhibit higher fracture resistance, making them particularly suitable for high-stress posterior applications. For instance, a study comparing slip-cast glass-infiltrated Alumina/Zirconia (a type of this compound) with CAD/CAM Zirconia crowns found comparable early clinical outcomes, suggesting that zirconia-reinforced alumina can withstand functional loads in the posterior region[1][2][3].

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from various clinical trials evaluating the performance of this compound and its alternatives for posterior restorations.

Material SystemStudy DurationNumber of RestorationsSurvival RatePrimary Failure Modes
This compound Alumina 39 +/- 11 months2492%Ceramic Fracture
This compound Spinell 39 +/- 11 months19100%N/A
This compound Zirconia 2 years15100% (one tooth experienced root fracture)Root fracture, veneering porcelain fracture
CAD/CAM Zirconia 2 years1593.3% (one restoration fractured)Restoration Fracture
Gold Crowns 5.5 years2993.3%Secondary Caries, Periodontal Reasons
Ceramic Partial Crowns 5.5 years2988.8%Fracture
Lithium Disilicate 1 year1994.7%Not specified
Polymer-infiltrated Ceramic 1 year1492.5%Not specified

Experimental Protocols

The majority of clinical trials evaluating dental restorations utilize the modified United States Public Health Service (USPHS) criteria. This system provides a standardized method for assessing the clinical performance of restorative materials over time.

Modified USPHS Evaluation Criteria

The modified USPHS criteria evaluate restorations based on a set of parameters, each rated on a scale (e.g., Alpha, Bravo, Charlie, Delta) representing excellent to poor clinical performance. Key evaluation criteria include:

  • Anatomic Form: Assesses the contour and shape of the restoration.

  • Marginal Adaptation: Examines the fit of the restoration at the tooth margin.

  • Color Match: Evaluates the esthetic blend of the restoration with the surrounding dentition.

  • Marginal Discoloration: Checks for any staining at the restoration margins.

  • Secondary Caries: Looks for the presence of new decay around the restoration.

  • Surface Texture: Assesses the smoothness and integrity of the restoration surface.

Evaluations are typically conducted at baseline (immediately after placement) and at regular follow-up intervals (e.g., 6 months, 1 year, 2 years, 5 years).

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating dental restorations.

Clinical_Trial_Workflow Patient_Screening Patient Screening & Recruitment Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Exam Baseline Examination & Randomization Informed_Consent->Baseline_Exam Restoration_Placement Restoration Placement (this compound vs. Alternative) Baseline_Exam->Restoration_Placement Baseline_Eval Baseline Evaluation (Modified USPHS Criteria) Restoration_Placement->Baseline_Eval Follow_Up_1 Follow-up (e.g., 6 months) Baseline_Eval->Follow_Up_1 Follow_Up_2 Follow-up (e.g., 1 year) Follow_Up_1->Follow_Up_2 Follow_Up_n Long-term Follow-up Follow_Up_2->Follow_Up_n Data_Collection Data Collection & Analysis Follow_Up_n->Data_Collection Publication Publication of Findings Data_Collection->Publication

Caption: Workflow of a typical clinical trial for dental restorations.

References

A Comparative Analysis of Marginal Fit: In-Ceram vs. Porcelain-Fused-to-Metal (PFM) Crowns

Author: BenchChem Technical Support Team. Date: December 2025

The long-term success of dental crowns is critically dependent on their marginal fit. A precise marginal adaptation minimizes the gap between the restoration and the tooth, preventing issues such as microleakage, secondary caries, and periodontal inflammation. This guide provides a comparative analysis of the marginal fit of two widely used dental crown systems: In-Ceram all-ceramic crowns and traditional Porcelain-Fused-to-Metal (PFM) crowns, supported by experimental data from scientific literature.

Quantitative Comparison of Marginal Fit

The marginal gap, measured in micrometers (µm), is the primary indicator of a crown's fit. A smaller marginal gap signifies a more accurate fit. The following table summarizes the findings from various in-vitro studies comparing the marginal discrepancy of this compound and PFM crowns. It is widely accepted in dental literature that a marginal gap of up to 120 µm is clinically acceptable.[1]

Crown TypeFabrication TechniqueMean Marginal Gap (µm)Standard Deviation (µm)Source
This compound Alumina (B75360) Slip-Cast8721Beschnidt & Strub (as cited in[2])
This compound Alumina Slip-Cast71.513.7Balkaya et al. (as cited in[3])
PFM Lost-Wax Technique109.7242.47Al Moaleem et al.[4]
PFM Conventional95.8655.12Paul et al.
PFM -Highest among 5 ceramic systems-Ural et al.

Note: Direct comparisons should be made with caution due to variations in experimental methodologies across different studies.

Experimental Protocols

The data presented above is derived from in-vitro studies employing rigorous methodologies to ensure accuracy and reproducibility. Understanding these protocols is essential for interpreting the results.

Key Methodological Components:
  • Study Design: The majority of studies evaluating marginal fit are conducted in-vitro to control for clinical variables. This typically involves the use of a standardized metal or resin die that simulates a prepared tooth.

  • Crown Fabrication:

    • This compound: The conventional fabrication method for this compound alumina crowns is the slip-casting technique. This involves creating a slurry of alumina particles, applying it to a die, and then sintering it at a high temperature, followed by glass infiltration.

    • PFM: The traditional method for PFM crown fabrication is the lost-wax technique. A wax pattern of the crown's metal substructure is created, invested in a refractory material, and then cast with a dental alloy. Porcelain is subsequently fired onto the metal framework.

  • Measurement of Marginal Gap:

    • Silicone Replica Technique: This is a common and non-destructive method where a light-body silicone impression material is used to fill the space between the crown and the die. After setting, the replica is removed, sectioned, and the thickness of the silicone layer at the margin is measured under a microscope. This technique was utilized by Paul et al.[1]

    • Direct Measurement: The marginal gap can be directly measured using high-magnification instruments like a stereomicroscope or a scanning electron microscope (SEM). This often involves sectioning the crown and die to get a clear view of the margin.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the comparative evaluation of the marginal fit of dental crowns.

G cluster_prep Preparation Phase cluster_fab Crown Fabrication Phase cluster_eval Evaluation Phase prep Standardized Tooth Preparation (Master Die) impression Impression of Master Die prep->impression die_fab Fabrication of Working Dies (e.g., Resin, Stone) impression->die_fab grouping Random Division of Dies into Two Groups die_fab->grouping inceram_fab Group A: This compound Crown Fabrication (Slip-Cast Technique) grouping->inceram_fab pfm_fab Group B: PFM Crown Fabrication (Lost-Wax Technique) grouping->pfm_fab seating Crown Seating on Dies (with Silicone Replica Material) inceram_fab->seating pfm_fab->seating sectioning Sectioning of Silicone Replicas seating->sectioning measurement Measurement of Marginal Gap (Stereomicroscope/SEM) sectioning->measurement analysis Statistical Analysis of Data measurement->analysis

Caption: A generalized workflow for in-vitro comparison of crown marginal fit.

Discussion

The presented data from multiple studies suggests that both this compound and PFM crowns can be fabricated with clinically acceptable marginal fit.[2][3][4] However, some studies indicate that conventionally fabricated PFM crowns may exhibit a slightly larger marginal gap compared to this compound crowns. For instance, one study reported the highest marginal discrepancy values for PFM crowns when compared to four other all-ceramic systems.[5] Another study found the mean marginal gap for PFM crowns to be 109.72 µm (±42.47), while values reported for this compound in other studies were lower, such as 87 µm (±21) and 71.5 µm (±13.7).[2][3][4]

It is crucial to acknowledge that the fabrication technique plays a significant role in the final marginal fit of any restoration. The precision of the lost-wax technique for PFM crowns is highly dependent on operator skill and can be influenced by multiple steps, each introducing potential for error. The slip-casting technique for this compound also requires meticulous handling to achieve optimal results. The introduction of CAD/CAM technology for fabricating both zirconia (a type of all-ceramic) and metal substructures has been shown to improve marginal fit over conventional techniques.[1][4]

References

Safety Operating Guide

Navigating the Safe Disposal of In-Ceram Materials: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing In-Ceram dental ceramics, ensuring the safe and compliant disposal of waste materials is a critical component of laboratory management. This guide provides a step-by-step framework for the proper disposal of this compound and associated materials, emphasizing safety and adherence to regulatory standards.

I. Waste Characterization and Segregation

The initial and most crucial step is to correctly identify and segregate the different types of waste generated during the this compound workflow. Not all waste associated with this compound is hazardous, but cross-contamination can render non-hazardous materials hazardous.

Table 1: Waste Stream Classification and Disposal Overview

Waste TypeDescriptionHazardous PotentialRecommended Disposal Path
Cured this compound Fully sintered, solid, and uncontaminated this compound blocks, restorations, or scraps.Generally non-hazardous.Dispose of as general solid waste, unless local regulations specify otherwise.
Uncured Ceramic Resin Liquid or partially cured resin used in some ceramic systems.Hazardous .Must be fully cured before disposal. Do not dispose of in liquid form.
Contaminated this compound Cured ceramic waste mixed with or containing hazardous materials (e.g., heavy metals, toxic chemicals).Hazardous .Must be disposed of as hazardous waste according to EPA and local regulations.[1][2][3][4]
Chemical Waste Etching gels (e.g., hydrofluoric acid), cleaning agents, and other chemicals.Hazardous .[5][6][7][8]Collect in designated, properly labeled, leak-proof containers for hazardous chemical waste disposal.[1][3][9]
Sharps Needles, scalpels, or other sharp instruments used in the process.Hazardous (Biohazard and/or Sharps).Dispose of in a designated, puncture-resistant sharps container.[9]
PPE Gloves, masks, and lab coats.Potentially hazardous if contaminated.If contaminated with hazardous chemicals or biological materials, dispose of as hazardous waste. Otherwise, can be disposed of as general waste.

II. Step-by-Step Disposal Procedures

A. Uncontaminated, Cured this compound Waste:

  • Confirmation: Ensure the ceramic waste is fully cured and has not come into contact with any hazardous substances.

  • Collection: Collect the solid ceramic scraps in a designated container.

  • Disposal: Dispose of in the general solid waste stream, in accordance with your institution's policies and local municipal regulations.

B. Uncured Ceramic Resin:

  • Curing: Never dispose of liquid resin down the drain or in regular trash.[10]

  • Procedure: Expose the uncured resin to a UV light source or direct sunlight until it is fully solidified.[10]

  • Disposal: Once fully cured and solid, the resin can typically be disposed of as regular solid waste. However, it is imperative to verify with local regulations for specific guidelines on cured resins.[10]

C. Contaminated this compound and Hazardous Chemical Waste:

  • Identification: Any ceramic material that is mixed with or has absorbed hazardous chemicals must be treated as hazardous waste.[1][2] The U.S. Environmental Protection Agency (EPA) classifies waste as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling hazardous waste.[5][11]

  • Segregation and Storage:

    • Collect contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid chemical waste (e.g., etching acids) in a separate, compatible, and labeled hazardous waste container.[1][9] Do not mix different chemical wastes unless explicitly permitted by safety protocols.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management contractor.[1][3][9] Ensure all documentation and record-keeping requirements are met.[9][12]

III. Experimental Protocols: Toxicity Characteristic Leaching Procedure (TCLP)

To definitively determine if a solid waste like contaminated ceramic is hazardous, the EPA recommends the Toxicity Characteristic Leaching Procedure (TCLP).[4] This test simulates the leaching process that waste might undergo in a landfill.

Methodology Overview:

  • A representative sample of the waste is collected.

  • The sample is subjected to a leaching fluid (typically an acetic acid solution) for 18 hours.

  • The resulting liquid extract is then analyzed for the presence and concentration of specific toxic contaminants.

  • If the concentration of any of the regulated substances in the extract exceeds the regulatory limits, the waste is classified as hazardous.[4]

IV. Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound and related processes.

InCeram_Disposal_Workflow start Start: this compound Waste Generated is_cured Is the waste fully cured? start->is_cured is_contaminated Is it contaminated with hazardous substances? is_cured->is_contaminated Yes uncured_resin Uncured Resin Procedure is_cured->uncured_resin No is_sharp Is it a sharp? is_contaminated->is_sharp No hazardous_waste Hazardous Waste Disposal is_contaminated->hazardous_waste Yes sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes general_waste General Solid Waste Disposal is_sharp->general_waste No cure_resin Cure resin fully with UV light or sunlight uncured_resin->cure_resin cure_resin->is_contaminated segregate Segregate and store in labeled hazardous container hazardous_waste->segregate check_local_regs Check Local Regulations sharps_container->check_local_regs general_waste->check_local_regs professional_disposal Arrange for professional hazardous waste disposal segregate->professional_disposal professional_disposal->check_local_regs

Caption: Decision workflow for this compound waste stream management.

Disclaimer: This information is intended as a general guide. Always consult your institution's safety protocols and local, state, and federal regulations for specific disposal requirements.

References

Essential Safety and Handling Protocols for In-Ceram

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling In-Ceram dental ceramics. Adherence to these procedural steps is vital for ensuring operational safety and proper material disposal. The primary hazard associated with this compound is the generation of fine particulate dust during processing, such as grinding, cutting, or polishing.[1][2][3][4] While the solid, sintered ceramic is chemically stable and generally considered non-hazardous, the inhalation of its dust can cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) for this compound Handling

Proper selection and use of PPE are critical to mitigate the risks associated with ceramic dust. The following table summarizes the recommended equipment for various laboratory procedures involving this compound.

Procedure Respiratory Protection Eye Protection Hand Protection Body Protection Hearing Protection
Mixing/Handling Powder NIOSH-approved respirator or dust mask (e.g., N95, P2 filter)[5][6]Safety goggles[1][7]Nitrile or rubber gloves[1]Lab coat or apron[8]Not generally required
Grinding/Cutting/Polishing NIOSH-approved respirator or dust mask (e.g., N95, P2 filter)[2]Safety goggles or face shield[2][7]Cut-resistant gloves[1][7]Long-sleeved apparel or lab coat[1]Earplugs or earmuffs[1][2]
Post-Sintering Finishing NIOSH-approved respirator or dust mask (if dust is generated)Safety goggles[1]Heat-resistant gloves (if handling hot items)[7]Lab coat or apron[8]Not generally required
Waste Disposal Not required (for solid waste)Work glovesWork gloves[1]Lab coatNot generally required

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for handling this compound from material preparation to post-procedure cleanup.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably with a local exhaust ventilation (LEV) system in place to capture dust at the source.[6]

  • Assemble all necessary PPE as specified in the table above.

  • Cover work surfaces with a disposable covering to simplify cleanup.

  • Keep a container of water and sponges readily available to clean up any spills or dust while it is still wet.[9]

2. Handling and Processing:

  • For Powder: When handling raw this compound powder, avoid actions that create airborne dust.

  • For Machining: When cutting, grinding, or polishing the sintered ceramic, use a wet-cutting technique whenever possible to minimize dust generation.

  • If dry cutting is necessary, perform the work within a ventilated enclosure or use a high-efficiency particulate air (HEPA) vacuum to capture dust at the point of generation.[2]

3. Cleanup:

  • Clean all equipment and surfaces with wet sponges or cloths to collect dust; do not use compressed air or dry sweeping, which can disperse particles into the air.[9]

  • Place all disposable materials, including bench coverings and contaminated cloths, into a sealed bag for disposal.

  • Wash hands thoroughly after handling the material and removing PPE.[6]

PPE_Selection_Workflow start Start: Handling this compound task Identify Task: Mixing, Grinding, Finishing? start->task mixing Mixing Powder task->mixing Mixing grinding Grinding/Cutting task->grinding Grinding finishing Post-Sintering Finishing task->finishing Finishing hazard_dust Primary Hazard: Inhalation of Dust mixing->hazard_dust grinding->hazard_dust hazard_noise Secondary Hazard: High Noise Levels grinding->hazard_noise finishing->hazard_dust ppe_respiratory Wear Respirator (N95 / P2) hazard_dust->ppe_respiratory ppe_eye Wear Safety Goggles / Face Shield hazard_dust->ppe_eye ppe_hand Wear Gloves (Nitrile/Cut-Resistant) hazard_dust->ppe_hand ppe_body Wear Lab Coat / Apron hazard_dust->ppe_body ppe_hearing Wear Hearing Protection hazard_noise->ppe_hearing end Proceed with Task ppe_respiratory->end ppe_eye->end ppe_hand->end ppe_body->end ppe_hearing->end Disposal_Plan_Workflow start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid Solid/Broken Ceramic waste_type->solid Solid dust Dust / Sludge waste_type->dust Particulate ppe Contaminated PPE waste_type->ppe PPE package_solid Package in Labeled, Puncture-Proof Box solid->package_solid package_dust Collect in Sealed Bag/Container dust->package_dust package_ppe Place in Sealed Waste Bag ppe->package_ppe check_sds Check SDS for Hazardous Components package_solid->check_sds package_dust->check_sds package_ppe->check_sds hazardous Hazardous Waste check_sds->hazardous Yes non_hazardous Non-Hazardous Waste check_sds->non_hazardous No dispose_haz Dispose via Certified Hazardous Waste Facility hazardous->dispose_haz dispose_non_haz Dispose in General Municipal Waste non_hazardous->dispose_non_haz end Disposal Complete dispose_haz->end dispose_non_haz->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.